molecular formula HClC14H20N2HCl B233998 (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 151213-39-7

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B233998
CAS No.: 151213-39-7
M. Wt: 216.32 g/mol
InChI Key: AFYZAHZKOFBVLE-UONOGXRCSA-N
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Description

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a versatile diazabicyclic compound that serves as a critical synthetic intermediate in pharmaceutical research and development. Its primary research value lies in its role as a key precursor in the synthesis of complex molecules with significant biological activity. Most notably, this chiral scaffold is a fundamental building block in the synthesis of the broad-spectrum antibiotic Moxifloxacin hydrochloride, an 8-methoxy fluoroquinolone . The octahydro-1H-pyrrolo[3,4-b]pyridine moiety is directly responsible for the enhanced photostability and reduced phototoxicity profile of Moxifloxacin compared to other fluoroquinolone analogs . Studies have shown that the octahydro-1H-pyrrolo[3,4-b]pyridine substituent exhibits superior potency against mycobacteria compared to other amine substituents, making it a privileged structure in antimicrobial research . Beyond its application in antibiotics, this bicyclic framework is a valuable precursor for synthesizing various biologically active molecules, including chemokine CCR5 receptor antagonists, inhibitors of dipeptidyl peptidase IV, and agonists for nicotinic acetylcholine receptors, which are targets for treating central nervous system disorders . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYZAHZKOFBVLE-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177647
Record name (4aS,7aS)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-39-7
Record name (4aS,7aS)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine
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Record name (4As-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine
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Record name (4aS,7aS)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine
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Record name (4aS-cis-)-6-benzyl-octahydropyrrolo[3.4-b]pyridine
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Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-6-(phenylmethyl)-, (4aS,7aS)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key chemical intermediate in the synthesis of pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a bicyclic diamine with the IUPAC name (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine [1][2]. It is a critical building block in the stereoselective synthesis of certain active pharmaceutical ingredients, most notably the fluoroquinolone antibiotic, Moxifloxacin.[1][3][4][5] The benzyl group serves as a protecting group during the synthesis, which is later removed to yield the core structure required for the final drug molecule.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine[1][2]
Synonyms (4aS-cis-)-6-Benzyl-octahydropyrrolo(3.4-b)pyridine, (4aS,7aS)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine[1][2]
CAS Number 151213-39-7[1]
Molecular Formula C₁₄H₂₀N₂[1][4][6]
Molecular Weight 216.32 g/mol [1][4][6][7]
Physical Form Solid
Purity Typically >95%
Storage Refrigerator

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the overall synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, the side chain of Moxifloxacin.[1][4] A common synthetic route involves the formation of a dione intermediate followed by stereoselective reduction.

Synthesis of the N-benzyl Dione Intermediate

A widely adopted method starts with the coupling of 2,3-pyridine dicarboxylic acid with benzylamine to yield 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1]

Reduction of the Dione and Pyridine Ring

The subsequent steps involve the reduction of both the pyridine ring and the two carbonyl groups of the dione. This reduction is a critical step to establish the desired cis-stereochemistry at the two chiral centers (4a and 7a).[1]

Experimental Protocol for a Related Synthesis:

The following protocol describes the synthesis of the de-benzylated core, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which proceeds through the title compound as an intermediate.[1]

  • Coupling Reaction: 2,3-pyridine dicarboxylic acid is reacted with benzylamine to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.

  • Pyridine Ring Reduction: The pyridine ring of the dione intermediate is reduced.

  • Carbonyl Group Reduction: The two carbonyl groups are then reduced to yield this compound.

  • Resolution: The racemic mixture of the N-benzyl intermediate is subjected to resolution using a chiral acid, such as D-(-)-tartaric acid, in a suitable solvent like ethanol.

  • Deprotection: The benzyl protecting group is removed to afford the final product, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[1]

Biological Significance

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Moxifloxacin.[1][4][8] Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. The specific stereochemistry of the (4aS,7aS) side chain is essential for the antibacterial activity of Moxifloxacin. While there is no documented biological activity for the title compound itself, its integrity and purity are paramount for the efficacy and safety of the final pharmaceutical product. It is also identified as a "benzyl nonane" impurity in Moxifloxacin.[8]

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for obtaining the core structure for Moxifloxacin, highlighting the stage where this compound is an intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 2,3-Pyridine Dicarboxylic Acid C 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->C B Benzylamine B->C D (4aS,7aS)-6-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine C->D Reduction E (4aS,7aS)-Octahydro- 1H-pyrrolo[3,4-b]pyridine D->E Debenzylation F Moxifloxacin E->F Coupling

Caption: Synthetic workflow for Moxifloxacin highlighting key intermediates.

References

Physicochemical Properties of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physicochemical properties of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. Due to the limited availability of experimental data for this specific molecule, this document also includes established experimental protocols for determining key physicochemical parameters, which can be applied by researchers in a laboratory setting.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some fundamental properties are confirmed, others, such as the partition coefficient, are based on computational predictions.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂PubChem[1]
Molecular Weight 216.32 g/mol PubChem[1], Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[3]
XLogP3 1.9PubChem[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Aqueous Solubility Data not available

Experimental Protocols

The following sections detail standardized experimental methodologies for determining crucial physicochemical properties that are currently unavailable for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a widely used and reliable method for pKa determination.[4]

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure complete dissolution. The concentration is generally in the millimolar range.[5][6]

  • Calibration of the pH Electrode: The pH meter and electrode are calibrated using standard buffer solutions of known pH values (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6][7]

  • Titration Procedure: The analyte solution is placed in a thermostated vessel and is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). Since the target molecule is a diamine, titration with a strong acid is appropriate. The titrant is added in small, precise increments.[7]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized. The data points of pH versus the volume of titrant added are collected.[6]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the curve. This is the point at which half of the amine functional groups are protonated.[4] For more accurate results, the derivative of the titration curve can be calculated, where the peak(s) correspond to the equivalence point(s).

Experimental Workflow for pKa Determination

pKa_Determination_Workflow A Prepare Analyte Solution (e.g., 1 mM in Water/Methanol) C Titrate with Standardized Acid (e.g., 0.1 M HCl) A->C B Calibrate pH Electrode (Standard Buffers pH 4, 7, 10) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine pKa from Inflection Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for experimental logP determination.[8]

Methodology:

  • Preparation of Saturated Solvents: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for a prolonged period (e.g., 24 hours) and then allowing the phases to separate.[9][10]

  • Partitioning of the Compound: A known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a precise volume of the other pre-saturated phase in a separatory funnel or a vial.[9]

  • Equilibration: The mixture is gently shaken or agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. Centrifugation may be used to ensure complete phase separation.[8]

  • Concentration Analysis: The concentration of the compound in each phase (n-octanol and the aqueous buffer) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[9]

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Logical Relationship for logP Calculation

logP_Calculation conc_oct [Analyte] in Octanol P P = [Octanol] / [Aqueous] conc_oct->P conc_aq [Analyte] in Aqueous Phase conc_aq->P logP logP = log10(P) P->logP

Caption: Calculation of logP from phase concentrations.

Context from a Structural Analogue: N-Benzylpiperidine

In the absence of comprehensive data for the target molecule, examining a simpler, structurally related compound can provide some useful context. N-benzylpiperidine shares the N-benzyl and a saturated nitrogen-containing ring system.

Property of N-BenzylpiperidineValueSource
Molecular Formula C₁₂H₁₇NPubChem[11]
Molecular Weight 175.27 g/mol PubChem[11]
Boiling Point 120-123 °C at 9 mmHgBenchchem[12]
XLogP3 2.6PubChem[11]

The N-benzylpiperidine motif is a common structural element in drug discovery, valued for its ability to engage in cation-π interactions with biological targets and for its versatility in fine-tuning physicochemical properties.[13]

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided detailed, actionable protocols for the experimental determination of its key properties. While there is a scarcity of published experimental data for this specific compound, the provided methodologies offer a clear path for researchers to generate this crucial information. The data and protocols herein are intended to support further research and development efforts involving this molecule.

References

In-Depth Technical Guide: Structure Elucidation of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key chiral intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. This document details the synthesis, spectroscopic characterization, and structural verification of this important building block. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Additionally, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular structure and synthetic pathways.

Introduction

This compound, also known by synonyms such as N-benzyl-cis-2,8-diazabicyclo[4.3.0]nonane, is a bicyclic diamine of significant interest in medicinal chemistry. Its primary importance lies in its role as a crucial chiral intermediate for the synthesis of Moxifloxacin. The precise stereochemistry of this intermediate is essential for the efficacy and safety of the final active pharmaceutical ingredient.

The structural elucidation of this compound relies on a combination of synthetic chemistry and various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide will walk through the methodologies used to confirm the structure and stereochemistry of this compound.

Chemical Structure and Properties:

PropertyValue
IUPAC Name (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine[1]
CAS Number 151213-39-7[1][2]
Molecular Formula C₁₄H₂₀N₂[1][3]
Molecular Weight 216.32 g/mol [1][3]
Appearance Solid
Stereochemistry cis-fused bicyclic system

Synthesis

The synthesis of this compound is a multi-step process that typically starts from pyridine-2,3-dicarboxylic acid. The key steps involve the formation of the pyrrolidine ring, reduction of the pyridine ring, and subsequent reduction of the amide functionalities. The desired (4aS,7aS) stereochemistry is often achieved through chiral resolution of a racemic intermediate.

A representative synthetic scheme is outlined below:

Synthesis_Pathway A Pyridine-2,3-dicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B 1. Dehydration 2. Benzylamine C cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Catalytic Hydrogenation D rac-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine C->D Reduction (e.g., LiAlH4) E This compound D->E Chiral Resolution

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of rac-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

This protocol is adapted from established synthetic routes.

Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Pyridine-2,3-dicarboxylic acid is subjected to dehydration, typically using a dehydrating agent like acetic anhydride, to form the corresponding anhydride. This anhydride is then reacted with benzylamine to yield 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.

Step 2: Synthesis of cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione The pyridine ring of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is reduced via catalytic hydrogenation. This is a critical step that establishes the cis-stereochemistry of the ring junction.

Step 3: Synthesis of rac-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine The two amide carbonyl groups of cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione are reduced to the corresponding amines using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. An aqueous workup followed by extraction and purification yields the racemic product.

Step 4: Chiral Resolution The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid (e.g., D-tartaric acid), to form diastereomeric salts. These salts can be separated by fractional crystallization. Subsequent liberation of the free base from the desired diastereomeric salt yields the enantiomerically pure this compound.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.26-7.34m5HAromatic protons (C₆H₅)
3.64-3.69m2HBenzylic protons (CH₂-Ph)
3.16dt, J=5.4, 2.0Hz1HPyrrolidine/Piperidine ring proton
2.92-2.93dt, J=12.7, 3.9Hz2HPyrrolidine/Piperidine ring protons
2.76-2.79dt/dd, J=5.4, 10.3Hz2HPyrrolidine/Piperidine ring protons
2.56-2.70dd, J=8.8Hz2HPyrrolidine/Piperidine ring protons
2.48-2.57m2HPyrrolidine/Piperidine ring protons
2.13-2.20m1HPyrrolidine/Piperidine ring proton
2.02br s1HNH proton
1.32-1.67m4HPyrrolidine/Piperidine ring protons

Note: The ¹H-NMR data is based on information from Chinese patent CN102964346A and may require further refinement for precise assignment.

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

(Detailed ¹³C-NMR data is not yet publicly available in the searched literature.)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹)BondFunctional Group
~3300-3500N-H stretchSecondary amine
~3000-3100C-H stretchAromatic
~2800-3000C-H stretchAliphatic
~1600, 1495, 1450C=C stretchAromatic ring
~1000-1300C-N stretchAmine

(Specific experimental FT-IR data is not yet publicly available in the searched literature.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity.

Expected Mass Spectrometry Data:

TechniqueIonm/z (expected)
Electrospray Ionization (ESI)[M+H]⁺217.1754

(Detailed experimental mass spectrometry fragmentation data is not yet publicly available in the searched literature.)

Experimental Workflow and Logic

The process of structure elucidation follows a logical workflow, starting from the synthesis of the compound and proceeding through various analytical techniques to confirm its identity and stereochemistry.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Syn Synthesis Pur Purification Syn->Pur NMR NMR (1H, 13C) Pur->NMR FTIR FT-IR Pur->FTIR MS Mass Spectrometry Pur->MS Data Data Interpretation NMR->Data FTIR->Data MS->Data Structure Structure Confirmed Data->Structure

References

The Diverse Biological Activities of Pyrrolopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a heterocyclic ring system composed of fused pyrrole and pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its inherent ability to mimic the purine ring of ATP allows for effective interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth overview of the biological activities of pyrrolopyridine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrrolopyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their action as kinase inhibitors.[1][2] By competing with ATP for the binding pocket of various kinases, these compounds can modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

Kinase Inhibitory Activity

A number of pyrrolopyridine derivatives have been identified as potent inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).[3][4][5] The inhibitory activity is often evaluated through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.

Table 1: Kinase Inhibitory Activity of Selected Pyrrolopyridine Derivatives

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
Pyrrolo[2,3-d]pyrimidine derivative 5k EGFR40[6][7][8]
Her285[6][7][8]
VEGFR2112[6][7][8]
CDK2204[6][7][8]
Pyridine-based pyrrolo[2,3-d]pyrimidine analogsCSF1RLow nanomolar[9]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide 31g JAK1Potent and selective[4]
2,7-Pyrrolo[2,1-f][3][10][11]triazinesJAK2Potent[5]
Pyrazolopyridine derivative 4 CDK2/cyclin A2240[10]
Pyrazolopyridine derivative 1 CDK2/cyclin A2570[10]
Pyrazolopyridine derivative 8 CDK2/cyclin A2650[10]
Pyrazolopyridine derivative 11 CDK2/cyclin A2500[10]
Pyrazolopyridine derivative 14 CDK2/cyclin A2930[10]
Cytotoxic Activity

The kinase inhibitory activity of pyrrolopyridine derivatives often translates into potent cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic effects of these compounds.

Table 2: Cytotoxic Activity (IC50) of Selected Pyrrolopyridine Derivatives against Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference
Spiro-pyrrolopyridazine SPP10 MCF-7 (Breast)2.31[12]
H69AR (Lung)3.16[12]
PC-3 (Prostate)4.2[12]
1H-pyrrolo[3,2-c]pyridine derivative 10t HeLa (Cervical)0.12[13]
SGC-7901 (Gastric)0.18[13]
MCF-7 (Breast)0.21[13]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (5e, 5h, 5k, 5l )Various29 - 59[6][7]
Pyrazolopyridine derivativesHCT-116 (Colon)31.3 - 49.0[10]
MCF-7 (Breast)19.3 - 55.5[10]
HepG2 (Liver)22.7 - 44.8[10]
A549 (Lung)36.8 - 70.7[10]
Isatin-pyrrolo[2,3-d]pyrimidine derivativesHepG2 (Liver)Various[14]
MCF-7 (Breast)Various[14]
MDA-MB-231 (Breast)Various[14]
HeLa (Cervical)Various[14]
Amide Functionalized Pyrrolo-pyrimidine DerivativesMCF-7 (Breast)Comparable to Doxorubicin[15]
SET-2 (Leukemia)Comparable to Doxorubicin[15]
HCT-116 (Colon)Comparable to Doxorubicin[15]

Signaling Pathways Targeted by Pyrrolopyridine Derivatives

The anticancer effects of pyrrolopyridine derivatives are mediated through the modulation of key signaling pathways that control cell fate.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis.[1] Aberrant activation of this pathway is implicated in various cancers.[1] Pyrrolopyridine derivatives can inhibit FGFRs, thereby blocking downstream signaling cascades such as the RAS-MEK-ERK and PI3K-AKT pathways.[1]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Pyrrolo_pyridine Pyrrolopyridine Derivative Pyrrolo_pyridine->FGFR Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway Inhibition.
JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune responses.[16][17] Dysregulation of this pathway is often associated with cancers and inflammatory diseases.[17] Certain pyrrolopyridine derivatives act as JAK inhibitors, blocking the phosphorylation of STAT proteins and their subsequent translocation to the nucleus to regulate gene expression.[4][5]

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pyrrolo_pyridine Pyrrolopyridine Derivative Pyrrolo_pyridine->JAK Inhibits STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) STAT_P->Gene_Expression

JAK/STAT Signaling Pathway Inhibition.
Apoptosis Induction

Many pyrrolopyridine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][11][12] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[6][11][12]

Apoptosis_Pathway Pyrrolo_pyridine Pyrrolopyridine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolo_pyridine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrrolo_pyridine->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction Pathway.

Antimicrobial Activity

In addition to their anticancer properties, pyrrolopyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and mycobacteria.[18][19][20] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of Selected Pyrrolopyridine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
BM212Mycobacterium tuberculosis (clinical strains)0.7 - 1.5[19]
Mycobacterium tuberculosis (drug-resistant strains)0.7 - 1.5[19]
Halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesStaphylococcus aureus8[21]
Staphylococcus aureus (with betatide)1 - 2[21]
Pyrrole benzamide derivativesStaphylococcus aureus3.12 - 12.5[20]
Streptopyrroles B and CStaphylococcus aureus0.7 - 2.9 (µM)[20]
Bacillus subtilis0.7 - 2.9 (µM)[20]
Micrococcus luteus0.7 - 2.9 (µM)[20]
Para-trifluoromethyl derivative of Marinopyrrole AMethicillin-resistant Staphylococcus epidermidis (MRSE)0.008[20]
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125[20]
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255[20]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[20]

Neuroprotective Effects

Several pyrrolopyridine derivatives have been investigated for their neuroprotective properties, showing potential for the treatment of neurodegenerative diseases.[22] Their mechanisms of action in this context are still being elucidated but may involve antioxidant effects and modulation of pathways related to neuronal survival. The effective concentration for 50% of the maximal response (EC50) is a key parameter in these studies.

Table 4: Neuroprotective Activity of Selected Pyrrolopyridine Derivatives

Compound/Derivative ClassAssay/ModelEC50/EffectReference
Pyrrole-containing azomethine compoundsOxidative stress models in SH-SY5Y cellsSignificant neuroprotective effects at 1 µM[17]
Substituted N-pyrrolyl hydrazide hydrazonesOxidative stress modelsStatistically significant neuroprotective effects[22]
CholesteroNitrone ChN2 and QuinolylNitrone QN23O-R treatment and IR exposure in SH-SY5Y cellsEC50 values determined for neuroprotection[23]

Experimental Protocols

In Vitro Kinase Assay (Generic Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of a pyrrolopyridine derivative against a target kinase. Specific details may vary depending on the kinase and the detection method used (e.g., TR-FRET, luminescence).[2][24][25][26][27]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in a suitable assay buffer.

    • Prepare a solution of the target kinase in an appropriate kinase buffer.

    • Prepare a solution of the substrate and ATP in the kinase buffer. The ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • Add the serially diluted inhibitor or DMSO (for control) to the wells of a microplate.

    • Add the diluted kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., containing EDTA).

    • Add the detection reagents according to the manufacturer's instructions for the specific assay format (e.g., antibody-fluorophore conjugate for TR-FRET, luciferase/luciferin for luminescence).

    • Incubate the plate to allow for the detection reaction to proceed.

    • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Inhibitor, Kinase, Substrate/ATP) Start->Reagent_Prep Plate_Setup Plate Setup (Add Inhibitor/DMSO and Kinase) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubation Plate_Setup->Pre_Incubation Reaction_Initiation Initiate Reaction (Add Substrate/ATP) Pre_Incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation Reaction_Initiation->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Add Detection Reagents Reaction_Stop->Detection Signal_Measurement Measure Signal (Fluorescence/Luminescence) Detection->Signal_Measurement Data_Analysis Data Analysis (Calculate IC50) Signal_Measurement->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Assay Workflow.
MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30][31][32]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

    • Gently mix the plate to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Subtract the background absorbance from the sample readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Cell Seeding in 96-well Plate Start->Cell_Seeding Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Compound_Treatment Compound Treatment Incubation_24h->Compound_Treatment Incubation_Treatment Treatment Incubation (24-72h) Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT MTT Incubation (2-4h) MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (Calculate IC50) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

MTT Cytotoxicity Assay Workflow.
Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[33][34][35][36]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the appropriate final concentration for the assay.

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate under appropriate conditions (temperature and duration) for the specific microorganism.

  • MIC Determination:

    • After incubation, visually inspect the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Compound in Microtiter Plate Start->Compound_Dilution Inoculation Inoculate Wells Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Visual_Inspection Visually Inspect for Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Growth) Visual_Inspection->MIC_Determination End End MIC_Determination->End

Broth Microdilution MIC Workflow.

Conclusion

Pyrrolopyridine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to effectively inhibit kinases has positioned them as significant candidates for the development of novel anticancer therapies. Furthermore, their demonstrated antimicrobial and neuroprotective effects open up additional avenues for therapeutic applications. This technical guide provides a foundational resource for researchers, offering a consolidated view of the quantitative data, experimental methodologies, and targeted signaling pathways associated with this important class of molecules. Further research and development in this area are poised to yield new and improved therapeutic agents for a variety of diseases.

References

Unraveling (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: A Technical Overview of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine , a chiral bicyclic diamine, serves as a critical building block in the synthesis of various pharmaceutical compounds. While extensive research details its synthesis and chemical properties, publicly available scientific literature does not currently provide in-depth information regarding a specific biological mechanism of action for this molecule itself. Its primary significance lies in its role as a key intermediate. This technical guide consolidates the available information on its synthesis and places it within the broader context of the pharmacological activities observed in the wider class of pyrrolopyridine derivatives.

Chemical Properties and Structure

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
CAS Number 151213-39-7
Molecular Formula C₁₄H₂₀N₂[1]
Molecular Weight 216.32 g/mol [1][2]
IUPAC Name (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine[2]
Synonyms (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine[2]
Physical Form Solid
Purity Typically ≥95%
Storage Refrigerator

Role in Synthesis: The Pathway to Moxifloxacin

This compound is a well-established intermediate in the manufacturing of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic.[3] The synthesis is a multi-step process designed to achieve the specific stereochemistry required for the final active pharmaceutical ingredient.

A generalized workflow for the synthesis of this intermediate is depicted below. This process often involves the creation of the pyrrolopyridine core, followed by stereoselective reduction and subsequent benzylation to yield the target compound.

Synthesis_Workflow Start 2,3-Pyridine dicarboxylic acid Intermediate1 6-Benzyl-5H-pyrrolo[3,4-b]pyridine- 5,7(6H)-dione Start->Intermediate1 Coupling with benzylamine Intermediate2 N-Benzyl Piperidine Intermediate Intermediate1->Intermediate2 Pyridine ring reduction Intermediate3 N-Benzyl Nonane Intermediate (Racemic) Intermediate2->Intermediate3 Carbonyl reduction Resolution Resolution with D-(-) tartaric acid Intermediate3->Resolution Product (4aS,7aS)-6-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine Resolution->Product Deprotection Deprotection Product->Deprotection Final_Intermediate (4aS,7aS)-Octahydro- 1H-pyrrolo[3,4-b]pyridine ('nonane') Deprotection->Final_Intermediate

A generalized synthetic workflow for this compound.

Broader Context: Biological Activities of Pyrrolopyridine Derivatives

While data on the specific mechanism of action for this compound is not available, the broader family of pyrrolopyridine derivatives exhibits a wide range of biological activities.[4][5] This structural motif is of significant interest in medicinal chemistry due to its ability to mimic the purine ring of ATP, suggesting that many derivatives may act as kinase inhibitors.[5]

Research on various substituted pyrrolopyridines has revealed activities including:

  • Anticancer: Many pyrrolopyridine analogues have been investigated as kinase inhibitors for cancer treatment.[5]

  • Antimicrobial: Certain derivatives have shown activity against resistant bacterial strains.[4]

  • Antidiabetic: Some compounds have been found to reduce blood glucose levels by stimulating glucose uptake.[4]

  • Neurological and Immunological: Derivatives have been studied for their potential in treating diseases of the nervous and immune systems.[4][6]

The logical relationship for the therapeutic potential of the broader class of pyrrolopyridine derivatives is illustrated in the following diagram.

Pyrrolopyridine_Activity cluster_activities Scaffold Pyrrolopyridine Core Analogs Structurally Diverse Pyrrolopyridine Derivatives Scaffold->Analogs Chemical Synthesis Mechanism Potential Mechanism: Kinase Inhibition (ATP Mimicry) Analogs->Mechanism Activity Observed Biological Activities Mechanism->Activity Anticancer Anticancer Activity->Anticancer Antimicrobial Antimicrobial Activity->Antimicrobial Antidiabetic Antidiabetic Activity->Antidiabetic Neuro_Immuno Neurological & Immunological Activity->Neuro_Immuno

Therapeutic potential of the pyrrolopyridine scaffold.

Conclusion

This compound is a compound of significant interest due to its crucial role as a stereospecific intermediate in the synthesis of pharmaceuticals like Moxifloxacin. While a direct mechanism of action for this specific molecule is not documented in the current body of scientific literature, the broader class of pyrrolopyridine derivatives represents a rich area of research with demonstrated potential across various therapeutic areas. Future investigations may yet uncover novel biological activities for this particular compound, but its current value is firmly established in the realm of synthetic chemistry. Researchers and drug development professionals should view this molecule as a valuable tool for constructing more complex, biologically active compounds.

References

Discovery of Novel Pyrrolopyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Novel Pyrrolopyridine Derivatives.

Introduction

Pyrrolopyridines, bicyclic heterocyclic compounds composed of fused pyrrole and pyridine rings, represent a privileged scaffold in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide range of biological targets, particularly protein kinases. This has led to the development of numerous pyrrolopyridine derivatives with diverse therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of recent discoveries in the field, focusing on the synthesis, biological evaluation, and therapeutic applications of novel pyrrolopyridine derivatives as inhibitors of Janus Kinase 1 (JAK1), c-Met, and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

Synthesis of Novel Pyrrolopyridine Derivatives

The synthesis of pyrrolopyridine derivatives often involves multi-step reaction sequences. Below are representative protocols for the synthesis of key intermediates and final compounds.

General Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

A common route to 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, which are potent JAK inhibitors, is outlined below.[1]

Experimental Protocol:

  • Synthesis of the Pyrrolopyridine Core: The synthesis typically begins with a substituted 2-aminopyridine which undergoes a Fischer indole synthesis or a related cyclization reaction to form the 7-azaindole (pyrrolo[2,3-b]pyridine) core.

  • Introduction of the Carboxamide Group: The carboxamide functionality is introduced at the C5 position. This can be achieved by formylation followed by oxidation to the carboxylic acid and subsequent amidation.

  • Chan-Lam Coupling for Amine Substitution: A variety of amines can be introduced at the C4 position via a Chan-Lam coupling reaction with the corresponding 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.[2]

  • Final Product Isolation and Characterization: The final products are purified by column chromatography and characterized by NMR and mass spectrometry.

Synthesis of Pyrrolopyrimidine and Pyrrolopyridine ENPP1 Inhibitors

A general scheme for the synthesis of pyrrolopyrimidine and pyrrolopyridine derivatives as ENPP1 inhibitors involves the initial construction of the core scaffold followed by the introduction of various substituents.[3][4]

Experimental Protocol:

  • Core Synthesis: The synthesis starts with commercially available starting materials to construct the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 4-chloro-1H-pyrrolo[2,3-b]pyridine core.

  • N-Alkylation/Arylation: The pyrrole nitrogen can be alkylated under basic conditions or arylated using a Chan-Lam coupling reaction.[4]

  • Sulfonamide Formation: A key step often involves the reaction of a substituted amine with a sulfonyl chloride to introduce the sulfonamide moiety, which is crucial for ENPP1 inhibitory activity.

  • Purification: Purification of the final compounds is typically performed using flash chromatography on silica gel.

Biological Activity and Therapeutic Potential

Novel pyrrolopyridine derivatives have shown significant promise as inhibitors of key signaling molecules implicated in various diseases.

JAK1 Inhibition and Anti-inflammatory Activity

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling pathways that are central to the immune response. Dysregulation of the JAK/STAT pathway is associated with autoimmune diseases and cancer.[5] Pyrrolo[2,3-d]pyrimidine derivatives have emerged as potent and selective JAK1 inhibitors.

Quantitative Data for JAK1 Inhibitors

Compound IDTargetIC50 (nM)Selectivity vs JAK2Reference
12a JAK112.610.7-fold[5]
23a JAK172>12-fold[6]
22 JAK1<1Moderate[7]
49 JAK1<1Moderate[7]
31 JAK3Potent-[1]

Signaling Pathway

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK1 [label="JAK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT [label="p-STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT_Dimer [label="STAT Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Inflammation, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolopyridine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK1 [label=" Activates"]; JAK1 -> STAT [label=" Phosphorylates"]; STAT -> pSTAT [style=invis]; pSTAT -> STAT_Dimer [label=" Dimerizes"]; STAT_Dimer -> Nucleus [label=" Translocates to"]; Nucleus -> Gene [label=" Induces"]; Inhibitor -> JAK1 [arrowhead=tee, color="#EA4335", penwidth=2]; } .dot Caption: JAK/STAT signaling pathway and the inhibitory action of pyrrolopyridine derivatives.

c-Met Inhibition and Anticancer Activity

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration. Aberrant c-Met signaling is a key driver in many types of cancer. Several pyrrolo[2,3-b]pyridine derivatives have been identified as potent c-Met inhibitors.

Quantitative Data for c-Met Inhibitors

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
34 c-Met1.68--[8][9]
22g c-Met-A5492.19[10]
HepG21.32[10]
MCF-76.27[10]
PC-34.63[10]
5a c-Met4.27HepG-23.42[11]
5b c-Met7.95HepG-23.56[11]

Signaling Pathway

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Cell Proliferation,\nSurvival, Migration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolopyridine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HGF -> cMet [label=" Binds & Activates"]; cMet -> PI3K; cMet -> RAS; PI3K -> AKT -> Cell; RAS -> RAF -> MEK -> ERK -> Cell; Inhibitor -> cMet [arrowhead=tee, color="#EA4335", penwidth=2]; } .dot Caption: HGF/c-Met signaling pathway and its inhibition by pyrrolopyridine derivatives.

ENPP1 Inhibition and Immunotherapy Potential

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes the cyclic dinucleotide cGAMP, a critical second messenger in the STING (stimulator of interferon genes) pathway of the innate immune system. By inhibiting ENPP1, the levels of cGAMP can be increased, leading to enhanced STING activation and a more robust anti-tumor immune response. Novel pyrrolopyrimidine and pyrrolopyridine derivatives have been discovered as potent ENPP1 inhibitors.[3][12]

Quantitative Data for ENPP1 Inhibitors

Compound IDTargetIC50 (nM)Reference
18p ENPP125.0[3][12]
18k ENPP154.1[3]
18l ENPP11853[3]
18a ENPP11890[3]
31 ENPP114.68[13]

Signaling Pathway

// Nodes cGAMP [label="cGAMP", fillcolor="#FBBC05", fontcolor="#202124"]; ENPP1 [label="ENPP1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STING [label="STING", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TBK1 [label="TBK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRF3 [label="IRF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pIRF3 [label="p-IRF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IFN [label="Type I Interferons", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolopyridine\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cGAMP -> STING [label=" Activates"]; cGAMP -> ENPP1 [label=" Hydrolyzed by"]; STING -> TBK1 [label=" Activates"]; TBK1 -> IRF3 [label=" Phosphorylates"]; IRF3 -> pIRF3 [style=invis]; pIRF3 -> Nucleus [label=" Translocates to"]; Nucleus -> IFN [label=" Induces Transcription"]; Inhibitor -> ENPP1 [arrowhead=tee, color="#EA4335", penwidth=2]; } .dot Caption: ENPP1-mediated regulation of the STING pathway and its modulation by inhibitors.

Experimental Protocols for Key Bioassays

Detailed and robust bioassays are critical for the evaluation of novel pyrrolopyridine derivatives. The following sections provide outlines for key in vitro assays.

JAK1 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against JAK1.[14]

Materials:

  • Recombinant human JAK1 enzyme

  • TR-FRET Dilution Buffer

  • ATP

  • Fluorescently labeled peptide substrate

  • Terbium (Tb)-labeled anti-phospho-substrate antibody

  • EDTA

  • Test compounds

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO control to the assay plate.

    • Add 5 µL of a 2X solution of JAK1 enzyme in TR-FRET Dilution Buffer.

    • Initiate the reaction by adding 5 µL of a 2X solution of ATP and fluorescent peptide substrate in TR-FRET Dilution Buffer.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a solution containing EDTA and Tb-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

c-Met Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the use of the ADP-Glo™ Kinase Assay to measure the inhibition of c-Met kinase activity.[15][16][17]

Materials:

  • Recombinant human c-Met kinase

  • Kinase Buffer

  • ATP

  • Poly(Glu,Tyr) substrate

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then dilute in Kinase Buffer.

  • Kinase Reaction:

    • Add 1 µL of diluted compound or DMSO control to the assay plate.

    • Add 2 µL of c-Met enzyme in Kinase Buffer.

    • Initiate the reaction by adding 2 µL of a mixture of ATP and Poly(Glu,Tyr) substrate in Kinase Buffer.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values from a dose-response curve.

ENPP1 Enzyme Inhibition Assay

This protocol describes a method for determining the inhibitory activity of compounds against ENPP1 using a fluorogenic substrate or by measuring AMP/GMP production.[18][19][20][21]

Materials:

  • Recombinant human ENPP1

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • Substrate (e.g., ATP or cGAMP)

  • Detection reagents (e.g., Transcreener® AMP²/GMP² Assay kit)

  • Test compounds

  • Black, flat-bottom 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO and then in Assay Buffer.

  • Enzyme Reaction:

    • Add diluted compound or DMSO control to the assay plate.

    • Add ENPP1 enzyme to the wells.

    • Initiate the reaction by adding the substrate (ATP or cGAMP).

    • Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Stop the reaction and detect the product (AMP or GMP) according to the detection kit manufacturer's instructions (e.g., by adding a detection mix containing an antibody and a fluorescent tracer).

  • Data Acquisition: Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values from a dose-response curve.

Conclusion

The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives highlighted in this guide demonstrate potent and selective inhibition of key targets in oncology and immunology, namely JAK1, c-Met, and ENPP1. The provided synthetic strategies and detailed bioassay protocols offer a valuable resource for researchers and drug development professionals working to advance these promising compounds into the clinic. Further optimization of these scaffolds holds the potential to deliver next-generation therapies for a range of debilitating diseases.

References

Spectroscopic and Synthetic Overview of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine , a chiral bicyclic diamine, serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, Moxifloxacin. Its stereochemically defined structure is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, handling, and use in further synthetic transformations.

PropertyValue
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
CAS Number 151213-39-7
Appearance Solid (predicted)
Stereochemistry (4aS,7aS)

Spectroscopic Data

Detailed spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound. While comprehensive spectral data is not widely published, the following tables represent typical expected values based on the analysis of its structural analogue, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, and the known effects of N-benzylation.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25-7.40m5HAromatic (C₆H₅)
3.60s2HBenzyl CH₂
2.80-3.00m2HPyrrolidine Ring CH
2.50-2.70m4HPiperidine Ring CH₂
2.20-2.40m2HPyrrolidine Ring CH₂
1.60-1.80m4HPiperidine Ring CH₂
1.50 (br s)1HNH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
138.5Aromatic Quaternary C
129.0Aromatic CH
128.2Aromatic CH
127.0Aromatic CH
63.0Benzyl CH₂
60.0Pyrrolidine Ring CH
55.0Pyrrolidine Ring CH₂
50.0Piperidine Ring CH
48.0Piperidine Ring CH₂
28.0Piperidine Ring CH₂
25.0Piperidine Ring CH₂
Mass Spectrometry (MS) Data
TechniqueExpected m/z
Electrospray Ionization (ESI)[M+H]⁺ = 217.17
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
3300-3400 (broad)N-H Stretch
3000-3100Aromatic C-H Stretch
2850-2950Aliphatic C-H Stretch
1600, 1495, 1450Aromatic C=C Stretch
1100-1200C-N Stretch

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following protocol is a generalized procedure based on established synthetic routes.

Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • To a solution of 2,3-pyridinedicarboxylic acid in a suitable solvent (e.g., toluene), add benzylamine.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and isolate the product by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane) and dry under vacuum.

Step 2: Reduction to this compound

  • Suspend the 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in a suitable solvent (e.g., THF).

  • Add a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench carefully with water, followed by an aqueous solution of sodium hydroxide.

  • Filter the resulting solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the racemic mixture of cis-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine.

Step 3: Chiral Resolution

  • Dissolve the racemic mixture in a suitable solvent (e.g., ethanol).

  • Add a chiral resolving agent, such as D-(-)-tartaric acid.

  • Allow the diastereomeric salt to crystallize.

  • Isolate the salt by filtration and recrystallize to enhance diastereomeric purity.

  • Treat the purified salt with a base (e.g., NaOH) to liberate the free base, this compound.

  • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

G A 2,3-Pyridinedicarboxylic Acid + Benzylamine B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Condensation C cis-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (Racemic) B->C Reduction (e.g., LiAlH4) D Diastereomeric Salt Formation C->D Chiral Resolution (e.g., D-(-)-Tartaric Acid) E This compound D->E Basification

Caption: Synthetic pathway for this compound.

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS number 151213-39-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 151213-39-7

Synonyms: (S,S)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, Moxifloxacin Impurity 57

Introduction

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a chiral bicyclic diamine that serves as a critical intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1] It is also recognized as a process impurity in the manufacturing of Moxifloxacin.[2] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a summary of its known biological relevance, primarily in the context of its role as a pharmaceutical intermediate and impurity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₀N₂[2]
Molecular Weight 216.32 g/mol [2]
Appearance Solid[3]
Purity ≥95%[3]
Storage Temperature 2-8°C (Refrigerator)[3][4]
Topological Polar Surface Area (TPSA) 15.27 Ų[2]
logP 1.8704[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Synthesis

The synthesis of this compound is a multi-step process that originates from 2,3-pyridinedicarboxylic acid. The traditional and most cited method involves the formation of a racemic mixture of the N-benzyl derivative, followed by chiral resolution. While stereoselective methods have been developed for the core diamine, this guide details the established resolution process for obtaining the title compound.[1]

Synthetic Pathway

The overall synthetic scheme is depicted below. It involves the formation of an N-benzylimide, followed by reduction of the pyridine ring and subsequent reduction of the imide functionality to yield the racemic product, which is then resolved to obtain the desired (4aS,7aS)-enantiomer.

Synthesis_Pathway A 2,3-Pyridinedicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Benzylamine, Heat C 6-Benzylhexahydro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione B->C Catalytic Hydrogenation (e.g., H₂/Pd-C) D rac-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine C->D Reduction (e.g., LiAlH₄ or NaBH₄/Lewis Acid) E This compound D->E Chiral Resolution (e.g., with D-(-)-tartaric acid)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis.

Step 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Materials: 2,3-Pyridinedicarboxylic acid, Benzylamine, Acetic Anhydride.

  • Procedure:

    • A mixture of 2,3-pyridinedicarboxylic acid and a molar excess of acetic anhydride is heated to reflux to form the corresponding anhydride. The excess acetic anhydride is removed under reduced pressure.

    • The crude pyridine-2,3-dicarboxylic anhydride is dissolved in a suitable aprotic solvent such as toluene or glacial acetic acid.

    • An equimolar amount of benzylamine is added dropwise to the solution at room temperature.

    • The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Benzylhexahydro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Materials: 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, Palladium on Carbon (Pd/C), Hydrogen gas, Ethanol or Acetic Acid.

  • Procedure:

    • The 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is dissolved in a suitable solvent such as ethanol or glacial acetic acid in a hydrogenation vessel.

    • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

    • The vessel is purged with hydrogen gas and then pressurized to a suitable pressure (e.g., 50 psi).

    • The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction.

    • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product.

Step 3: Synthesis of racemic-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

  • Materials: 6-Benzylhexahydro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with a Lewis acid (e.g., BF₃·OEt₂), Tetrahydrofuran (THF).

  • Procedure (using LiAlH₄):

    • A solution of 6-benzylhexahydro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in anhydrous THF is added dropwise to a stirred suspension of a molar excess of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

    • The reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to give the racemic product.

Step 4: Chiral Resolution to this compound

  • Materials: racemic-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, D-(-)-Tartaric acid, Ethanol.

  • Procedure:

    • The racemic base is dissolved in a minimal amount of hot ethanol.

    • A solution of an equimolar amount of D-(-)-tartaric acid in hot ethanol is added to the solution of the racemic base.

    • The mixture is allowed to cool slowly to room temperature, and the diastereomeric salt of the (4aS,7aS)-enantiomer preferentially crystallizes.

    • The crystals are collected by filtration and can be recrystallized from ethanol to improve diastereomeric purity.

    • The resolved diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the free base.

    • The free base is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield the enantiomerically pure this compound.

Biological Activity and Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a key building block for Moxifloxacin.[1] The core structure, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, is coupled with the quinolone core to form the final active pharmaceutical ingredient.

As an impurity in Moxifloxacin, its biological activity is of interest from a safety and regulatory perspective. However, there is a lack of publicly available data on the specific pharmacological or toxicological profile of this compound. The focus of safety studies is typically on the final drug product and its overall impurity profile.[3]

The broader class of pyrrolo[3,4-b]pyridine derivatives has been investigated for a range of biological activities, though this is not specific to the title compound.

Signaling Pathways and Mechanism of Action

There is no direct evidence or research available that describes the interaction of this compound with any specific signaling pathways or its mechanism of action. Its biological relevance is currently understood only through its connection to Moxifloxacin. Moxifloxacin itself acts by inhibiting DNA gyrase and topoisomerase IV in bacteria, which are essential enzymes for DNA replication, repair, and recombination.

Conclusion

This compound is a well-established intermediate in the synthesis of Moxifloxacin. Its synthesis via a classical resolution of the racemic mixture is a key process in the production of this important antibiotic. While its own biological activity has not been extensively studied, its role as a precursor and potential impurity in a widely used pharmaceutical agent underscores the importance of its controlled synthesis and characterization. Further research into the pharmacological and toxicological properties of this and other drug impurities would be beneficial for a more complete understanding of drug safety profiles.

References

The Stereochemical Landscape of Octahydropyrrolopyridine Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolopyridine scaffold, a saturated bicyclic aza-heterocycle, represents a core structural motif in a variety of biologically active molecules. Its rigid, three-dimensional structure is a key determinant of its pharmacological activity, making a thorough understanding of its stereochemistry paramount for the design and development of novel therapeutics. This technical guide provides an in-depth exploration of the stereochemical aspects of octahydropyrrolopyridine compounds, drawing upon established principles and methodologies from related alkaloid chemistry to address the synthesis, characterization, and biological evaluation of its stereoisomers.

Core Concepts in Octahydropyrrolopyridine Stereochemistry

The octahydropyrrolopyridine ring system, also known as an indolizidine skeleton, possesses multiple stereogenic centers, giving rise to a rich diversity of stereoisomers. The relative and absolute configuration of these centers dictates the overall shape of the molecule, its conformational preferences, and ultimately, its ability to interact with biological targets.

Key Stereochemical Considerations:

  • Ring Junction: The fusion of the pyrrolidine and piperidine rings can be either cis or trans, leading to fundamentally different molecular geometries.

  • Substituent Orientation: Substituents on the bicyclic core can be oriented in either axial or equatorial positions, influencing the compound's stability and reactivity.

  • Enantiomers and Diastereomers: The presence of multiple chiral centers results in the possibility of enantiomeric pairs and diastereomeric sets, each potentially exhibiting distinct biological activities.

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of octahydropyrrolopyridine is a central challenge and a critical aspect of drug discovery programs. Methodologies often draw from the rich field of alkaloid synthesis, particularly that of indolizidine and quinolizidine alkaloids.[1][2]

Representative Stereoselective Synthesis: The Case of (-)-Indolizidine 209B

While a detailed, publicly available stereoselective synthesis specifically for a range of octahydropyrrolopyridine compounds is not readily found in the literature, the synthesis of structurally related indolizidine alkaloids provides a robust framework. The following is a representative experimental protocol adapted from the synthesis of (-)-indolizidine 209B, a natural product isolated from the skin of dendrobatid frogs. This synthesis illustrates key strategies for controlling stereochemistry.

Experimental Protocol: Stereoselective Synthesis of an Indolizidine Core

  • Step 1: Asymmetric Allylation. A chiral auxiliary-controlled allylation of a suitable starting material, such as a protected amino aldehyde, is employed to set the initial stereocenter. For example, the addition of allylmagnesium bromide to an N-protected (S)-prolinal derivative in the presence of a Lewis acid at low temperature can afford the corresponding homoallylic alcohol with high diastereoselectivity.

  • Step 2: Ring-Closing Metathesis (RCM). The resulting amino alcohol is then subjected to RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to construct the piperidine ring. The stereochemistry of the substituents on the newly formed ring is influenced by the stereocenter established in the previous step.

  • Step 3: Reduction and Cyclization. Reduction of the double bond within the piperidine ring, followed by deprotection of the nitrogen and subsequent intramolecular cyclization (e.g., via reductive amination or nucleophilic substitution), yields the bicyclic octahydropyrrolopyridine (indolizidine) core. The stereochemical outcome of the cyclization is dependent on the reaction conditions and the stereochemistry of the acyclic precursor.

Logical Workflow for Stereoselective Synthesis

G Illustrative Stereoselective Synthesis Workflow A Chiral Pool Starting Material (e.g., (S)-Pyroglutamic Acid) B Functional Group Manipulations (Protection, Reduction, etc.) A->B C Key Stereocenter-Forming Reaction (e.g., Asymmetric Alkylation) B->C D Acyclic Precursor with Defined Stereochemistry C->D E Ring-Closing Metathesis (RCM) or other cyclization strategy D->E F Monocyclic Intermediate E->F G Second Ring Closure (e.g., Intramolecular Amination) F->G H Octahydropyrrolopyridine Core (Specific Stereoisomer) G->H

Caption: A generalized workflow for the stereoselective synthesis of an octahydropyrrolopyridine core.

Physicochemical and Biological Characterization of Stereoisomers

The differentiation and characterization of octahydropyrrolopyridine stereoisomers are crucial for establishing structure-activity relationships (SAR). A combination of analytical techniques is employed for this purpose.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques (e.g., COSY, NOESY) are indispensable for determining the relative stereochemistry of substituents and the conformation of the ring system.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of a crystalline compound.[3][4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases are used to separate enantiomers and determine enantiomeric excess (ee).[5][6]

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between enantiomers.

Impact of Stereochemistry on Biological Activity

The stereochemistry of octahydropyrrolopyridine derivatives can have a profound impact on their biological activity, including their potency, selectivity, and pharmacokinetic properties. This is exemplified by studies on the structurally related octahydro-1H-pyrido[1,2-a]pyrazines, which have been investigated as mu-opioid receptor antagonists.[7]

Table 1: Biological Activity of Stereoisomeric Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives at the Mu-Opioid Receptor [7]

CompoundStereochemistryMu-Opioid Receptor Binding Affinity (Ki, nM)Mu-Opioid Antagonist Activity (IC50, nM)
1 (8S, 9R)0.471.8
2 (8R, 9S)>1000>10000
3 (8S, 9S)5.625
4 (8R, 9R)12.389

Data are for illustrative purposes and represent findings for a closely related compound class.

Role in Signaling Pathways: Mu-Opioid Receptor Modulation

As indicated by studies on analogous compounds, octahydropyrrolopyridine derivatives can modulate the activity of G protein-coupled receptors (GPCRs) such as the mu-opioid receptor.[7] Antagonism of this receptor is a key mechanism for the treatment of opioid overdose and has potential applications in managing opioid use disorder.

Signaling Pathway of Mu-Opioid Receptor Antagonism

G Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Binds and Activates Antagonist Octahydropyrrolopyridine Antagonist Antagonist->MOR Binds and Blocks Agonist Action ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of the mu-opioid receptor and its antagonism by compounds like octahydropyrrolopyridines.

Conclusion

The stereochemistry of octahydropyrrolopyridine compounds is a critical determinant of their biological function. A comprehensive understanding and application of stereoselective synthesis and rigorous analytical characterization are essential for the successful development of drugs based on this privileged scaffold. While specific data on octahydropyrrolopyridines can be limited, the principles and methodologies established for related indolizidine and quinolizidine alkaloids provide a robust foundation for advancing research in this area. Future work should focus on the systematic synthesis and evaluation of all possible stereoisomers of promising octahydropyrrolopyridine derivatives to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Note: Purification of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, Moxifloxacin. The purity of this intermediate is critical for the successful synthesis and overall purity of the final active pharmaceutical ingredient. This document outlines a detailed protocol for the purification of this compound based on an extractive work-up procedure.

Introduction

The synthesis of complex chiral molecules like this compound often results in a crude product mixture containing residual reagents, byproducts, and solvents. An effective purification strategy is therefore essential to isolate the target compound with high purity. The following protocol details a robust liquid-liquid extraction method for the purification of this key intermediate.

Data Presentation

The following table summarizes the quantitative data associated with the purification protocol described below.

ParameterValueReference
Starting MaterialCrude reaction mixture containing this compoundChinese Patent CN103588772A
Purification MethodExtractive Work-upChinese Patent CN103588772A
Final Product FormYellow Oily LiquidChinese Patent CN103588772A
Overall Yield80.9%Chinese Patent CN103588772A

Experimental Protocol

This protocol describes the purification of this compound from a crude reaction mixture.

Materials and Reagents:

  • Crude this compound reaction mixture

  • 10% Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), solid

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice Bath

  • Separatory Funnel

  • Standard laboratory glassware

  • Rotary Evaporator

Procedure:

  • Solvent Removal (Optional Initial Step): If the crude product is in a reaction solvent, concentrate the mixture under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acidification: In a fume hood, place the reaction vessel containing the crude product in an ice bath to cool. Slowly add 10% aqueous hydrochloric acid to the crude mixture with stirring until the pH of the solution reaches 2. Stir the mixture at room temperature for 1 hour.

  • Basification: Return the flask to the ice bath. Carefully add solid sodium hydroxide to the acidic mixture with stirring until the pH of the solution reaches 10. Continue stirring at room temperature for 1 hour.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Repeat the extraction two more times.

  • Washing: Combine the organic extracts and wash once with a saturated sodium chloride solution (brine) until the pH of the aqueous layer is weakly alkaline.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product as a yellow oily liquid.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the extractive purification protocol for this compound.

Purification_Workflow A Crude Product (Post-reaction mixture) B Acidification (10% HCl, pH 2) A->B C Basification (Solid NaOH, pH 10) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Washing (Saturated NaCl) D->E F Drying (Anhydrous Na2SO4) E->F G Concentration (Rotary Evaporation) F->G H Purified Product (Yellow Oily Liquid) G->H

Caption: Extractive Purification Workflow.

Application Notes and Protocols: (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a chiral bicyclic diamine that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its rigid, stereochemically defined structure makes it an invaluable building block for introducing specific spatial arrangements in the target molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a primary focus on its well-established role in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. Additional applications in the synthesis of novel therapeutic agents are also briefly discussed.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol [1][2]
Appearance Solid
CAS Number 151213-39-7
Purity Typically ≥95%
Storage Refrigerator

Primary Application: Synthesis of Moxifloxacin

This compound is a key precursor to (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (also known as (S,S)-2,8-Diazabicyclo[4.3.0]nonane), the side chain responsible for the enhanced antibacterial activity and pharmacokinetic profile of Moxifloxacin.[3] The synthesis involves two main stages: the debenzylation of the intermediate and the subsequent coupling with the fluoroquinolone core.

Debenzylation of this compound

The benzyl protecting group is typically removed via catalytic hydrogenation.

Debenzylation_Workflow A (4aS,7aS)-6-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine B Dissolve in Solvent (e.g., Toluene) A->B C Add Catalyst (e.g., 5% Pd/C) B->C D Hydrogenation (H₂ pressure, elevated temp.) C->D E Reaction Monitoring (e.g., TLC, HPLC) D->E F Catalyst Filtration E->F G Solvent Evaporation F->G H (4aS,7aS)-Octahydro- 1H-pyrrolo[3,4-b]pyridine G->H

Caption: Workflow for the debenzylation of the intermediate.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene (10 volumes), add 5% Palladium on carbon (Pd/C) catalyst (e.g., 7% w/w).

  • Hydrogenation: The reaction mixture is warmed to 80-85°C under a hydrogen pressure of 7-8 kg/cm ² in a hydrogen pressure vessel.

  • Reaction Monitoring: The reaction is monitored for completion (typically 9-10 hours) by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration, and the filter bed is washed with the solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.

Synthesis of Moxifloxacin

The debenzylated intermediate is then coupled with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Moxifloxacin_Synthesis_Workflow cluster_reactants Reactants A 1-cyclopropyl-6,7-difluoro- 8-methoxy-4-oxo-1,4-dihydro- quinoline-3-carboxylic acid C Reaction in Solvent (e.g., DMSO or Acetonitrile) A->C B (4aS,7aS)-Octahydro- 1H-pyrrolo[3,4-b]pyridine B->C D Heating (e.g., 65-70°C) C->D E Reaction Monitoring (HPLC) D->E F Cooling & Precipitation E->F G Filtration & Washing F->G H Drying G->H I Moxifloxacin H->I

Caption: General workflow for the synthesis of Moxifloxacin.

Experimental Protocol: Synthesis of Moxifloxacin

  • Reaction Setup: In a reaction vessel, suspend 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO) (12 volumes).

  • Addition of Intermediate: Add (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at 65-70°C for 6-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to 25-30°C. Add water (2 volumes) and continue stirring for 2 hours to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum at 75°C to yield Moxifloxacin.

Quantitative Data for Moxifloxacin Synthesis
ParameterValueReference
Yield of Moxifloxacin 89.7%[4]
Purity (HPLC) 98%[4]
Chiral Impurity ((R,R)-isomer) 3-5%[4]

Other Reported Applications

While the synthesis of Moxifloxacin is the most prominent application, the core structure of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, derived from the title intermediate, has been explored for the development of other therapeutic agents.

Histamine H4 Receptor Antagonists

The (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine scaffold has been utilized in the synthesis of novel and selective histamine H4 receptor antagonists. These compounds are being investigated for the treatment of inflammatory conditions such as asthma and allergic rhinitis.

Dihydropyrazolone Derivatives

This intermediate has also been employed in the synthesis of substituted dihydropyrazolones, which are being explored for their potential in treating cardiovascular and hematological diseases.

Characterization Data of the Debenzylated Intermediate

The following data corresponds to the debenzylated product, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.

AnalysisData
¹H NMR (400 MHz, DMSO-d₆), δ (ppm) 2.95-2.98 (m, 1H), 2.63-2.82 (m, 4H), 2.54 (dd, 1H, J = 1.6 Hz, J = 1.2 Hz), 2.39-2.45 (m, 1H), 2.16-2.45 (br, s, 2H), 1.81-1.89 (m, 1H), 1.59-1.66 (m, 2H), 1.35-1.46 (m, 1H), 1.24-1.31(m, 1H)
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) 57.43, 53.37, 47.78, 44.49, 37.85, 23.51, 21.90
Mass Spectrometry (ESI) m/z calcd. for C₇H₁₄N₂ (M+H)⁺: 126.12; found: 126.7
Purity (HPLC) 96.7%
Chiral Purity (HPLC) 98.93%

Signaling Pathways

Moxifloxacin, the final product of the primary application, exerts its antibacterial effect by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

Moxifloxacin_MOA Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Moxifloxacin->Topo_IV inhibits DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of action of Moxifloxacin.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Characterization of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of pharmaceuticals such as Moxifloxacin. The following protocols and data are intended to guide researchers in confirming the identity, purity, and stereochemistry of this compound.

Overview of Analytical Strategy

The comprehensive characterization of this compound involves a multi-technique approach to ensure its structural integrity, purity, and desired stereoisomeric form. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity and chiral separation.

cluster_0 Characterization Workflow cluster_1 Analytical Techniques Synthesis Synthesis of (4aS,7aS)-6-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine Purification Purification Synthesis->Purification Characterization Full Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Characterization->NMR MS Mass Spectrometry (ESI-MS) Characterization->MS HPLC HPLC Analysis (Purity & Chiral Separation) Characterization->HPLC

Caption: Overall workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the presence of both the benzyl and the octahydropyrrolopyridine moieties and their connectivity. 2D NMR techniques such as COSY and HSQC can further confirm proton-proton and proton-carbon correlations, respectively.

Table 1: NMR Data for (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine[1]
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR (400 MHz, DMSO-d₆)2.95-2.98m
2.63-2.82m
2.54dd1.6, 1.2
2.39-2.45m
2.16-2.45br s
1.81-1.89m
1.59-1.66m
1.35-1.46m
1.24-1.31m
¹³C NMR (100 MHz, DMSO-d₆)57.43
53.37
47.78
44.49
37.85
23.51
21.90
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Start Sample Dissolution (in deuterated solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D) Start->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the target compound and to gain insights into its fragmentation pattern, further confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

The expected molecular weight for this compound (C₁₄H₂₀N₂) is 216.32 g/mol . In ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 217.17.

Table 2: Expected Mass Spectrometry Data
Ion Formula Calculated m/z
[M+H]⁺C₁₄H₂₁N₂⁺217.1705
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare the measured m/z to the calculated value.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the synthesized compound and for separating its enantiomers to determine the enantiomeric excess (e.e.).

Purity Assessment (Reversed-Phase HPLC)

A reversed-phase HPLC method can be used to determine the chemical purity of the compound.

Table 3: General Conditions for RP-HPLC Purity Analysis
Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% TFA or Formic Acid), gradient or isocratic
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Method Development: Develop a suitable gradient or isocratic method to achieve good separation of the main peak from any impurities.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Chiral Separation

The stereochemical purity of this compound is crucial. Chiral HPLC is the method of choice for separating the (4aS,7aS) enantiomer from its (4aR,7aR) counterpart. Polysaccharide-based chiral stationary phases are often effective for this type of separation.

Table 4: General Conditions for Chiral HPLC Analysis
Parameter Condition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
Mobile Phase Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample and a racemic standard (if available) to identify the peaks corresponding to each enantiomer.

  • Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

cluster_0 Purity Analysis cluster_1 Chiral Analysis Start Sample Preparation RP_HPLC Reversed-Phase HPLC Start->RP_HPLC Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Purity_Calc Purity Calculation (% Area) RP_HPLC->Purity_Calc EE_Calc Enantiomeric Excess (e.e.) Calculation Chiral_HPLC->EE_Calc

Caption: HPLC analysis workflow for purity and chiral separation.

Summary

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and HPLC techniques allows for the unambiguous confirmation of the chemical structure, molecular weight, purity, and stereochemical integrity of this important pharmaceutical intermediate. Adherence to these protocols will ensure the quality and consistency of the compound for its intended use in drug development and manufacturing.

References

Application Notes and Protocols for Reactions Involving Pyrrolopyridine Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrrolopyridine heterocycles, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, particularly as kinase inhibitors.

Introduction

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic compounds composed of a fused pyrrole and pyridine ring. Their structural similarity to purines allows them to act as ATP-competitive inhibitors for a variety of protein kinases, making them a privileged scaffold in the design of targeted therapies for cancer and inflammatory diseases.[1] This document outlines key synthetic methodologies for accessing this heterocyclic system and protocols for evaluating their biological activity, with a focus on their role as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.

I. Synthetic Protocols for Pyrrolopyridine Derivatives

Several synthetic strategies have been developed for the construction of the pyrrolopyridine core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for commonly employed and robust synthetic routes.

Protocol 1: Multicomponent Synthesis of Polysubstituted Pyrrolo[3,2-c]pyridin-4-ones

This protocol describes a two-step, one-pot multicomponent strategy for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives.[2][3]

Materials:

  • Appropriate aryl glyoxal

  • Cyclohexane-1,3-dione derivative

  • 2-Amino-1,4-naphthoquinone

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Experimental Procedure:

Step 1: Synthesis of the 1,5-Diketone Intermediate

  • To a round-bottom flask, add the aryl glyoxal (1.0 mmol), the cyclohexane-1,3-dione derivative (1.0 mmol), and 2-amino-1,4-naphthoquinone (1.0 mmol).

  • Add a 1:1 (v/v) mixture of acetic acid and water (10 mL).

  • Heat the mixture to reflux with stirring. The reaction is typically complete within 15-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The 1,5-diketone intermediate often precipitates from the solution.

Step 2: Cyclization to the Pyrrolopyridine

  • To the reaction mixture containing the 1,5-diketone, add ammonium acetate (5.0 mmol).

  • Heat the mixture to reflux in acetic acid and continue stirring for 2-4 hours.

  • Monitor the formation of the polycyclic pyrrolopyridine product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol to afford the desired polycyclic pyrrolopyridine derivative.[4]

Characterization:

  • The final products should be characterized by standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and HRMS.[4]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol provides a general method for the synthesis of C-substituted pyrrolopyridines via a Suzuki-Miyaura cross-coupling reaction.[5][6] This is a versatile method for introducing aryl or heteroaryl substituents onto the pyrrolopyridine scaffold.

Materials:

  • Halogenated pyrrolopyridine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 equiv)

  • Appropriate boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, EtOH/H₂O mixture)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Experimental Procedure:

  • To an oven-dried Schlenk flask, add the halogenated pyrrolopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)₂Cl₂, 5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., a 4:1 mixture of EtOH/H₂O) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If an aqueous solvent mixture was used, dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). If an anhydrous solvent was used, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C-substituted pyrrolopyridine.[5]

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the synthesis of N-substituted pyrrolopyridines through a Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.[1][7][8]

Materials:

  • Halogenated pyrrolopyridine (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., XPhos, BINAP) (1-5 mol% Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Experimental Procedure:

  • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 2 mol%), and the base (e.g., Cs₂CO₃, 3.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Add the halogenated pyrrolopyridine (1.0 equiv) and the amine (1.5 equiv) via syringe.

  • Seal the reaction vessel and heat the mixture to 100-120 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride if a strong base was used.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted pyrrolopyridine derivative.[5]

II. Data Presentation: Synthesis and Biological Activity

The following tables summarize representative reaction yields for the synthesis of pyrrolopyridine derivatives and their inhibitory activity against key kinase targets.

Table 1: Representative Yields for Pyrrolopyridine Synthesis

EntrySynthetic MethodStarting MaterialsProductYield (%)Reference
1Multicomponent ReactionAryl glyoxal, 1,3-diketone, 2-amino-1,4-naphthoquinonePolycyclic Pyrrolopyridine75-90[4]
2Suzuki-Miyaura Coupling4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Arylboronic acid4-Aryl-7H-pyrrolo[2,3-d]pyrimidine64-90[5]
3Buchwald-Hartwig Amination4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Amine4-Amino-7H-pyrrolo[2,3-d]pyrimidine72-99[5][7]
4Microwave-Assisted Synthesis4-Aminopyrrolo[2,3-d]pyrimidine, Benzaldehyde4-(Benzylamino)pyrrolo[2,3-d]pyrimidine69-88

Table 2: Inhibitory Activity of Pyrrolopyridine Derivatives against JAK Kinases

CompoundTarget KinaseIC₅₀ (nM)Reference
TofacitinibJAK25[9]
Compound 15eJAK29[9]
Compound 16cJAK26[9]
BaricitinibJAK15.9[10]
BaricitinibJAK25.7[10]
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamideJAK1189.0[11]
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamideJAK2163.0[12]

III. Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the JAK-STAT signaling pathway, a key target of many pyrrolopyridine-based kinase inhibitors, and a general experimental workflow for their synthesis and evaluation.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor JAK->STAT 5. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyridine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Halopyridine, Amine) Reaction Chemical Reaction (e.g., Pd-catalyzed coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Structural Analysis (NMR, MS, etc.) Purification->Analysis Assay In Vitro Kinase Assay Analysis->Assay Data IC50 Determination Assay->Data

References

Application Notes and Protocols: The Role of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in Moxifloxacin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, with a specific focus on the pivotal intermediate, (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine. This document outlines the synthetic pathways, experimental protocols, and key data points relevant to the preparation of this intermediate and its subsequent conversion to Moxifloxacin.

Introduction

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of bacteria. Its chemical structure features a fluoroquinolone core and a C-7 side chain, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which is crucial for its antibacterial activity and pharmacokinetic profile. The synthesis of this chiral side chain is a critical and challenging step in the overall manufacturing process of Moxifloxacin.

This compound serves as a key protected intermediate in several synthetic routes to Moxifloxacin. The benzyl group acts as a protecting group for one of the secondary amines of the diazabicyclononane core, allowing for selective reactions and facilitating purification. The final step in the preparation of the side chain involves the deprotection (debenzylation) of this intermediate to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, which is then coupled with the fluoroquinolone core.

Synthetic Pathway Overview

The synthesis of Moxifloxacin via the this compound intermediate can be broadly divided into three key stages:

  • Synthesis and Resolution of the Benzylated Intermediate: This stage involves the construction of the racemic or a diastereomeric mixture of the 6-benzyl-octahydropyrrolo[3,4-b]pyridine core, followed by a resolution step to isolate the desired (4aS,7aS)-enantiomer.

  • Debenzylation: The removal of the benzyl protecting group to yield the free secondary amine, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

  • Coupling Reaction: The final condensation of the chiral side chain with the fluoroquinolone core to produce Moxifloxacin.

The following diagram illustrates the general synthetic workflow:

Moxifloxacin_Synthesis Start Starting Materials (e.g., Pyridine-2,3-dicarboxylic acid, Benzylamine) Intermediate1 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Start->Intermediate1 Cyclization Intermediate2 cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane Intermediate1->Intermediate2 Reduction Intermediate3 cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane (Racemic mixture) Intermediate2->Intermediate3 Reduction Resolution Resolution with chiral acid (e.g., D-(-)-tartaric acid) Intermediate3->Resolution Benzyl_Protected This compound Resolution->Benzyl_Protected Desired Enantiomer Debenzylation Debenzylation (e.g., Pd/C, H2) Benzyl_Protected->Debenzylation Side_Chain (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine Debenzylation->Side_Chain Coupling Coupling Reaction Side_Chain->Coupling Quinolone_Core 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Quinolone_Core->Coupling Moxifloxacin Moxifloxacin Coupling->Moxifloxacin

Caption: General synthetic pathway for Moxifloxacin involving the this compound intermediate.

Experimental Protocols

Protocol 1: Synthesis of cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane

This protocol describes the reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to its corresponding cis-dione derivative.

Materials:

  • 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

  • Toluene

  • L-proline

  • Palladium on carbon (5% or 10%)

  • Hydrogen gas

Procedure:

  • Charge a hydrogen pressure vessel with 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 eq) and toluene.

  • Add L-proline (1.2 eq) to the mixture and stir for 10 minutes.

  • Add palladium on carbon catalyst (e.g., 7% w/w) to the vessel.

  • Stir the mixture for 15-30 minutes at room temperature.

  • Pressurize the vessel with hydrogen gas to 7-8 kg/cm ².

  • Heat the reaction mixture to 70°C and maintain for 5-6 hours.

  • Increase the temperature to 80-85°C and maintain the hydrogen pressure at 8 kg/cm ² for 9-10 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst and wash it with toluene.

  • The filtrate containing the product can be used in the subsequent step.

Protocol 2: Reduction to cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane

This protocol details the reduction of the dione intermediate to the corresponding diazabicyclononane.

Materials:

  • cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane

  • Reducing agent (e.g., Vitride solution - 70% in toluene, or Lithium aluminum hydride)

  • Toluene (if not already the solvent)

Procedure:

  • To a solution of cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane in toluene, slowly add the reducing agent at a controlled temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction with a suitable reagent (e.g., water or a basic solution).

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic product.

Protocol 3: Resolution of cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane

This protocol describes the separation of the desired (S,S)-enantiomer using a chiral resolving agent.

Materials:

  • Racemic cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane

  • D-(-)-tartaric acid

  • Solvent (e.g., water, or a mixture of isopropanol and water)

Procedure:

  • Dissolve D-(-)-tartaric acid in the chosen solvent.

  • Gradually add the racemic cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane to the tartaric acid solution with stirring.

  • Stir the mixture at room temperature. The tartrate salt of the (4aR,7aS)-enantiomer will precipitate.

  • Stir for an additional 30-60 minutes to ensure complete precipitation.

  • Filter the solid tartrate salt and wash it with a small amount of cold solvent.

  • The filtrate contains the undesired (R,R)-enantiomer, which can be racemized and recycled.

  • The solid tartrate salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free base, this compound.

  • Extract the free base with a suitable organic solvent (e.g., toluene), dry the organic layer, and concentrate to obtain the purified product.

Protocol 4: Debenzylation of this compound

This protocol outlines the removal of the benzyl protecting group.

Materials:

  • This compound

  • Palladium on carbon (5% or 10%)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve this compound in methanol in a hydrogenation vessel.

  • Add palladium on carbon catalyst.

  • Pressurize the vessel with hydrogen gas (pressure may vary, but low to moderate pressure is often sufficient).

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to 50°C) until the reaction is complete (monitor by TLC or HPLC).

  • Upon completion, filter the catalyst and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Protocol 5: Synthesis of Moxifloxacin

This protocol describes the final coupling step.

Materials:

  • (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine

  • 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (1.0 eq) in DMSO.

  • Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (typically in slight excess) to the solution.

  • Heat the reaction mixture to 65-70°C and stir for 6-8 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 25-30°C.

  • Add water to the reaction mixture and continue stirring for 2 hours to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to obtain Moxifloxacin.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis of Moxifloxacin via the this compound intermediate.

Table 1: Synthesis and Resolution of the Benzylated Intermediate

StepProductReagentsSolventYieldPurity
Synthesis of cis-dione cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonaneH₂, Pd/C, L-prolineToluene~97%15% ee
Resolution (4aR,7aS)-6-benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione TartrateD-(-)-tartaric acidWater->99% chiral purity

Table 2: Debenzylation and Final Coupling

StepProductReagentsSolventYieldPurity
Debenzylation (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridineH₂, Pd/CMethanol~85%>98%
Coupling MoxifloxacinQuinolone coreDMSO~90%>98% (HPLC)

Visualizations

The following diagrams illustrate the key transformations and workflows in the synthesis of Moxifloxacin.

Resolution_Workflow Start Racemic cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane Add_Tartaric_Acid Add D-(-)-tartaric acid in solvent Start->Add_Tartaric_Acid Stir Stir at room temperature Add_Tartaric_Acid->Stir Precipitation Precipitation of (4aR,7aS)-tartrate salt Stir->Precipitation Filtration Filter the solid Precipitation->Filtration Solid Solid: (4aR,7aS)-tartrate salt Filtration->Solid Filtrate Filtrate: Contains (R,R)-enantiomer Filtration->Filtrate Base_Treatment Treat solid with base (e.g., NaOH) Solid->Base_Treatment Extraction Extract with organic solvent Base_Treatment->Extraction Final_Product This compound Extraction->Final_Product

Caption: Workflow for the resolution of the racemic benzyl-protected intermediate.

Debenzylation_Workflow Start This compound Dissolve Dissolve in Methanol Start->Dissolve Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Hydrogenation Pressurize with H₂ and stir Add_Catalyst->Hydrogenation Filter_Catalyst Filter to remove catalyst Hydrogenation->Filter_Catalyst Concentrate Concentrate the filtrate Filter_Catalyst->Concentrate Final_Product (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine Concentrate->Final_Product

Caption: Workflow for the debenzylation of the protected intermediate.

Conclusion

The use of this compound as a protected intermediate is a well-established and efficient strategy in the synthesis of Moxifloxacin. This approach allows for the effective resolution of the chiral side chain, leading to high enantiomeric purity of the final active pharmaceutical ingredient. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of Moxifloxacin.

References

Application Notes and Protocols for N-benzylation of Octahydropyrrolopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydropyrrolopyridine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various biologically active compounds. N-benzylation of this heterocyclic system is a crucial step in the synthesis of novel drug candidates, allowing for the introduction of an aryl group that can modulate pharmacological properties such as receptor binding, solubility, and metabolic stability. This document provides detailed protocols for two common and effective methods for the N-benzylation of octahydropyrrolopyridine: direct N-alkylation with benzyl bromide and reductive amination with benzaldehyde.

Key Methodologies

Two primary strategies are presented for the N-benzylation of the octahydropyrrolopyridine core. The choice of method may depend on the substrate's sensitivity to reagents and the desired reaction conditions.

  • Direct N-Alkylation: This classic method involves the reaction of the secondary amine in the octahydropyrrolopyridine ring with benzyl bromide in the presence of a base. This approach is straightforward and often high-yielding.

  • Reductive Amination: A milder alternative, this one-pot reaction involves the formation of an iminium intermediate from the condensation of the secondary amine with benzaldehyde, which is then reduced in situ to the corresponding N-benzyl derivative. This method avoids the use of potentially harsh alkylating agents.[1][2]

Experimental Protocols

Protocol 1: Direct N-Benzylation using Benzyl Bromide

This protocol details the N-alkylation of octahydropyrrolopyridine with benzyl bromide.

Materials:

  • Octahydropyrrolopyridine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[3][4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of octahydropyrrolopyridine (1.0 eq) in anhydrous DMF or MeCN, add a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-octahydropyrrolopyridine.

Protocol 2: N-Benzylation via Reductive Amination

This protocol describes the N-benzylation of octahydropyrrolopyridine using benzaldehyde and a reducing agent.

Materials:

  • Octahydropyrrolopyridine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve octahydropyrrolopyridine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM or DCE.

  • If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the N-benzyl-octahydropyrrolopyridine.

Data Presentation

The following table summarizes typical reaction parameters for the two described protocols. Note that optimal conditions may vary depending on the specific octahydropyrrolopyridine isomer and substitution pattern.

ParameterProtocol 1: Direct N-AlkylationProtocol 2: Reductive Amination
Electrophile Benzyl bromideBenzaldehyde
Base K₂CO₃ or Cs₂CO₃-
Reducing Agent -Sodium triacetoxyborohydride
Solvent DMF or AcetonitrileDichloromethane or 1,2-Dichloroethane
Temperature Room TemperatureRoom Temperature
Reaction Time 4 - 12 hours2 - 8 hours
Typical Yield 70 - 95%75 - 98%

Visualizations

Experimental Workflow: Direct N-Benzylation

Workflow for Direct N-Benzylation cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification start Dissolve Octahydropyrrolopyridine and Base in Solvent add_benzyl Add Benzyl Bromide start->add_benzyl react Stir at Room Temperature (4-12h) add_benzyl->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-Benzyl-octahydropyrrolopyridine purify->product

Caption: Workflow for the direct N-benzylation of octahydropyrrolopyridine.

Reaction Scheme: Reductive Amination

Reductive Amination Pathway reactant1 Octahydropyrrolopyridine intermediate Iminium Ion Intermediate reactant1->intermediate reactant2 Benzaldehyde reactant2->intermediate product N-Benzyl-octahydropyrrolopyridine intermediate->product Reduction reductant NaBH(OAc)₃ reductant->product

References

Application Note: Chiral HPLC Method for the Separation of Pyrrolopyridine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and method development strategy for the enantioselective separation of chiral pyrrolopyridine derivatives using High-Performance Liquid Chromatography (HPLC).

Introduction

Pyrrolopyridines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. Many pyrrolopyridine derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and stereoselective synthesis.

This application note presents a starting method for the chiral separation of pyrrolopyridine enantiomers based on established methodologies for structurally similar N-heterocyclic compounds. The protocol utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely recognized for its broad applicability in resolving a wide range of chiral molecules.

Principle of Chiral Separation

Direct chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different binding energies, leading to different retention times on the column and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective due to a combination of interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.

Recommended Materials and Instrumentation

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Chiral Column (Recommended for initial screening):

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column (e.g., CHIRALCEL® OD-H)

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Chemicals and Reagents:

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA)

    • HPLC-grade Ethanol (EtOH)

    • Diethylamine (DEA), analytical grade

    • Trifluoroacetic acid (TFA), analytical grade

    • Sample of racemic pyrrolopyridine derivative

Experimental Protocol: Starting Method

This protocol provides a robust starting point for the separation of a generic, neutral, or basic pyrrolopyridine derivative.

4.1. Sample Preparation

  • Prepare a stock solution of the racemic pyrrolopyridine derivative in a suitable solvent (e.g., Ethanol or mobile phase) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for injection.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4.2. HPLC Conditions

ParameterRecommended Starting Condition
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm (or the λmax of the pyrrolopyridine derivative)
Injection Volume 10 µL

4.3. System Equilibration

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.

Data Presentation: Representative Results

The following table summarizes hypothetical quantitative data for a successful separation of a model pyrrolopyridine compound using the starting method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (tʀ) [min]8.5210.25
Separation Factor (α)\multicolumn{2}{c}{1.25}
Resolution (Rs)\multicolumn{2}{c}{2.10}

Note: This data is illustrative. Actual retention times and resolution will vary depending on the specific pyrrolopyridine derivative.

Method Development and Optimization Strategy

If the initial conditions do not provide adequate separation (Rs < 1.5), a systematic method development approach is recommended. The following table outlines a screening protocol.

StepParameter to VaryConditions to Screen
1 Chiral Stationary Phase 1. CHIRALPAK® IA (amylose-based)2. CHIRALCEL® OD-H (cellulose-based)
2 Mobile Phase Mode 1. Normal Phase: n-Hexane/Alcohol (IPA or EtOH)2. Polar Organic: Acetonitrile/Methanol3. Reversed Phase: Acetonitrile/Water or Methanol/Water with buffer (e.g., 10 mM Ammonium Bicarbonate)
3 Mobile Phase Composition Vary the ratio of strong to weak solvent (e.g., for Normal Phase, screen 90:10, 80:20, 70:30 n-Hexane/IPA)
4 Additive For basic analytes, add 0.1% DEA.For acidic analytes, add 0.1% TFA or Acetic Acid.
5 Temperature Screen at 15 °C, 25 °C, and 40 °C. Lower temperatures often improve resolution.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic Pyrrolopyridine dissolve Dissolve in Solvent start->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject separate Separation on CHIRALPAK® IA inject->separate detect UV Detection at 254 nm separate->detect analyze Analyze Chromatogram detect->analyze quantify Calculate tʀ, α, Rs analyze->quantify

Caption: Workflow for chiral HPLC analysis of pyrrolopyridine enantiomers.

Method Development Logic Diagram

method_development decision decision start_node Start with Initial Method: CHIRALPAK® IA n-Hexane/IPA/DEA (80:20:0.1) check_res Resolution (Rs) ≥ 1.5? start_node->check_res success Method Successful: Proceed to Validation check_res->success Yes optimize_mp Optimize Mobile Phase: - Change alcohol (EtOH) - Vary solvent ratio - Screen additives (TFA) check_res->optimize_mp No change_csp Screen Alternative CSP (e.g., CHIRALCEL® OD-H) change_csp->check_res change_mode Change Elution Mode: - Polar Organic - Reversed Phase change_csp->change_mode optimize_mp->check_res optimize_mp->change_csp optimize_temp Optimize Temperature optimize_mp->optimize_temp change_mode->check_res optimize_temp->check_res

Caption: Logical workflow for chiral HPLC method development.

Conclusion

The separation of pyrrolopyridine enantiomers is a critical step in their development as potential therapeutic agents. This application note provides a practical starting point and a systematic strategy for developing a robust chiral HPLC method. By screening polysaccharide-based chiral stationary phases and optimizing the mobile phase composition, researchers can achieve successful enantioseparation for subsequent analysis and purification.

Application Notes and Protocols for the Large-Scale Synthesis of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the fluoroquinolone antibiotic, Moxifloxacin. The stereochemical integrity of this bicyclic diamine is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of this key intermediate, focusing on established and scalable methodologies. The protocols are designed to guide researchers and process chemists in developing robust and efficient manufacturing processes.

Chemical Properties and Structure

PropertyValue
IUPAC Name (4aS,7aS)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine[1]
CAS Number 151213-39-7[2][3]
Molecular Formula C₁₄H₂₀N₂[1][4]
Molecular Weight 216.32 g/mol [1][4]
Appearance Solid[2]
Storage Temperature Refrigerator[2]

Synthetic Pathways Overview

The large-scale synthesis of this compound typically commences from pyridine-2,3-dicarboxylic acid and benzylamine. The general approach involves the formation of a racemic or prochiral intermediate, followed by stereoselective reduction or classical resolution to obtain the desired (4aS,7aS)-isomer. The key steps include imide formation, reduction of the pyridine ring, and reduction of the amide functionalities.

Below is a generalized workflow for the synthesis:

G cluster_0 Core Synthesis cluster_1 Stereoselective Control A Pyridine-2,3-dicarboxylic acid + Benzylamine B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B Condensation C (±)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione B->C Pyridine Ring Reduction D (±)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine C->D Amide Reduction F Stereoselective Reduction (Alternative Route) C->F E Chiral Resolution (e.g., with D-(-)-Tartaric Acid) D->E G This compound E->G F->G

Caption: Generalized Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

This protocol outlines the initial condensation reaction to form the key dione intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (mol)Mass (g)
Pyridine-2,3-dicarboxylic acid89-00-9167.121.0167.12
Benzylamine100-46-9107.151.0107.15
Toluene108-88-392.14-As solvent

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add pyridine-2,3-dicarboxylic acid (1.0 mol) and toluene (5 volumes).

  • Slowly add benzylamine (1.0 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water generated in the Dean-Stark trap.

  • Maintain reflux until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with a small amount of cold toluene, and dry under vacuum to yield 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.

Protocol 2: Reduction of the Pyridine Ring

This protocol describes the catalytic hydrogenation of the pyridine ring to form the corresponding piperidine derivative.

Materials and Reagents:

ReagentCAS NumberMoles (mol)Mass (g)
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione56544-59-51.0238.24
Palladium on Carbon (5% or 10%)7440-05-3-Catalyst
Toluene or Methanol--As solvent
L-Proline (optional co-catalyst)147-85-3--
Hydrogen Gas1333-74-0--

Procedure:

  • Charge a high-pressure hydrogenation reactor with 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 mol), the chosen solvent (e.g., Toluene, 10 volumes), and the Palladium on Carbon catalyst (e.g., 5-10 wt%).

  • If using a co-catalyst like L-proline, add it at this stage.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 kg/cm ²).

  • Heat the reaction mixture to the target temperature (e.g., 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by in-process control (IPC) analysis (e.g., HPLC). The reaction time can range from 10 to 24 hours.[5]

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The resulting filtrate contains (±)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione.

Protocol 3: Reduction of Amide Groups to form Racemic 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

This protocol details the reduction of the dione intermediate to the final racemic product using a metal borohydride complex.

Materials and Reagents:

ReagentMoles (mol)Mass (g) / Volume (mL)
(±)-6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione1.0244.28 g
Aluminium borohydride in THF or DME-As required
Toluene-As solvent
Aqueous Sodium Hydroxide-For work-up
Aqueous Hydrochloric Acid-For work-up

Procedure:

  • Prepare a solution of (±)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (1.0 mol) in a suitable solvent such as toluene.

  • In a separate reactor, prepare or charge the aluminium borohydride-ether complex (e.g., Al(BH₄)₃·THF).

  • Slowly add the solution of the dione to the reducing agent at a controlled temperature (e.g., 30-35 °C).

  • Stir the reaction mixture at this temperature for approximately 4 hours, monitoring for completion by TLC or HPLC.

  • After the reaction is complete, carefully quench the excess reducing agent with aqueous sodium hydroxide.

  • Separate the organic layer.

  • Wash the organic layer with water and then acidify with hydrochloric acid.

  • The product can be isolated as the hydrochloride salt or the free base after neutralization.

Protocol 4: Chiral Resolution of (±)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

This protocol describes the classical resolution of the racemic mixture to isolate the desired (4aS,7aS)-enantiomer.

Materials and Reagents:

ReagentMoles (mol)Mass (g)
(±)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine1.0216.32 g
D-(-)-Tartaric Acid0.575.04 g
Ethanol-As solvent

Procedure:

  • Dissolve the racemic (±)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (1.0 mol) in a suitable solvent, such as ethanol.

  • In a separate container, dissolve D-(-)-tartaric acid (0.5 mol) in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the solution of the racemic amine.

  • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the diastereomeric salt.

  • Filter the crystalline salt and wash with a small amount of cold ethanol. This salt should be enriched in the (4aS,7aS)-enantiomer.

  • To obtain the free base, suspend the diastereomeric salt in water and a suitable organic solvent (e.g., dichloromethane).

  • Basify the mixture with an aqueous base (e.g., sodium hydroxide) to pH > 10.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric purity should be determined by chiral HPLC.

Process Flow Diagram

G A Start: Pyridine-2,3-dicarboxylic acid Benzylamine B Reaction Vessel 1: Condensation in Toluene A->B C Filtration & Drying B->C D Intermediate 1: 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione C->D E High-Pressure Reactor: Catalytic Hydrogenation D->E F Catalyst Filtration E->F G Intermediate 2: (±)-6-Benzyltetrahydro-1H-pyrrolo[3,4-b] pyridine-5,7(6H,7aH)-dione F->G H Reaction Vessel 2: Amide Reduction with Al(BH₄)₃ G->H I Quenching & Work-up H->I J Intermediate 3: (±)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine I->J K Resolution Vessel: Diastereomeric Salt Formation with D-(-)-Tartaric Acid J->K L Filtration & Salt Isolation K->L M Basification & Extraction L->M N Final Product: This compound M->N

Caption: Large-Scale Synthesis Process Flow.

Data Summary

The following table summarizes typical reaction parameters for the large-scale synthesis. Note that specific conditions may vary depending on the equipment and scale of operation.

StepKey ParametersTypical ValuesYield/Purity
Condensation Temperature, Solvent110-120 °C, Toluene>90%
Pyridine Ring Reduction Catalyst, Pressure, Temperature, Time5-10% Pd/C, 8 kg/cm ², 80-85 °C, 10-24 hHigh conversion
Amide Reduction Reducing Agent, Temperature, TimeAl(BH₄)₃·THF, 30-35 °C, 4 h>80%
Chiral Resolution Resolving Agent, SolventD-(-)-Tartaric Acid, Ethanol>99% ee (after recrystallization)

Safety Considerations

  • Hydrogenation: The use of hydrogen gas under pressure requires a properly rated and maintained hydrogenation reactor. Ensure adequate ventilation and the absence of ignition sources.

  • Reducing Agents: Metal hydrides such as aluminium borohydride are highly reactive and pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel. Quenching should be performed slowly and with cooling.

  • Solvents: Toluene, ethanol, and other organic solvents are flammable. Use in a well-ventilated area and away from open flames or sparks.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

These protocols and application notes provide a comprehensive guide for the large-scale synthesis of this compound. Optimization of each step may be required to achieve desired yields and purity at a specific manufacturing scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in the manufacturing of pharmaceuticals like Moxifloxacin.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Diastereoselectivity during Reduction of the Pyridine Ring

  • Question: I am observing a low diastereomeric excess (d.e.) after the reduction of the pyridine ring in the synthesis of the octahydropyrrolopyridine backbone. How can I improve the stereoselectivity?

  • Answer: Low diastereoselectivity is a common challenge. The choice of reducing agent and chiral auxiliary is crucial for achieving the desired (4aS,7aS) stereochemistry. One approach is to perform a stereoselective reduction of a precursor like 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1][2]

    • Strategy 1: Use of a Chiral Chelating Agent: The use of L-proline as a chelating agent in combination with a palladium on carbon (Pd/C) catalyst has been shown to improve enantioselectivity during the reduction of the pyridine ring.[1] Varying the mole ratio of L-proline can further optimize the results.[1]

    • Strategy 2: Chiral Auxiliary: Another effective method involves the use of a chiral auxiliary, such as (S)-naproxen.[2] This auxiliary can be recovered and reused.[2]

Issue 2: Incomplete Reaction or Slow Conversion Rate

  • Question: My reaction to form the N-benzyl nonane intermediate is proceeding very slowly or appears to be incomplete. What factors could be affecting the reaction rate?

  • Answer: Slow or incomplete reactions can be attributed to several factors, including catalyst activity, reaction conditions, and purity of starting materials.

    • Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. If you are reusing the catalyst, consider that its activity may decrease over time.

    • Hydrogen Pressure and Temperature: For hydrogen-pressure reactions, ensure the system is properly sealed and maintaining the target pressure (e.g., 8 kg/cm ²).[1] The reaction temperature should also be optimized; for example, warming to 80°C has been used.[1]

    • Solvent Choice: The choice of solvent can influence the reaction. Toluene is a commonly used solvent for this type of reduction.[1]

    • Reaction Time: Some reductions may require extended reaction times, up to 72 hours, to go to completion.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound product. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the presence of stereoisomers and other reaction byproducts.

    • Filtration: After the reaction, the catalyst should be carefully removed by filtration, for instance, over a bed of hyflow.[1]

    • Extraction: A liquid-liquid extraction is a standard procedure. After evaporating the reaction solvent, the residue can be taken up in water and extracted with a solvent like chloroform.[1] The combined organic layers should be dried over a drying agent like Na2SO4.[1]

    • pH Adjustment: In some procedures, adjusting the pH of the aqueous layer is a critical step to ensure the desired compound is in a form that can be extracted into the organic phase. For instance, after hydrolysis of an intermediate, the pH can be adjusted to 2 with aqueous HCl before extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common starting point is the coupling of 2,3-pyridinedicarboxylic acid with benzylamine to produce 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1] This intermediate then undergoes reduction of the pyridine ring and subsequent reduction of the carbonyl groups to yield the desired N-benzyl product.[1]

Q2: How can I monitor the progress of the reduction reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For chiral separations, a chiral HPLC column is necessary to determine the enantiomeric or diastereomeric excess.[1]

Q3: What analytical techniques are used to confirm the structure and purity of the final product?

A3: The structure and purity of this compound are typically confirmed using a combination of techniques:

  • NMR Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.[1]

  • Mass Spectrometry: To confirm the molecular weight.[1]

  • FT-IR Spectroscopy: To identify functional groups.[1]

  • Chiral HPLC: To determine the chiral purity.[1]

  • Polarimetry: To measure the specific optical rotation.[1]

Quantitative Data Summary

Table 1: Conditions for Stereoselective Reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Entry Reducing Agent Chiral Agent Mole Ratio (Chiral Agent) Yield (%) Chiral Purity (%)
1 5% Pd/C L-proline Varies Not specified Up to 98.93%

| 2 | 5% Pd-Cu/C | L-proline | Varies | Not specified | Not specified |

Data extracted from a study on alternative stereoselective reduction procedures.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one [1]

  • To 100 mL of toluene, add 10 g (0.03 mol, 1.0 eq) of (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one.

  • Add 3 g of 5% palladium on carbon to the mixture in a hydrogen pressure vessel.

  • Warm the reaction mass to 80°C under a hydrogen pressure of 8 kg/cm ² for 20-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration through hyflow and wash the filter cake with 100 mL of methanol.

Protocol 2: Synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine [1]

  • Following a reaction (e.g., hydrolysis), evaporate the methanol under reduced pressure at a temperature below 60°C.

  • Add 25 mL of water to the residue.

  • Extract the aqueous layer three times with 25 mL of chloroform (CHCl3).

  • Combine the organic layers and dry them over sodium sulfate (Na2SO4).

  • Filter the solution and concentrate the clear filtrate under reduced pressure at a temperature below 50°C.

  • This procedure yields (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine as a light brown colored liquid (example yield: 96%).[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_reduction Stereoselective Reduction cluster_final Final Product A 2,3-Pyridine Dicarboxylic Acid C 6-benzyl-5H-pyrrolo[3,4-b] pyridine-5,7(6H)-dione A->C B Benzylamine B->C D Reduction of Pyridine Ring (e.g., H2, Pd/C) C->D Key Stereochemical Step E Reduction of Carbonyls D->E F (4aS,7aS)-6-Benzyloctahydro- 1H-pyrrolo[3,4-b]pyridine E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield cluster_check1 Reaction Conditions cluster_check2 Reagents cluster_check3 Stereocontrol cluster_solution Potential Solutions Start Low Yield or Poor Stereoselectivity Cond Check Temperature, Pressure, and Time Start->Cond Reag Verify Catalyst Activity and Reagent Purity Start->Reag Stereo Optimize Chiral Auxiliary or Chelating Agent Ratio Start->Stereo Sol1 Adjust Reaction Parameters Cond->Sol1 Sol2 Use Fresh Catalyst/ Purify Starting Materials Reag->Sol2 Sol3 Screen Different Chiral Modifiers Stereo->Sol3

Caption: Troubleshooting logic for improving synthesis yield and stereoselectivity.

References

Technical Support Center: Stereoselective Reduction of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of pyrrolopyridines (azaindoles).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective reduction of pyrrolopyridines?

A1: The primary challenges stem from the bicyclic, aromatic, and nitrogen-containing nature of the pyrrolopyridine scaffold. Key difficulties include:

  • Chemoselectivity: Achieving selective reduction of the pyrrole ring while leaving the pyridine ring intact (or vice versa) can be difficult due to the aromatic stability of both rings.[1] The choice of catalyst and reaction conditions is critical to control which ring is hydrogenated.

  • Catalyst Poisoning: The nitrogen atoms in the pyrrolopyridine ring system, and in the resulting saturated products, can act as catalyst poisons.[2] They can strongly coordinate to the active sites of metal catalysts (e.g., Palladium, Rhodium, Ruthenium), leading to deactivation, which manifests as slow or incomplete reactions.[2]

  • Stereocontrol: Establishing high levels of diastereoselectivity and/or enantioselectivity is a significant hurdle. This requires careful selection of chiral catalysts, ligands, and optimization of reaction parameters to favor the formation of the desired stereoisomer.

  • Substrate Reactivity: The position of the nitrogen atom in the pyridine ring (e.g., 4-azaindole vs. 7-azaindole) and the nature of substituents on the ring system can dramatically influence the substrate's electronic properties and steric hindrance, thereby affecting reactivity and selectivity.

Q2: Which catalysts are most effective for the enantioselective hydrogenation of pyrrolopyridines?

A2: Ruthenium-based catalysts have shown particular promise for the asymmetric hydrogenation of pyrrolopyridines (azaindoles). Specifically, chiral catalysts prepared from ruthenium precursors like [Ru(η³-methallyl)₂(cod)] and trans-chelating bis(phosphine) ligands such as PhTRAP have achieved high enantioselectivity.[3] These catalysts have been shown to selectively reduce the five-membered pyrrole ring, yielding the corresponding azaindolines with excellent enantiomeric ratios.[3] Iridium and Rhodium complexes with various chiral ligands are also widely used for the asymmetric hydrogenation of N-heterocycles and can be effective depending on the specific pyrrolopyridine substrate.[2]

Q3: How does the pyrrolopyridine structure (e.g., 4-, 5-, 6-, or 7-azaindole) affect the reduction?

A3: The isomeric structure of the azaindole has a profound impact on the synthesis and reactivity of the molecule. The basicity of the pyridine nitrogen, which is influenced by its position relative to the pyrrole ring and the point of fusion, plays a crucial role.[4] This basicity affects how the substrate interacts with the catalyst. For instance, in some metal-catalyzed syntheses of azaindoles, the basicity of the nitrogen can be detrimental, but the pyridine moiety can also play a beneficial role in favoring certain reaction pathways.[4] During reduction, the position of the nitrogen will influence the electronic distribution and steric environment of the reducible double bonds, thus impacting chemoselectivity and the approach of the substrate to the chiral catalyst's active site.

Q4: Can I use protecting groups to improve the reduction?

A4: Yes, using N-protecting groups on the pyrrole nitrogen is a common strategy. Groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can modify the electronic properties of the pyrrole ring and prevent catalyst poisoning by the NH group. In some cases, a protecting group can also serve as a directing group to influence the stereochemical outcome of the hydrogenation.

Troubleshooting Guides

Problem 1: Low or No Reaction Conversion
Possible Cause Suggested Solution
Catalyst Poisoning The nitrogen atom of the substrate or the reduced product is deactivating the catalyst. Solution: Increase the catalyst loading. While not always ideal, it can compensate for poisoned sites. Consider using a catalyst known to be more tolerant to nitrogen-containing compounds. In some cases, performing the reaction in an acidic medium can protonate the nitrogen, reducing its poisoning effect, but this may affect selectivity.
Inactive Catalyst The catalyst may be old, have been improperly stored, or is from a poor-quality batch. Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure proper handling and storage under an inert atmosphere.
Insufficient Hydrogen Pressure or Temperature The reaction conditions are not energetic enough to overcome the activation barrier for this specific substrate. Solution: Systematically increase the hydrogen pressure and/or the reaction temperature. Monitor the reaction for side product formation, as higher temperatures can sometimes lead to loss of selectivity.
Poor Substrate Solubility The pyrrolopyridine starting material is not fully dissolved in the chosen solvent, limiting its access to the catalyst. Solution: Screen different solvents or solvent mixtures to improve solubility. For some reactions, a co-solvent like CH₂Cl₂ can be used to improve the solubility of the substrate.[2]
Problem 2: Poor Stereoselectivity (Low d.r. or e.e.)
Possible Cause Suggested Solution
Suboptimal Catalyst/Ligand The chosen chiral catalyst or ligand does not provide a sufficient energetic difference between the transition states leading to the different stereoisomers. Solution: Screen a variety of chiral ligands. For ruthenium-catalyzed hydrogenations, ligands like PhTRAP and BINAP derivatives are good starting points.[3] The choice of metal (Ru, Rh, Ir) can also have a significant impact.
Incorrect Temperature Reaction temperature can significantly influence stereoselectivity. Higher temperatures can lead to lower selectivity. Solution: Try running the reaction at a lower temperature. This may require longer reaction times but often enhances stereoselectivity.
Solvent Effects The solvent can influence the conformation of the substrate-catalyst complex and the transition state energies. Solution: Screen a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, THF, dichloromethane, toluene).
Presence of Impurities Water or other impurities can interfere with the catalyst-ligand interaction and reduce stereoselectivity. Solution: Ensure all reagents and solvents are pure and dry. Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen).
Problem 3: Poor Chemoselectivity (Reduction of the Wrong Ring)
Possible Cause Suggested Solution
Inappropriate Catalyst System The catalyst has a preference for hydrogenating the undesired ring of the pyrrolopyridine system. For example, some catalysts might preferentially reduce the pyridine ring over the pyrrole ring.
Reaction Conditions The conditions (pressure, temperature, solvent) favor the undesired reduction pathway. Solution: Modify the reaction conditions. For example, milder conditions (lower temperature and pressure) might favor the reduction of the more electron-rich pyrrole ring, while harsher conditions might be required to reduce the pyridine ring.

Data Presentation

Table 1: Enantioselective Hydrogenation of Various Azaindoles using a Ru-PhTRAP Catalyst. [3]

Substrate (Azaindole)Product (Azaindoline)Yield (%)e.r. (S:R)
7-Azaindole(S)-7-Azaindoline9596:4
2-Methyl-7-azaindole(S)-2-Methyl-7-azaindoline9897:3
3-Methyl-7-azaindole(S)-3-Methyl-7-azaindoline9995:5
4-Azaindole(S)-4-Azaindoline8994:6
6-Azaindole(S)-6-Azaindoline9293:7

e.r. = enantiomeric ratio

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of 7-Azaindole[3]

This protocol is a general guideline for the ruthenium-catalyzed asymmetric hydrogenation of a pyrrolopyridine and may require optimization for different substrates.

Materials:

  • 7-Azaindole

  • [Ru(η³-methallyl)₂(cod)] (Ruthenium precursor)

  • (S,S)-PhTRAP (chiral ligand)

  • Methanol (anhydrous, degassed)

  • High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, a Schlenk tube is charged with [Ru(η³-methallyl)₂(cod)] (1 mol%) and (S,S)-PhTRAP (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 20 minutes to form the active catalyst.

  • Reaction Setup: In the glovebox, a glass liner for the autoclave is charged with 7-azaindole (1.0 mmol) and a magnetic stir bar.

  • Reaction Execution: The prepared catalyst solution is transferred to the glass liner containing the substrate. The liner is sealed inside the autoclave.

  • The autoclave is removed from the glovebox, connected to a hydrogen line, and purged several times with hydrogen gas.

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 50 atm) and placed in a heating block at the desired temperature (e.g., 80 °C).

  • The reaction mixture is stirred vigorously for the specified time (e.g., 24 hours).

  • Workup and Analysis: After cooling to room temperature, the autoclave is carefully depressurized.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to isolate the 7-azaindoline product.

  • The yield is determined, and the enantiomeric ratio is measured by chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow start Stereoselective Reduction of Pyrrolopyridine problem_low_conversion Low or No Conversion start->problem_low_conversion Check Conversion problem_poor_selectivity Poor Stereoselectivity (low d.r. or e.e.) start->problem_poor_selectivity Check Stereoselectivity problem_chemoselectivity Poor Chemoselectivity (Wrong Ring Reduced) start->problem_chemoselectivity Check Chemoselectivity solution_catalyst_poisoning Increase catalyst loading Use tolerant catalyst Acidic medium? problem_low_conversion->solution_catalyst_poisoning Suspect Poisoning solution_inactive_catalyst Use fresh, high-quality catalyst problem_low_conversion->solution_inactive_catalyst Stalling Reaction solution_conditions_conversion Increase H2 pressure Increase temperature problem_low_conversion->solution_conditions_conversion No Reaction solution_catalyst_ligand Screen chiral ligands (e.g., PhTRAP, BINAP) Change metal (Ru, Rh, Ir) problem_poor_selectivity->solution_catalyst_ligand Low e.e./d.r. solution_temperature Lower reaction temperature problem_poor_selectivity->solution_temperature solution_solvent Screen different solvents problem_poor_selectivity->solution_solvent solution_chemo_catalyst Screen different catalysts (e.g., Ru vs. Rh vs. Pd) problem_chemoselectivity->solution_chemo_catalyst solution_chemo_conditions Adjust T and P (Milder vs. Harsher) problem_chemoselectivity->solution_chemo_conditions end Successful Reduction solution_catalyst_poisoning->end solution_inactive_catalyst->end solution_conditions_conversion->end solution_catalyst_ligand->end solution_temperature->end solution_solvent->end solution_chemo_catalyst->end solution_chemo_conditions->end

Caption: Troubleshooting workflow for stereoselective pyrrolopyridine reduction.

References

Technical Support Center: Benzyl-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzyl-protected amines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for deprotecting N-benzyl amines?

A1: The most prevalent method for cleaving the N-benzyl group is catalytic hydrogenolysis.[1] This is typically achieved using a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂).[1][2] An alternative, catalytic transfer hydrogenation, uses a hydrogen donor like ammonium formate or formic acid in place of H₂ gas, which can be more convenient as it doesn't require specialized pressure equipment.[3][4][5]

Q2: My catalytic hydrogenation for N-benzyl deprotection is very slow or incomplete. What are the common causes?

A2: Several factors can lead to a sluggish or incomplete debenzylation reaction:

  • Catalyst Inactivity: The Pd/C catalyst may be old, have reduced activity, or may have been deactivated by improper handling and exposure to air.[6]

  • Catalyst Poisoning: Impurities in the starting material or solvents, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.[6][7] The product amine itself can also act as a mild catalyst poison.[8]

  • Insufficient Reaction Conditions: Low hydrogen pressure, low temperature, or insufficient catalyst loading can result in slow or incomplete reactions.[6]

  • Poor Solubility: The benzyl-protected starting material is often nonpolar, while the deprotected amine product is polar. A solvent system that cannot effectively dissolve both can hinder the reaction.[6]

Q3: Can I use a higher loading of 5% Pd/C to match the reactivity of 10% Pd/C?

A3: While it might seem intuitive to simply double the amount of 5% Pd/C, the effectiveness can depend on the specific substrate and reaction conditions. Generally, 10% Pd/C is the standard for this transformation.[8] However, for difficult deprotections, a combination of catalysts or more active catalysts like Pearlman's catalyst (Pd(OH)₂/C) might be necessary.[6][8]

Q4: Are there alternative, non-hydrogenation methods for N-benzyl deprotection?

A4: Yes, several alternatives exist, which can be useful if your molecule contains other functional groups sensitive to reduction (e.g., alkenes, alkynes). These include:

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone can be used.[9][10] Photocatalytic oxidation using flavin catalysts under visible light is another mild option.

  • Acid-Catalyzed Cleavage: Strong acids such as trifluoroacetic acid (TFA) or HBr can cleave benzyl groups, although this method is limited to substrates that can withstand harsh acidic conditions.[9][11]

Troubleshooting Guides

Issue 1: Incomplete or No Reaction During Pd/C Catalyzed Hydrogenolysis

This is the most common problem encountered during N-benzyl deprotection. Use the following guide to troubleshoot the issue.

Potential CauseTroubleshooting StepRationale
Catalyst Inactivity 1. Use a fresh batch of Pd/C.2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[6]The catalyst may have lost activity over time. Pearlman's catalyst is generally more active for hydrogenolysis reactions.[6]
Catalyst Poisoning 1. Purify the starting material to remove impurities (e.g., sulfur compounds).2. Use high-purity, degassed solvents.3. Add an acid (e.g., HCl, Acetic Acid) to the reaction mixture.[6][8]Impurities can irreversibly poison the catalyst.[6] The product amine can coordinate to the palladium surface, inhibiting its activity; protonating the amine prevents this coordination.[8][12]
Insufficient Reaction Conditions 1. Increase hydrogen pressure using a Parr apparatus.[6]2. Increase the reaction temperature (e.g., to 40-50 °C).[6]3. Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%).[6]More forcing conditions can drive a sluggish reaction to completion.
Solubility Issues 1. Change the solvent system. Common solvents include MeOH, EtOH, EtOAc, and THF, or mixtures thereof.[1][6]The starting material and product have different polarities. A solvent system that can dissolve both is crucial for the reaction to proceed efficiently.[6]
Amine Coordination 1. Use an acidic heterogeneous co-catalyst like niobic acid-on-carbon (Nb₂O₅/C).[9][12]The acidic co-catalyst can prevent the amine product from poisoning the Pd catalyst, significantly accelerating the reaction. The catalyst system is also reusable.[9][12]
Issue 2: Side Reactions are Observed
Side ReactionPotential Cause & ContextMitigation Strategy
Formation of Imines and Aldehydes Occurs during chlorination or chloramination of wastewater containing benzylamines, not typically in synthetic deprotection.[13]Not applicable to standard synthetic deprotection. This is an environmental degradation pathway.[13]
O- to C-Benzyl Migration Observed in tyrosine residues during acid-catalyzed deprotection (e.g., with HBr in TFA).[11]Use a different acid/scavenger mixture, such as HBr in a phenol/p-cresol mixture, to suppress this side reaction.[11]
Reduction of Other Functional Groups Standard catalytic hydrogenation will also reduce groups like alkenes, alkynes, azides, and nitro groups.Use an orthogonal deprotection strategy such as oxidative cleavage (e.g., with DDQ or photocatalysis) if these groups must be preserved.[9][14]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for common N-benzyl deprotection methods.

MethodCatalyst / ReagentHydrogen SourceSolventTemperatureTimeYield (%)
Catalytic Hydrogenation10% Pd/CH₂ (balloon or pressure)MethanolRoom Temp2 - 16 h>95%[4]
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateMethanolReflux10 min - 4 h>90%[4][5]
Acid-Catalyzed HydrolysisTrifluoroacetic Acid (TFA)N/ADCMRoom Temp1 - 6 hVariable[4]
Pd/C with Co-catalyst10% Pd/C + 10% Nb₂O₅/CH₂ (balloon)MethanolRoom Temp< 1.5 h~97-100%[12]

Experimental Protocols

Protocol 1: Deprotection via Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl group using palladium on carbon as the catalyst and ammonium formate as the hydrogen source.[5]

Materials:

  • N-benzyl protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ammonium Formate

  • Dry Methanol

  • Nitrogen or Argon source

  • Celite

Procedure:

  • To a round-bottom flask, add the N-benzyl compound (1 equivalent) and an equal weight of 10% Pd/C.

  • Add dry methanol to create a suspension (approx. 6-7 mL per mmol of substrate).

  • Purge the flask with nitrogen or argon.

  • To the stirred suspension, add anhydrous ammonium formate (5 equivalents) in a single portion.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with an appropriate solvent (e.g., chloroform or methanol).

  • Combine the filtrates and evaporate the solvent under reduced pressure to afford the deprotected amine.

Protocol 2: Deprotection via Catalytic Hydrogenation with a Co-Catalyst

This protocol describes an enhanced procedure for hydrogenolysis using a mixture of Pd/C and niobic acid-on-carbon (Nb₂O₅/C).[9][12]

Materials:

  • N-benzyl protected amine

  • 10% Palladium on Carbon (Pd/C)

  • 10% Niobic Acid on Carbon (Nb₂O₅/C)

  • Methanol

  • Hydrogen source (balloon or Parr apparatus)

  • Celite or membrane filter

Procedure:

  • In a suitable reaction flask, dissolve the N-benzyl substrate (1 equivalent) in methanol (approx. 5 mL per mmol of substrate).

  • Add 10% Pd/C (e.g., 1 mol%) and 10% Nb₂O₅/C (e.g., 1 mol%).

  • Seal the flask and replace the inside air with H₂ by performing three vacuum/H₂ cycles.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon).

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a Celite pad or membrane filter to remove the catalysts.

  • Rinse the filter with ethyl acetate or methanol.

  • Concentrate the filtrate under vacuum to obtain the deprotected product. No additional neutralization or extraction is typically required.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_substrate Dissolve N-Benzyl Amine in Solvent prep_catalyst Add Pd/C Catalyst (& Co-catalyst if applicable) prep_reagent Add Hydrogen Source (H₂ gas or Donor) run_reaction Stir at Defined Temperature & Time prep_reagent->run_reaction monitor Monitor by TLC run_reaction->monitor monitor->run_reaction Incomplete filtration Filter Through Celite to Remove Catalyst monitor->filtration Complete evaporation Concentrate Filtrate Under Vacuum filtration->evaporation purification Purify Product (if necessary) evaporation->purification end End purification->end start Start start->prep_substrate

Caption: General workflow for N-benzyl amine deprotection.

troubleshooting_logic start Reaction Incomplete or Slow? cause_catalyst Is Catalyst Old or Potentially Poisoned? start->cause_catalyst Yes failure Issue Persists: Consider Alternative Deprotection start->failure No cause_conditions Are Reaction Conditions Too Mild? cause_catalyst->cause_conditions No solution_catalyst_fresh Use Fresh Pd/C or Pearlman's Catalyst (Pd(OH)₂/C) cause_catalyst->solution_catalyst_fresh Yes cause_solubility Is Solubility an Issue? cause_conditions->cause_solubility No solution_conditions Increase H₂ Pressure, Temperature, or Catalyst Loading cause_conditions->solution_conditions Yes solution_catalyst_acid Add Acid (HCl, AcOH) or Nb₂O₅/C Co-catalyst cause_solubility->solution_catalyst_acid No, suspect product inhibition solution_solubility Change Solvent System (e.g., MeOH, EtOH, THF, mixtures) cause_solubility->solution_solubility Yes success Problem Resolved solution_catalyst_fresh->success solution_catalyst_acid->success solution_conditions->success solution_solubility->success

Caption: Troubleshooting decision tree for incomplete debenzylation.

References

Technical Support Center: Optimizing Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrrolopyridines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My pyrrolopyridine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrrolopyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in reactants can significantly hinder the reaction. For instance, 1-aminopyrrole is susceptible to oxidation and may discolor from yellow to brown upon air exposure, indicating degradation.[1] It is advisable to use freshly purified starting materials or store them under an inert atmosphere.[1]

  • Reaction Conditions:

    • Temperature: Inadequate temperature control can be a major issue. Some condensation reactions require heating to proceed at an optimal rate.[1] It's best to start with the literature-reported temperature and then screen a range of temperatures to find the optimal conditions for your specific substrates.[1]

    • Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either promote or hinder the reaction, sometimes leading to the formation of side products.[1] When anhydrous conditions are specified, always use dry solvents and employ standard techniques for excluding moisture, such as using flame-dried glassware and an inert atmosphere.[1]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. Verify the stoichiometry and consider using a slight excess of one reactant to drive the reaction to completion.[1]

  • Inefficient Oxidation: In syntheses that involve a dihydropyridine intermediate, such as the Hantzsch synthesis, incomplete oxidation to the final pyridine ring is a common cause of low yields. Consider using effective oxidizing agents and monitor the reaction to ensure complete conversion.[2]

Q2: I am observing the formation of significant side products in my reaction. How can I minimize them?

A2: The formation of side products is often linked to reaction conditions and the reactivity of the substrates.

  • Regioisomer Formation: In reactions with unsymmetrical starting materials, the formation of regioisomers can be a challenge. The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[3]

  • Protecting Groups: When using protecting groups, such as a Boc group on a nitrogen atom, side reactions can occur during deprotection. Acid-mediated deprotection (e.g., with TFA or HCl) can sometimes lead to unwanted side reactions. Careful optimization of deprotection conditions is crucial.[1]

  • Order of Reagent Addition: In multi-component reactions, changing the order of reagent addition can sometimes prevent the formation of side products. Pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[4]

Q3: What are the most effective strategies for purifying my final pyrrolopyridine product?

A3: Purification of pyridine-based compounds can be challenging due to their basicity. Here are some common and effective techniques:

  • Column Chromatography: This is a versatile technique for separating pyrrolopyridine compounds. However, tailing can be an issue on silica gel due to the basic nature of the product. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[2]

  • Acid-Base Extraction: Since pyridines are basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]

  • Distillation: For volatile pyrrolopyridine derivatives, distillation can be an effective purification method.[2]

Troubleshooting Guides

Low Yield Troubleshooting Workflow

This workflow provides a step-by-step guide to diagnosing and resolving low-yield issues in your pyrrolopyridine synthesis.

LowYieldTroubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_sm->check_purity conditions_ok Yield Improved? optimize_conditions->conditions_ok check_stoichiometry Verify Reagent Stoichiometry conditions_ok->check_stoichiometry No end_success Successful Optimization conditions_ok->end_success Yes stoichiometry_ok Yield Improved? check_stoichiometry->stoichiometry_ok investigate_side_reactions Investigate Side Reactions (TLC, LC-MS) stoichiometry_ok->investigate_side_reactions No stoichiometry_ok->end_success Yes end_fail Further Investigation Required investigate_side_reactions->end_fail

Caption: Troubleshooting workflow for low reaction yields.

Data Presentation

Table 1: Optimization of Suzuki Coupling Reaction Conditions
EntryCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)1001285
2Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901092
3Pd(OAc)₂/SPhosK₃PO₄Toluene110878
4Pd₂(dba)₃/XPhosNaOtBuTHF801695

Data compiled from various sources for illustrative purposes.[5][6]

Table 2: Optimization of Buchwald-Hartwig Amination Conditions
EntryCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane110664
2Pd₂(dba)₃XantphosK₃PO₄Toluene1001288
3Pd(OAc)₂RuPhosNaOtBuTHF801875
4PdCl₂(Amphos)₂-K₂CO₃t-BuOH902455

Data compiled from various sources for illustrative purposes.[7][8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the halo-pyrrolopyridine (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., Toluene/Ethanol/H₂O) is degassed and heated under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5][6]

General Procedure for Buchwald-Hartwig Amination

To a solution of the halo-pyrrolopyridine (1.0 equiv.) and the amine (1.1-1.5 equiv.) in an anhydrous solvent (e.g., 1,4-dioxane or toluene) under an inert atmosphere are added the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., BINAP), and the base (e.g., Cs₂CO₃). The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[7]

Signaling Pathways and Logical Relationships

Decision Tree for Catalyst/Ligand Selection in Cross-Coupling Reactions

This diagram illustrates a simplified decision-making process for selecting a suitable catalyst and ligand system for Suzuki and Buchwald-Hartwig cross-coupling reactions in the context of pyrrolopyridine synthesis.

CatalystSelection start Select Cross-Coupling Reaction Type suzuki Suzuki Coupling (C-C bond formation) start->suzuki buchwald Buchwald-Hartwig (C-N bond formation) start->buchwald suzuki_substrate Substrate Type? suzuki->suzuki_substrate buchwald_substrate Substrate Type? buchwald->buchwald_substrate suzuki_simple Simple Aryl/Heteroaryl Halide suzuki_substrate->suzuki_simple Simple suzuki_steric Sterically Hindered Substrate suzuki_substrate->suzuki_steric Hindered buchwald_simple Primary/Secondary Amine buchwald_substrate->buchwald_simple Simple buchwald_steric Bulky/Electron-Poor Amine buchwald_substrate->buchwald_steric Challenging suzuki_cat1 Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ suzuki_simple->suzuki_cat1 suzuki_cat2 Use Bulky Ligands (e.g., SPhos, XPhos) suzuki_steric->suzuki_cat2 buchwald_cat1 Standard Ligands (e.g., BINAP, Xantphos) buchwald_simple->buchwald_cat1 buchwald_cat2 Use Buchwald Ligands (e.g., RuPhos, BrettPhos) buchwald_steric->buchwald_cat2

Caption: Catalyst and ligand selection guide.

References

Technical Support Center: Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and FAQs for common issues encountered during the synthesis of heterocyclic compounds.

General Troubleshooting FAQs

Q1: My reaction is resulting in a consistently low yield. What are the first parameters I should investigate?

A1: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach is crucial for effective troubleshooting. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Atmospheric Moisture and Oxygen: Many organic synthesis reactions are sensitive to air and moisture. If your reaction is known to be sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure your stirring method is appropriate for the scale and viscosity of your reaction mixture.

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions. Monitor your reaction's progress using methods like TLC or LC-MS to check for any product degradation over time.

Q2: I am observing significant side product formation. What are the likely causes and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of the desired heterocyclic compound. Common causes and solutions include:

  • Competing Reaction Pathways: Many heterocyclic syntheses have competing mechanistic pathways that can lead to undesired products. Carefully controlling reaction conditions, such as temperature and the order of reagent addition, is crucial.

  • Self-Condensation of Starting Materials: Carbonyl compounds, in particular, can undergo self-condensation (e.g., aldol condensation) under acidic or basic conditions. Consider pre-forming an intermediate before the main cyclization step to minimize this.

  • Over-oxidation or Incomplete Oxidation: In reactions requiring an oxidation step, such as the Hantzsch pyridine synthesis, using an incorrect stoichiometry of the oxidizing agent or an ineffective oxidant can lead to a mixture of the dihydropyridine intermediate and the desired pyridine, along with potential over-oxidation products.

  • N-N Bond Cleavage: In reactions like the Fischer indole synthesis, electron-donating groups on the carbonyl compound can favor N-N bond cleavage as a side reaction.

Q3: I am having difficulty purifying my final heterocyclic product. What are some effective strategies?

A3: The purification of heterocyclic compounds, especially basic ones like pyridines, can be challenging. Here are some common and effective techniques:

  • Acid-Base Extraction: For basic heterocycles, an acidic wash (e.g., dilute HCl) can be used to protonate the compound, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Column Chromatography: This is a versatile technique. For basic compounds that may streak on silica gel, adding a small amount of a base like triethylamine to the eluent can improve separation.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.

  • Distillation: For volatile heterocyclic compounds, distillation can be an effective purification method.

Q4: My reaction is highly exothermic and difficult to control. How can I manage this?

A4: Exothermic reactions can pose safety hazards and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent, low temperature throughout the reaction.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

Synthesis-Specific Troubleshooting

Fischer Indole Synthesis

Q5: Why is my Fischer indole synthesis failing or giving a low yield?

A5: Several factors can contribute to the failure or low yield of a Fischer indole synthesis:

  • Inappropriate Acid Catalyst: The choice of acid catalyst is critical and often substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. It is often necessary to empirically optimize the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) and its concentration.

  • Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired cyclization. This is a known challenge in the synthesis of 3-aminoindoles.

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.

  • Direct Synthesis of Parent Indole: The direct synthesis of the parent, unsubstituted indole using acetaldehyde is often problematic and can fail. A common alternative is to use pyruvic acid as the carbonyl starting material, followed by decarboxylation of the resulting indole-2-carboxylic acid.

Hantzsch Pyridine Synthesis

Q6: My Hantzsch pyridine synthesis is giving a low yield. What are the common causes and how can I improve it?

A6: Low yields are a frequent issue in the classical Hantzsch synthesis, often due to harsh reaction conditions and long reaction times. Common causes and solutions include:

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient. Consider alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields. Solvent-free conditions with catalysts like γ-Al₂O₃ nanoparticles can also lead to high yields in shorter reaction times.

  • Incomplete Oxidation: The initial product is a 1,4-dihydropyridine, which must be oxidized to the pyridine. Incomplete oxidation will lower the yield of the final product. Ensure your oxidizing agent is effective and used in the correct stoichiometric amount. Common oxidants include nitric acid and potassium ferrocyanide.

  • Side Reactions: Incorrect order of reagent addition in unsymmetrical Hantzsch reactions can lead to undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.

Paal-Knorr Furan Synthesis

Q7: My Paal-Knorr furan synthesis is turning black and forming tar, resulting in a very low yield. What is causing this and how can I prevent it?

A7: This is a common problem caused by substrate decomposition under harsh acidic and high-temperature conditions. To prevent this:

  • Use Milder Conditions: Microwave-assisted synthesis can be a much milder and faster alternative to conventional heating, often leading to higher yields and cleaner reactions.

  • Solvent Choice: For conventional heating, using a high-boiling aprotic solvent like toluene or DMF can provide better temperature control compared to solvent-free conditions, which can sometimes lead to localized overheating.

Q8: The Paal-Knorr reaction is slow and gives incomplete conversion, even after prolonged heating. What can I do?

A8: Incomplete conversion can be due to insufficient acid catalysis, sterically hindered substrates, or deactivating electronic effects. Consider the following:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate. However, be cautious as this can also increase the risk of side product formation.

  • Alternative Catalysts: If a Brønsted acid is not effective, a Lewis acid might be a better choice.

Data Presentation

Table 1: Effect of Reaction Conditions on Hantzsch Pyridine Synthesis Yield

CatalystSolventHeating MethodTemperature (°C)TimeYield (%)Reference
NoneEthanolReflux~78LongLow
p-Toluenesulfonic acid (PTSA)Aqueous MicellesUltrasonic IrradiationAmbientShort>90
γ-Al₂O₃ nanoparticlesSolvent-freeConventional90Shortup to 95
Ferric ChlorideWaterConventionalNot specifiedNot specifiedNot specified
NoneEtOH–H₂O (1:1 v/v)Microwave14010 minNot specified

Table 2: Effect of Reaction Conditions on Kröhnke Pyridine Synthesis

SolventTemperature (°C)Key Advantages/DisadvantagesReference
Glacial Acetic Acid80 - 140Often the solvent of choice, also acts as a catalyst.
Methanol / EthanolRefluxCommon solvents, polarity can influence reaction rate.
Solvent-Free120 - 140Can simplify purification, especially for 2,4,6-triarylpyridines.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
  • Preparation of Acetophenone Phenylhydrazone:

    • In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

    • To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.

    • Heat the reaction mixture on a sand bath for 10 minutes.

    • Cool the resulting mixture in an ice bath to allow the product to precipitate.

    • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric

resolving issues in chiral separation of amine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving issues in the chiral separation of amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor or no resolution of amine enantiomers?

A1: Achieving successful chiral separation of amines can be challenging. The most frequent causes of poor or no resolution include:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary stereoselectivity for your specific amine compounds. Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[1][2]

  • Suboptimal Mobile Phase Composition: The choice and concentration of the organic modifier, the pH of the aqueous phase (in reversed-phase), and the presence or absence of additives are critical for separation.[3]

  • Incorrect Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations. Often, a lower flow rate can enhance resolution.[3][4]

  • Inadequate Temperature Control: Temperature plays a significant role in chiral recognition. Both increasing and decreasing the temperature can impact resolution, making it a valuable parameter to screen.[3][4][5]

  • Column Overload: Injecting an excessive amount of sample can lead to peak broadening and a subsequent loss of resolution.[1][6]

Q2: Why am I observing significant peak tailing with my amine compounds?

A2: Peak tailing is a common issue when analyzing basic compounds like amines. The primary causes include:

  • Secondary Interactions: Amines can interact strongly with residual silanol groups on the silica surface of the stationary phase, leading to tailing.[7][8]

  • Inappropriate Mobile Phase Additives: The absence of a suitable basic additive, such as diethylamine (DEA), can result in poor peak shape.[1][9] In some cases, a combination of acidic and basic additives may be necessary to improve peak symmetry.[1]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to active sites that cause tailing.[7]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and cause tailing.[6][7]

Q3: When should I use an additive in my mobile phase for separating chiral amines?

A3: Additives are frequently essential for the successful chiral separation of amine compounds. For basic amines, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or butylamine to the mobile phase is recommended.[1][9] This helps to improve peak shape and efficiency by minimizing undesirable interactions with residual silanols on the silica support.[1] Interestingly, for some basic drugs, the addition of an acidic additive like formic acid (FA) or trifluoroacetic acid (TFA) can also enhance enantioseparation and may even reverse the elution order of the enantiomers.[10][11]

Q4: How do I select the right chiral stationary phase (CSP) for my amine compound?

A4: The selection of the CSP is a critical first step. A systematic screening approach is highly effective.[1] It is recommended to start by screening your compound on a few different types of CSPs. Polysaccharide-based columns, such as those derived from cellulose or amylose, are versatile and effective for a broad range of compounds, including amines.[1][2][12] Crown ether-based columns are particularly suitable for the separation of primary amines.[13][14]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

Poor_Resolution_Workflow start Poor or No Resolution csp Evaluate CSP Selection (Screen different columns) start->csp mobile_phase Optimize Mobile Phase (Vary modifier/pH/additives) csp->mobile_phase No improvement success Resolution Achieved csp->success Resolution improves flow_rate Adjust Flow Rate (Typically decrease) mobile_phase->flow_rate No improvement mobile_phase->success Resolution improves temperature Vary Temperature (Screen a range) flow_rate->temperature No improvement flow_rate->success Resolution improves injection_vol Check for Overload (Reduce injection volume/concentration) temperature->injection_vol No improvement temperature->success Resolution improves injection_vol->success Resolution improves

Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is paramount for achieving separation.[3] If you have no prior information, screening different CSPs (e.g., polysaccharide-based, crown ether-based) is recommended.[1][13]

  • Optimize Mobile Phase: Systematically alter the mobile phase composition.

    • Normal Phase: Adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol).[3]

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[3]

    • Additives: For basic amine compounds, the addition of a small amount of a competing base (e.g., diethylamine) can significantly improve selectivity and peak shape.[3] In some instances, an acidic additive may be beneficial.[10][11]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves.[3][4]

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[3][4][5]

  • Check for Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or sample concentration.[1][6]

Issue 2: Peak Tailing

Use the following decision tree to diagnose and resolve peak tailing issues:

Peak_Tailing_Workflow start Peak Tailing Observed check_additive Is a basic additive (e.g., DEA) present? start->check_additive add_additive Add 0.1% basic additive to mobile phase check_additive->add_additive No check_overload Is the column overloaded? check_additive->check_overload Yes success Peak Shape Improved add_additive->success reduce_load Reduce injection volume or concentration check_overload->reduce_load Yes check_column_health Is the column old or contaminated? check_overload->check_column_health No reduce_load->success clean_column Clean or replace the column check_column_health->clean_column Yes check_column_health->success No, contact support clean_column->success

Decision tree for troubleshooting peak tailing.

Data Presentation

Table 1: Effect of Mobile Phase Additives on the Normal Phase Separation of a Basic Amine on a Polysaccharide CSP
Mobile Phase Composition (Hexane/IPA, 90:10 v/v)Additive (0.1%)Resolution (Rs)Tailing Factor
No AdditiveNone0.82.5
With Basic AdditiveDiethylamine (DEA)2.11.2
With Acidic AdditiveTrifluoroacetic Acid (TFA)1.51.8

Data is representative and compiled from general observations in the literature. Actual results will vary depending on the specific analyte and chiral stationary phase.

Table 2: Comparison of Chiral Separation Techniques for Amine Compounds
TechniqueTypical Stationary PhaseCommon Mobile PhaseKey AdvantagesKey Disadvantages
HPLC Polysaccharide-based, Crown EtherHexane/Alcohol, Acetonitrile/WaterRobust, widely applicable, good for preparative scaleCan use large volumes of organic solvents
SFC Polysaccharide-based, Crown EtherSupercritical CO2 with alcohol co-solventFast, reduced solvent consumption, "green" techniqueRequires specialized equipment
CE Chiral selector in buffer (e.g., cyclodextrins)Aqueous or non-aqueous buffersHigh efficiency, low sample and reagent consumptionLower loading capacity, less suitable for preparative scale

Experimental Protocols

Protocol 1: Initial Screening of a Chiral Amine Compound by HPLC

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection: Choose a set of 2-3 chiral columns with different selectivities. A good starting point includes a cellulose-based, an amylose-based, and if applicable, a crown ether-based CSP.[1][13][15]

  • Mobile Phase Preparation:

    • Screening Solvent A (Normal Phase): n-Hexane/Isopropanol (90:10, v/v).

    • Screening Solvent B (Normal Phase): n-Hexane/Ethanol (90:10, v/v).

    • Additive Stock Solutions: Prepare 1% solutions of DEA and TFA in the alcohol modifier being used.[1]

  • Screening Procedure:

    • Equilibrate the first column with Screening Solvent A for at least 30 column volumes.[1]

    • Inject the amine sample.

    • If the peak shape is poor or there is no elution, add 0.1% DEA to the mobile phase and re-inject.

    • If separation is still not observed, switch to Screening Solvent B and repeat the process.

    • Repeat the entire procedure for the second and third selected columns.

  • Evaluation: Assess the chromatograms for any signs of separation. Look for peak splitting or shoulders even if baseline resolution is not achieved. Select the column/mobile phase combination that shows the most promising selectivity for further optimization.[1]

Screening_Protocol start Start Screening select_csp Select CSP 1 (e.g., Cellulose-based) start->select_csp equilibrate_A Equilibrate with Solvent A (Hex/IPA) select_csp->equilibrate_A inject_A Inject Sample equilibrate_A->inject_A check_sep_A Separation/Good Peak Shape? inject_A->check_sep_A add_dea_A Add 0.1% DEA Re-inject check_sep_A->add_dea_A No optimize Optimize Promising Conditions check_sep_A->optimize Yes add_dea_A->check_sep_A Check again equilibrate_B Equilibrate with Solvent B (Hex/EtOH) add_dea_A->equilibrate_B Still no separation inject_B Inject Sample equilibrate_B->inject_B check_sep_B Separation/Good Peak Shape? inject_B->check_sep_B add_dea_B Add 0.1% DEA Re-inject check_sep_B->add_dea_B No check_sep_B->optimize Yes add_dea_B->check_sep_B Check again next_csp Move to Next CSP add_dea_B->next_csp Still no separation

Experimental workflow for initial chiral screening.

References

preventing racemization of (4aS,7aS)-octahydropyrrolopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4aS,7aS)-octahydropyrrolopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent issues related to the racemization of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is (4aS,7aS)-octahydropyrrolopyridine and why is its stereochemical purity important?

(4aS,7aS)-octahydropyrrolopyridine, often referred to as "nonane," is a key chiral intermediate used in the synthesis of pharmaceuticals, most notably the antibiotic Moxifloxacin.[1][2] The biological activity of many pharmaceuticals is dependent on their specific three-dimensional structure. Therefore, maintaining the correct stereochemistry of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient.

Q2: What is racemization and why is it a concern for (4aS,7aS)-octahydropyrrolopyridine?

Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[3][4] For (4aS,7aS)-octahydropyrrolopyridine, racemization can occur during synthesis, purification, or storage, leading to a loss of the desired enantiomer and potentially impacting the yield and purity of the final drug product.[1]

Q3: What are the common causes of racemization for chiral amines like (4aS,7aS)-octahydropyrrolopyridine?

Racemization in chiral amines can be initiated by several factors:

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for inversion of the chiral center.[2]

  • Strongly Acidic or Basic Conditions: Both acids and bases can catalyze racemization by promoting the formation of achiral intermediates, such as planar carbanions or by facilitating pyramidal inversion at the nitrogen atom.[2]

  • Presence of Certain Catalysts: Some catalysts used in synthesis can inadvertently promote racemization.[1]

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization by stabilizing charged transition states.[3]

Q4: How can I detect and quantify racemization of (4aS,7aS)-octahydropyrrolopyridine?

The most common and effective method for determining the enantiomeric purity (and thus the extent of racemization) of (4aS,7aS)-octahydropyrrolopyridine is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[1] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guides

Problem 1: Loss of Enantiomeric Purity During Synthesis

You observe a significant decrease in the enantiomeric excess (%ee) of your (4aS,7aS)-octahydropyrrolopyridine after a synthetic step.

Possible Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. Many reactions can proceed at lower temperatures over a longer period without compromising yield significantly. For temperature-sensitive steps, maintain strict temperature control.
Strongly Acidic or Basic Reagents If possible, substitute strong acids or bases with milder alternatives. For example, use a weaker, non-nucleophilic organic base instead of a strong inorganic base. If unavoidable, minimize the reaction time and temperature in the presence of strong acids or bases.
Inappropriate Solvent The choice of solvent can influence racemization rates.[3] If you suspect the solvent is contributing to racemization, screen alternative solvents with different polarities.
Catalyst-Induced Racemization Investigate if the catalyst used in the reaction is known to cause racemization of chiral amines. Consider using a more stereoselective catalyst or an enzymatic approach for the transformation.
Problem 2: Racemization During Work-up or Purification

The enantiomeric purity of your product is high immediately after the reaction but decreases after extraction, chromatography, or distillation.

Possible Cause Suggested Solution
Acidic or Basic Aqueous Wash During aqueous work-up, avoid prolonged contact with strongly acidic or basic solutions. Use buffered solutions or dilute acids/bases and perform extractions quickly at low temperatures.
Acidic Silica Gel in Chromatography Standard silica gel can be acidic and may cause racemization of sensitive amines. Consider using deactivated or neutral silica gel, or alternative stationary phases like alumina. You can also add a small amount of a volatile amine (e.g., triethylamine) to the eluent to neutralize acidic sites.
High Temperature During Distillation High temperatures during the removal of high-boiling solvents or during product distillation can lead to racemization. Use high-vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.

Quantitative Data on Racemization

The following table presents data from a study on the synthesis of a precursor to (4aS,7aS)-octahydropyrrolopyridine, illustrating the significant impact of temperature on the racemization of a chiral auxiliary used in the process.[1]

Compound Conditions Initial Enantiomeric Purity (% S-isomer) Final Enantiomeric Purity (% S-isomer)
(S)-NaproxenReflux in o-xylene at 145 °C for 10 hours with phenyl boronic acid as a catalyst99.8%51.5%

This data highlights that elevated temperatures in the presence of certain reagents can lead to almost complete racemization.[1]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general guideline for analyzing the enantiomeric purity of (4aS,7aS)-octahydropyrrolopyridine. Method optimization will be required for your specific instrumentation and sample matrix.

1. Instrumentation and Column:

  • HPLC System: An Agilent 1260 series or equivalent, equipped with a UV detector.

  • Chiral Column: Chiral AGP, 150 x 4.0 mm, 5 µm particle size.[1]

2. Mobile Phase Preparation:

  • Prepare the mobile phase according to the column manufacturer's recommendations or based on established methods for similar compounds. A common starting point for chiral amine separations on polysaccharide-based columns is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • For basic amines, it may be necessary to add a small amount of an amine additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.

  • Degas the mobile phase thoroughly before use.

3. Sample Preparation:

  • Accurately weigh a small amount of the (4aS,7aS)-octahydropyrrolopyridine sample.

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min (optimize for best resolution).

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Injection Volume: 5 - 20 µL.

  • Detection Wavelength: As (4aS,7aS)-octahydropyrrolopyridine lacks a strong chromophore, derivatization with a UV-active agent or the use of a detector like a mass spectrometer or evaporative light scattering detector (ELSD) may be necessary for sensitive detection.

5. Analysis:

  • Inject a sample of the racemic mixture to identify the retention times of both the (4aS,7aS) and (4aR,7aR) enantiomers.

  • Inject the sample to be analyzed.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Racemization_Mechanisms start (4aS,7aS)-Octahydropyrrolopyridine (Chiral) intermediate_base Achiral Intermediate (e.g., Planar Carbanion) start->intermediate_base Base, Heat intermediate_acid Protonated Amine (Facilitates N-Inversion) start->intermediate_acid Acid, Heat racemate Racemic Mixture (50:50 mixture of enantiomers) intermediate_base->racemate Protonation intermediate_acid->racemate Deprotonation

Caption: General mechanisms of racemization for chiral amines.

Troubleshooting_Workflow start_node Problem: Loss of Enantiomeric Purity decision1 During which stage is the loss occurring? start_node->decision1 synthesis Synthesis decision1->synthesis Synthesis workup Work-up / Purification decision1->workup Work-up check_temp Check Reaction Temperature synthesis->check_temp check_reagents Check Reagents (Acid/Base Strength) synthesis->check_reagents check_catalyst Check Catalyst synthesis->check_catalyst check_wash Check Aqueous Wash Conditions workup->check_wash check_chromatography Check Chromatography (Silica Acidity) workup->check_chromatography check_distillation Check Distillation Temperature workup->check_distillation optimize_synthesis Optimize Conditions: - Lower Temperature - Milder Reagents check_temp->optimize_synthesis check_reagents->optimize_synthesis check_catalyst->optimize_synthesis solution Solution: Enantiomeric Purity Preserved optimize_synthesis->solution optimize_workup Optimize Conditions: - Use Buffered Wash - Deactivated Silica - High Vacuum Distillation check_wash->optimize_workup check_chromatography->optimize_workup check_distillation->optimize_workup optimize_workup->solution

Caption: Troubleshooting workflow for loss of enantiomeric purity.

References

stability issues of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound in solution?

A1: Based on its chemical structure, which features a saturated bicyclic amine and a benzyl protecting group, the primary stability concerns for this compound in solution include:

  • Oxidative Degradation: The tertiary amine and the benzylic carbon are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[1]

  • Debenzylation: The benzyl group can be cleaved under acidic conditions or in the presence of catalysts, leading to the formation of the parent amine, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.

  • pH Sensitivity: As a basic compound, its solubility and stability can be significantly influenced by the pH of the solution.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.[1]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C).[2]

  • Light: Protected from light using amber vials or by storing in the dark.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: In a neutral or slightly basic buffer, as acidic conditions may promote debenzylation.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Symptom: When analyzing a solution of this compound by HPLC, additional, unexpected peaks are observed, suggesting the presence of impurities or degradation products.

Possible Causes and Troubleshooting Steps:

  • Oxidative Degradation:

    • Diagnosis: The presence of a peak with a molecular weight corresponding to the addition of one or more oxygen atoms (e.g., M+16, M+32) in LC-MS analysis can indicate oxidation. Amines are known to be susceptible to oxidation, forming N-oxides or hydroxylamines.[1]

    • Solution:

      • Prepare solutions using deoxygenated solvents.

      • Store solutions under an inert atmosphere.

      • Consider the addition of an antioxidant, carefully evaluating its compatibility with downstream applications.

  • Debenzylation:

    • Diagnosis: An impurity peak corresponding to the molecular weight of the debenzylated compound, (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, may be observed. This is more likely to occur in acidic solutions.

    • Solution:

      • Ensure the pH of the solution is neutral or slightly basic.

      • Avoid contact with metals that could catalyze debenzylation.

Experimental Protocol: Forced Degradation Study

To identify potential degradation products, a forced degradation study can be performed.[1][3] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.

Table 1: Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis0.1 M HCl60 °C24, 48, 72 h
Base Hydrolysis0.1 M NaOH60 °C24, 48, 72 h
Oxidation3% H₂O₂Room Temp24, 48, 72 h
ThermalSolid & Solution80 °C24, 48, 72 h
PhotolyticUV light (254 nm)Room Temp24, 48, 72 h

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, mix the stock solution with the specified reagent.

  • Incubate the samples at the indicated temperature and time points.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and LC-MS to identify and characterize the degradation products.

DOT Script for Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (80°C) Stock->Thermal Expose to Stress Photo Photolytic Degradation (UV light) Stock->Photo Expose to Stress HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS Analysis HPLC->LCMS Identify Peaks Characterization Characterize Degradants LCMS->Characterization

Caption: Workflow for a forced degradation study.

Issue 2: Poor Solubility or Precipitation in Aqueous Buffers

Symptom: The compound precipitates out of solution when preparing formulations in aqueous buffers.

Possible Causes and Troubleshooting Steps:

  • pH-Dependent Solubility:

    • Diagnosis: The compound is a diamine and its solubility is highly dependent on the pH of the medium. At higher pH values, the free base may be less soluble in aqueous solutions.

    • Solution:

      • Determine the pKa of the compound to understand its ionization state at different pH values.

      • Adjust the pH of the buffer to a range where the protonated, more soluble form of the compound is predominant. A pH below the pKa of the amine groups will generally increase solubility.

      • Consider the use of co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents (e.g., cyclodextrins), ensuring they are compatible with the intended application.

Experimental Protocol: pH-Solubility Profile

Table 2: Representative Data for a pH-Solubility Profile

pHSolubility (mg/mL)
2.0> 50
4.025.3
6.05.2
7.01.1
8.00.2
10.0< 0.1

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

DOT Script for pH-Solubility Relationship

pH_Solubility cluster_pH pH of Solution cluster_form Dominant Species cluster_solubility Aqueous Solubility Low_pH Low pH (Acidic) Protonated Protonated (Salt Form) Low_pH->Protonated High_pH High pH (Basic) Free_Base Free Base High_pH->Free_Base High_Sol High Solubility Protonated->High_Sol Low_Sol Low Solubility Free_Base->Low_Sol

Caption: Relationship between pH, ionization, and solubility.

Summary of Analytical Methods

A variety of analytical techniques are essential for assessing the stability of this compound.

Table 3: Recommended Analytical Techniques for Stability Testing

TechniquePurpose
HPLC-UV Quantify the parent compound and detect degradation products.[4][5]
LC-MS Identify the molecular weights of degradation products to aid in structural elucidation.[5][6]
NMR Spectroscopy Provide detailed structural information of isolated degradation products.[7]
FTIR Spectroscopy Detect changes in functional groups of the molecule.[4][5]

By following these guidelines and employing the described experimental protocols, researchers can effectively troubleshoot stability issues and ensure the quality and integrity of this compound in their experiments.

References

Technical Support Center: Troubleshooting Heterocyclic Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in heterocyclic synthesis can arise from a variety of factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Common Causes of Low Yield:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can be invaluable for determining the ideal parameters without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to the formation of side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary, as many reactions are sensitive to moisture.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[1] If your reaction is air-sensitive, it is crucial to use proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can result in poor reaction rates and consequently, lower yields.[1] Ensure the stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

  • Product Decomposition: The desired heterocyclic product may be unstable under the reaction or workup conditions.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.[1]

Q2: I'm observing significant tar formation in my reaction. What is causing this and how can I prevent it?

Tar and polymeric byproduct formation is a common issue, particularly in reactions that utilize strong acids and high temperatures, such as the Fischer indole synthesis.[2] This is often due to substrate decomposition under these harsh conditions.[2]

Strategies to Minimize Tar Formation:

  • Milder Reaction Conditions: Explore the use of milder acid catalysts or lower reaction temperatures.

  • Solvent Choice: For reactions under conventional heating, employing a high-boiling aprotic solvent like toluene or dimethylformamide (DMF) can provide better temperature control compared to solvent-free conditions, which may lead to localized overheating.[3]

  • Microwave-Assisted Synthesis: This technique can offer rapid heating and often leads to improved yields in shorter reaction times, potentially minimizing the formation of degradation products.[2]

Q3: My purification of a polar heterocyclic amine is proving difficult due to peak tailing on my silica gel column. What can I do?

Peak tailing during the purification of basic heterocyclic amines on silica gel is a frequent problem. This is often caused by strong interactions between the basic amine and the acidic silica gel.

Solutions for Improved Purification:

  • Use of Basic Additives: Adding a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-0.5%), to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[4]

  • Reversed-Phase Chromatography: The use of a non-polar stationary phase, such as C18, is less likely to cause acid-catalyzed degradation of your compound.[4]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds, often providing superior peak shapes compared to normal-phase HPLC.[4] The mobile phase, typically supercritical CO2 with a polar co-solvent like methanol, is less acidic than silica gel.[4]

Q4: My synthesis of a substituted pyrazole is yielding a mixture of regioisomers. How can I control the regioselectivity?

Controlling regioselectivity in pyrazole synthesis is a common challenge, often influenced by the reaction conditions and the nature of the substituents on the starting materials.[5]

Methods to Control Regioselectivity:

  • Catalyst Selection: The choice of catalyst can play a crucial role. For example, in the Michael addition reaction of pyrazoles and conjugated carbonyl alkynes, the use of Ag2CO3 can switch the stereoselectivity to favor the (Z)-isomer, while Ag2CO3-free reactions yield the thermodynamically stable (E)-isomer.[6]

  • Solvent Effects: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in pyrazole formation.[7]

  • Nature of Substituents: The electronic and steric properties of the substituents on the precursors can direct the regiochemical outcome of the cyclization reaction.[5]

Troubleshooting Guides

Guide 1: Low Yield in Heterocyclic Synthesis

This guide provides a systematic workflow for troubleshooting low-yield reactions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed verify_cond Verify Reaction Conditions (Temp, Time, Conc.) start->verify_cond assess_purity Assess Reagent and Solvent Purity verify_cond->assess_purity Conditions OK optimize_params Systematically Optimize Reaction Parameters verify_cond->optimize_params Conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if required) assess_purity->check_atmosphere Purity OK assess_purity->optimize_params Impure review_workup Review Workup and Purification Procedure check_atmosphere->review_workup Atmosphere OK check_atmosphere->optimize_params Inadequate review_workup->optimize_params Losses Detected review_workup->optimize_params Workup OK

Caption: A step-by-step workflow for diagnosing and addressing the root causes of low reaction yields.

Guide 2: Fischer Indole Synthesis - Common Side Reactions

The Fischer indole synthesis is a powerful method for preparing indoles, but it is often plagued by side reactions.

Common Side Reactions and Mitigation Strategies:

  • Formation of Regioisomers: When using unsymmetrical ketones, a mixture of indole regioisomers can be formed. The regiochemical outcome can be influenced by the choice of acid catalyst and reaction conditions.

  • N-N Bond Cleavage: Electron-donating groups on the carbonyl component can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[6][6]-sigmatropic rearrangement.[2][8] Using milder reaction conditions can sometimes suppress this side reaction.[2]

  • Aldol Condensation: The starting ketone or aldehyde can undergo self-condensation under the acidic reaction conditions.[2]

Fischer Indole Synthesis Mechanism and Side Pathway

FischerIndole cluster_main Desired Pathway cluster_side Side Pathway A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H+ C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D I Ene-hydrazine E Di-imine Intermediate D->E F Cyclization E->F G Aminal F->G H Indole Product G->H -NH3 J N-N Bond Cleavage I->J EDG present K Iminylcarbocation + Aniline J->K L Byproducts K->L

Caption: The reaction mechanism of the Fischer indole synthesis, highlighting the desired pathway and a common side reaction involving N-N bond cleavage.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The choice of solvent can significantly influence the regioselectivity of pyrazole formation. Fluorinated alcohols, in particular, have been shown to improve the formation of the desired regioisomer.[7]

EntryHydrazineSolventRatio of Regioisomers (Desired:Undesired)
1PhenylhydrazineEthanol1 : 1.2
2PhenylhydrazineTFE2.5 : 1
3PhenylhydrazineHFIP> 20 : 1
4MethylhydrazineEthanol1 : 1
5MethylhydrazineTFE1.5 : 1
6MethylhydrazineHFIP3 : 1

Data adapted from literature reports on the synthesis of fluorinated tebufenpyrad analogs.[7] TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

Table 2: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Furan Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields in the Paal-Knorr furan synthesis.[3]

SubstrateMethodCatalystTimeYield (%)
2,5-HexanedioneConventionalp-TsOH4-6 hours75
2,5-HexanedioneMicrowaveNone3-5 minutes92
1-Phenyl-1,4-pentanedioneConventionalp-TsOH6 hours68
1-Phenyl-1,4-pentanedioneMicrowaveNone5 minutes85

Illustrative data based on typical outcomes for the Paal-Knorr synthesis.[3]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol provides a general method for the rapid and efficient synthesis of furans from 1,4-dicarbonyl compounds using microwave irradiation.[3]

Materials:

  • 1,4-dicarbonyl compound (1.0 mmol)

  • Ethanol/water (1:1, 3 mL)

  • Microwave reactor vial (10 mL) with a septum cap

  • Laboratory microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial, add the 1,4-dicarbonyl compound (1.0 mmol).

  • Add ethanol/water (1:1, 3 mL). Note: For many substrates, no acid catalyst is required under microwave conditions.[3]

  • Seal the vial with a septum cap.

  • Place the vial in the laboratory microwave reactor.

  • Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Purification of a Polar Heterocyclic Amine using a Basic Additive

This protocol describes a method to improve the column chromatography purification of a basic heterocyclic amine by suppressing peak tailing.[4]

Materials:

  • Crude basic heterocyclic amine

  • Silica gel for flash chromatography

  • Solvents for mobile phase (e.g., Dichloromethane, Methanol)

  • Basic additive (e.g., Triethylamine)

Procedure:

  • Prepare the mobile phase. For example, a mixture of dichloromethane and methanol.

  • Add a small amount of triethylamine to the mobile phase (e.g., 0.5% v/v).

  • Pack a flash chromatography column with silica gel, slurried in the prepared mobile phase.

  • Dissolve the crude heterocyclic amine in a minimum amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a heterocyclic ring system composed of a fused pyrrole and pyridine ring, has emerged as a privileged structure in medicinal chemistry.[1][2] Its resemblance to the purine core of ATP allows it to effectively interact with the hinge region of various kinases, making it a valuable framework for the development of targeted therapies.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyrrolopyridine derivatives against a range of biological targets, supported by experimental data and detailed methodologies.

Comparative Structure-Activity Relationship Analysis

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. This section explores the SAR of these compounds against several key therapeutic targets.

Kinase Inhibitors

Pyrrolopyridine derivatives have been extensively investigated as inhibitors of various kinases implicated in cancer and inflammatory diseases. The selectivity and potency of these inhibitors are finely tuned by the substituents attached to the azaindole nucleus.[2]

A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their anti-tumor activity via inhibition of MELK.[3]

CompoundSubstitution at C3MELK IC50 (nM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)
16h Substituted phenyl ring320.1090.2450.187

Key SAR Findings:

  • The optimized compound, 16h , demonstrated potent enzyme inhibition and excellent anti-proliferative effects against various cancer cell lines.[3]

  • Compound 16h was also found to promote apoptosis in A549 cells and arrest the cell cycle in the G0/G1 phase.[3]

  • Further studies indicated that 16h moderately inhibits various subtypes of human cytochrome P450 and has moderate stability in rat liver microsomes.[3]

Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, a key target in Alzheimer's disease.[4]

CompoundModificationsGSK-3β IC50 (nM)
41 Specific substitutions on the pyrrolopyridine core0.22
46 Specific substitutions on the pyrrolopyridine core0.26
54 Specific substitutions on the pyrrolopyridine core0.24

Key SAR Findings:

  • Compounds 41 , 46 , and 54 exhibited strong inhibitory activities against GSK-3β with high selectivity over other kinases.[4]

  • Compound 41 was shown to increase GSK-3β phosphorylation at the Ser9 site, thereby inhibiting tau protein hyperphosphorylation.[4]

  • In vivo studies using a zebrafish model of Alzheimer's disease showed that compound 41 effectively ameliorated dyskinesia and exhibited low toxicity.[4]

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3, which are attractive targets for cancer therapy.[5]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Key SAR Findings:

  • Compound 4h displayed potent inhibition of FGFR1, 2, and 3, with lower activity against FGFR4.[5]

  • In vitro, 4h effectively inhibited the proliferation, migration, and invasion of breast cancer 4T1 cells and induced apoptosis.[5]

N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors for the treatment of inflammatory and autoimmune diseases.[6]

CompoundEnantiomerJAK1 IC50 (nM)Selectivity over JAK2, JAK3, TYK2
38a (S,S)-enantiomer of 31gPotentExcellent

Key SAR Findings:

  • The (S,S)-enantiomer 38a demonstrated excellent potency for JAK1 and high selectivity over other JAK family members.[6]

  • Compound 31g (the racemic mixture) was shown to reduce the proliferation and fibrogenic gene expression of hepatic stellate cells, suggesting its potential in treating hepatic fibrosis.[6]

Phosphodiesterase 4B (PDE4B) Inhibitors

A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of PDE4B, a target for central nervous system diseases.[7]

CompoundModificationsPDE4B IC50 (µM)
11h Specific carboxamide substitutions0.11 - 1.1 (range for series)

Key SAR Findings:

  • The SAR analysis revealed the importance of the ring size and hydrophobicity of the amide substituent for both activity and selectivity against PDE4B over PDE4D.[7]

  • Compound 11h exhibited a preference for PDE4B and significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[7]

  • Docking studies indicated that smaller groups on the amide, such as cyclopropyl or difluoroazetidine, occupy a smaller pocket in the catalytic domain, leading to better inhibitory activity.[7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the evaluation process for these compounds, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrrolopyridine derivatives.

Experimental_Workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Enzymatic Enzymatic Assay (IC50 Determination) Purification->Enzymatic CellBased Cell-Based Assays (Proliferation, Apoptosis) Enzymatic->CellBased ADME In Vitro ADME/Tox (Microsomal Stability, CYP Inhibition) CellBased->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for the evaluation of pyrrolopyridine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay (Example: MELK)

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Materials:

  • Recombinant human MELK enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate peptide (e.g., a fluorescently labeled peptide)

  • Pyrrolopyridine derivatives (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the pyrrolopyridine derivatives in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the diluted compounds to the wells.

  • Add the MELK enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Example: SRB Assay for A549 cells)

This assay measures the effect of the compounds on the proliferation of cancer cells.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyrrolopyridine derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Seed A549 cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the pyrrolopyridine derivatives and incubate for a specified period (e.g., 72 hours).

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion

The pyrrolopyridine scaffold continues to be a highly versatile and fruitful starting point for the design of potent and selective inhibitors targeting a wide array of biological molecules. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core and its substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for the continued exploration and development of novel pyrrolopyridine-based therapeutics. Future research will likely focus on further optimizing these scaffolds to enhance their drug-like properties and to explore their potential against an even broader range of diseases.

References

A Comparative Guide to the Biological Activity of Pyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a key structural motif in medicinal chemistry, exists in various isomeric forms, each demonstrating a unique biological activity profile. The position of the nitrogen atom within the pyridine ring significantly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity and pKa, which in turn dictates its interaction with biological targets. This guide provides a comparative analysis of the biological activities of different pyrrolopyridine isomers, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

Comparative Biological Activity of Pyrrolopyridine Isomers

The biological activity of pyrrolopyridine isomers is highly dependent on the specific isomer and the biological target. While a comprehensive head-to-head comparison of all isomers against a wide range of targets is limited in the available literature, this section summarizes key findings from various studies, focusing on their activity as kinase inhibitors and their cytotoxic effects on cancer cell lines.

Kinase Inhibition

Pyrrolopyridine derivatives, often referred to as azaindoles, are prominent as kinase inhibitors due to their structural similarity to the adenine core of ATP. The position of the nitrogen atom in the pyridine ring can dramatically alter the inhibitory potency and selectivity.

Pyrrolopyridine IsomerTarget KinaseIC50 (nM)Reference Compound/Derivative
4-Azaindole c-Met20N-nitrobenzenesulfonyl-4-azaindole derivative
PAK1<104-azaindole analog
5-Azaindole Cdc7Potent Inhibition5-azaindole derivative
6-Azaindole PAK1-Showed lower activity than 4-azaindole isomer
7-Azaindole BRAF (V600E)13Vemurafenib (a 7-azaindole derivative)
c-MetLow nanomolar7-azaindole scaffold-based inhibitor
Cdc7207-azaindolylideneimidazole derivative
Pyrrolo[2,3-b]pyridine FGFR17Compound 4h
FGFR29Compound 4h
FGFR325Compound 4h
GSK-3β0.22Compound 41
Pyrrolo[3,2-c]pyridine FMS KinasePotent InhibitionPyrrolo[3,2-c]pyridine derivatives

Note: The IC50 values are sourced from different studies and should be interpreted with consideration of the varying experimental conditions.

Cytotoxic Activity

The anticancer potential of pyrrolopyridine isomers is often evaluated through cytotoxicity assays against various cancer cell lines. The table below presents a summary of reported cytotoxic activities.

Pyrrolopyridine IsomerCell LineCancer TypeIC50 (µM)Reference Compound/Derivative
7-Azaindole HeLaCervical Cancer16.967-AID
MCF-7Breast Cancer14.127-AID
MDA-MB-231Breast Cancer12.697-AID
Pyrrolo[2,3-d]pyrimidine HepG2Liver Cancer29-59Halogenated derivatives
Pyrrolo[3,2-c]pyridine Ovarian, Prostate, Breast Cancer Cell LinesVarious0.15–1.78Compound 1r

Experimental Protocols

This section provides detailed methodologies for two key assays commonly used to evaluate the biological activity of pyrrolopyridine isomers.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[1][2][3][4][5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compounds.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[6][7][8][9]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds (serially diluted)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrrolopyridine isomers and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyrrolopyridine Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screening Primary Screening (e.g., Kinase Panel) characterization->primary_screening dose_response Dose-Response & IC50 Determination primary_screening->dose_response cytotoxicity Cytotoxicity Assays (e.g., MTT) dose_response->cytotoxicity pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis target_validation Target Validation pathway_analysis->target_validation animal_models Animal Models of Disease target_validation->animal_models pk_pd Pharmacokinetics & Pharmacodynamics animal_models->pk_pd

General workflow for the biological evaluation of pyrrolopyridine isomers.

FGFR_signaling FGF FGF FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation

Simplified FGFR signaling pathway.

cMet_signaling HGF HGF cMet c-Met HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Motility Cell Motility, Invasion, Proliferation, Survival ERK->Cell_Motility AKT AKT PI3K->AKT AKT->Cell_Motility STAT3->Cell_Motility

Simplified c-Met signaling pathway.

BRAF_signaling GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation

Simplified BRAF signaling pathway.

AuroraKinase_signaling AuroraA Aurora A Kinase CentrosomeMaturation Centrosome Maturation AuroraA->CentrosomeMaturation SpindleAssembly Bipolar Spindle Assembly AuroraA->SpindleAssembly MitoticEntry Mitotic Entry AuroraA->MitoticEntry TPX2 TPX2 TPX2->AuroraA PLK1 PLK1 PLK1->AuroraA CDK1 CDK1/Cyclin B CDK1->AuroraA CellCycleProgression Cell Cycle Progression CentrosomeMaturation->CellCycleProgression SpindleAssembly->CellCycleProgression MitoticEntry->CellCycleProgression

Simplified Aurora A Kinase signaling pathway.

GSK3beta_signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation Axin Axin APC APC TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor PI3K_AKT PI3K/AKT InsulinReceptor->PI3K_AKT PI3K_AKT->GSK3b

Simplified GSK-3β signaling pathway.

References

Purity Validation of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: A Comparative Guide to NMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of chiral intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the validation of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of drugs like Moxifloxacin.[1][2] This document outlines detailed experimental protocols and presents supporting data to assist researchers in selecting the most suitable analytical methodology for their needs.

Comparison of Analytical Methods for Purity Determination

Quantitative NMR (qNMR) and HPLC are powerful techniques for assessing the purity of pharmaceutical intermediates. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of potential impurities, and available instrumentation.

Analytical MethodPrinciplePurity DeterminedReported Purity (%)AdvantagesLimitations
Quantitative ¹H-NMR (qNMR) Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.[3]Chemical & Enantiomeric>95% (typical for commercial samples)[4]- Primary analytical method- Provides structural information- Can quantify "NMR silent" impurities indirectly- Non-destructive[5]- Lower sensitivity than HPLC- Signal overlap can be challenging- Requires a certified internal standard
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation.Enantiomeric98.93% (for the de-benzylated analog)[2]- High sensitivity and resolution- Established method for enantiomeric excess determination- Requires a specific chiral column- Method development can be time-consuming- Destructive
HPLC Separation based on polarity and interaction with a stationary phase.Chemical96.7% (for the de-benzylated analog)[2]- High sensitivity and accuracy- Widely available- Requires a reference standard for each impurity for quantification- Destructive

Experimental Protocols

Quantitative ¹H-NMR (qNMR) for Purity Validation

This protocol describes the determination of both chemical and enantiomeric purity of this compound.

1. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe for ¹H detection.

2. Materials:

  • This compound sample

  • Internal Standard (IS): A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The IS should have a simple ¹H spectrum with at least one signal that does not overlap with the analyte or solvent signals.

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), free from residual protonated solvent.

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a similar chiral agent to induce chemical shift non-equivalence for the enantiomers.[6]

3. Sample Preparation (Chemical Purity):

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

4. Sample Preparation (Enantiomeric Purity):

  • Prepare a sample of this compound in a deuterated solvent as described above, without the internal standard.

  • Add a molar equivalent of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.

  • Gently mix the contents of the tube.

5. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A d1 of 30-60 seconds is often sufficient.

  • Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

6. Data Processing and Analysis:

  • Apply a Fourier transform to the FID with a line broadening factor of 0.3 Hz.

  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Calculate the chemical purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

  • For enantiomeric purity, integrate the now separated signals corresponding to the two enantiomers in the spectrum containing the chiral solvating agent. The enantiomeric excess (e.e.) can be calculated as:

    e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for qNMR analysis and a conceptual representation of the interaction with a chiral solvating agent.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis A Weigh Analyte B Weigh Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Set Acquisition Parameters (d1, ns, etc.) D->E F Acquire FID E->F G Fourier Transform & Phasing F->G H Baseline Correction & Integration G->H I Calculate Purity H->I

Caption: Workflow for quantitative NMR (qNMR) analysis.

G Analyte_R (4aS,7aS)-Enantiomer Complex_R Diastereomeric Complex 1 Analyte_R->Complex_R Analyte_S Diastereomeric Impurity Complex_S Diastereomeric Complex 2 Analyte_S->Complex_S CSA Chiral Solvating Agent ((R)-BINOL) CSA->Complex_R CSA->Complex_S NMR_R Distinct NMR Signal 1 Complex_R->NMR_R NMR_S Distinct NMR Signal 2 Complex_S->NMR_S

Caption: Enantiomeric discrimination by a chiral solvating agent.

Conclusion

Both NMR and HPLC are indispensable tools for the purity validation of this compound. While HPLC offers superior sensitivity for detecting trace impurities, qNMR provides a direct and absolute measure of purity without the need for specific impurity reference standards. Furthermore, the use of chiral solvating agents in NMR allows for a straightforward determination of enantiomeric purity. The choice of methodology should be guided by the specific analytical requirements, with the understanding that these techniques are often complementary in providing a complete purity profile of the chiral intermediate.

References

Comparative Analysis of Kinase Inhibitors with a Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of pyrrolopyridine-based kinase inhibitors.

The pyrrolopyridine scaffold is a privileged heterocyclic core in kinase drug discovery, acting as a bioisostere of adenine and effectively binding to the ATP pocket of various kinases.[1][2] This structural mimicry has led to the development of numerous potent and selective kinase inhibitors for targeted cancer therapy and the treatment of inflammatory diseases.[3][4] This guide provides a comparative analysis of key kinase inhibitors built around the pyrrolopyridine core, focusing on their inhibitory potency, selectivity, and the signaling pathways they modulate.

Performance Comparison of Pyrrolopyridine Inhibitors

The efficacy of kinase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the in vitro potency of representative pyrrolopyridine-based inhibitors against their primary kinase targets and cell lines.

Table 1: Inhibitory Activity against Anaplastic Lymphoma Kinase (ALK)
CompoundPrimary TargetIC50 (enzymatic assay)Cell LineIC50 (cell-based assay)
Alectinib ALK0.58 nmol/LKarpas-299>1,000 nmol/L (control)
RETInhibits RET kinase--
Brigatinib ALK14 nmol/L--
Native EML4-ALK---

Note: While Brigatinib is constructed around a bisanilinopyrimidine scaffold, it is a potent next-generation ALK inhibitor often compared with alectinib.[5][6] Alectinib has also been shown to inhibit RET kinase activity.[7]

Table 2: Inhibitory Activity against Janus Kinase (JAK) Family
CompoundPrimary Target(s)IC50 (enzymatic assay)Cell LineIC50 (cell-based assay)
Tofacitinib JAK1, JAK2, JAK3Multi-JAK inhibitor--
Compound 11e JAK1, JAK2>90% inhibitionRAW264.7IC50 = 88.2 μM (low cytotoxicity)
Compound 23a JAK172 nM--

Note: Tofacitinib is a known pan-JAK inhibitor.[8] Compound 11e, a pyrrolo[2,3-d]pyrimidine derivative, shows compelling anti-inflammatory efficacy by inhibiting JAK1 and JAK2.[9] Compound 23a demonstrates high selectivity for JAK1 over other JAK isozymes.[10]

Table 3: Inhibitory Activity against EGFR and VEGFR
CompoundPrimary Target(s)IC50 (enzymatic assay)Cell LineIC50 (cell-based assay)
Compound 12i EGFR (T790M mutant)0.21 nMHCC827493-fold more effective than in normal cells
EGFR (wild-type)22 nMHBE (normal)-
Compound 12d VEGFR-211.9 nM--
Compound 20d VEGFR/PDGFR2.5 nM (VEGF-stimulated)HUVECs2.8 nM
3.6 nM (PDGF-stimulated)

Note: The pyrrolo[2,3-d]pyrimidine nucleus is a common scaffold for inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11] Compound 12i shows high selectivity for mutant EGFR.[12] Compounds 12d and 20d are potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[13][14]

Key Signaling Pathways and Inhibition Mechanisms

Pyrrolopyridine inhibitors function by competitively binding to the ATP-binding site of the kinase domain, preventing phosphorylation and the activation of downstream signaling cascades.

cluster_kinase Kinase Domain ATP_Site ATP Binding Site Phospho_Substrate Phosphorylated Substrate (pS) ATP_Site->Phospho_Substrate Phosphorylates Blocked Blocked Substrate_Site Substrate Binding Site Substrate_Site->Phospho_Substrate ATP ATP ATP->ATP_Site Binds Inhibitor Pyrrolopyridine Inhibitor Inhibitor->ATP_Site Blocks Substrate Substrate Protein Substrate->Substrate_Site Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Activates Blocked->Downstream

Caption: General mechanism of pyrrolopyridine kinase inhibition.

ALK Signaling Pathway

In certain non-small cell lung cancers (NSCLC), a chromosomal rearrangement creates an ALK fusion gene (e.g., ALK-EML4), which drives tumor cell proliferation.[15] Alectinib is a second-generation inhibitor that potently blocks the kinase activity of this fusion protein.[15]

G ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK_Fusion->STAT3 AKT AKT ALK_Fusion->AKT Alectinib Alectinib Alectinib->ALK_Fusion Inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 P pAKT pAKT AKT->pAKT P Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAKT->Proliferation

Caption: Alectinib inhibits ALK fusion protein signaling.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family plays a critical role in cytokine signaling, which is central to immune responses and inflammation.[8] Inhibitors like Tofacitinib target JAKs, thereby blocking the phosphorylation of STAT proteins and subsequent gene transcription related to inflammation.

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibits pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Activates

Caption: Inhibition of the JAK-STAT pathway by pyrrolopyrimidine inhibitors.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro and cell-based assays. Below are representative protocols for determining kinase inhibition and cellular proliferation.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Preparation : Solutions of the test compound are prepared at various concentrations.

  • Reaction Setup : In a 96-well plate, the purified recombinant kinase (e.g., VEGFR-2, ALK) is added to a kinase assay buffer.

  • Compound Incubation : The test compound solutions are added to the wells and incubated to allow for binding to the kinase.[16]

  • Reaction Initiation : The kinase reaction is started by adding a mixture of a peptide substrate and ATP.[16]

  • Detection : After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) or fluorescence.

  • Calculation : The percentage of kinase inhibition is plotted against the logarithm of the test compound concentration to calculate the IC50 value.[16]

G A Prepare serial dilutions of pyrrolopyridine compound C Add compound dilutions to wells and incubate A->C B Add purified kinase enzyme to 96-well plate B->C D Initiate reaction with ATP and peptide substrate C->D E Stop reaction and quantify substrate phosphorylation D->E F Plot % inhibition vs. concentration to determine IC50 E->F

Caption: Workflow for an in vitro kinase inhibition (IC50) assay.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and survival of cancer cell lines that are dependent on the target kinase.

  • Cell Seeding : Cancer cells (e.g., HCC827 for EGFR, HUVEC for VEGFR) are seeded in 96-well plates and allowed to adhere overnight.[16]

  • Compound Treatment : The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO).[16]

  • Incubation : The plates are incubated for a period that allows for multiple cell divisions (typically 72 hours).[16]

  • Viability Measurement : Cell viability is measured using a reagent such as MTT or CellTiter-Glo, which quantifies the number of living cells.

  • Data Analysis : The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

References

A Comparative Guide to the Stereochemical Confirmation of cis-Octahydropyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of modern drug discovery and development. For bicyclic systems such as cis-octahydropyrrolopyridines, which are key building blocks in various pharmaceutical agents, unambiguous confirmation of the relative and absolute stereochemistry is paramount for ensuring efficacy and safety. This guide provides an objective comparison of the primary analytical techniques used for the stereochemical confirmation of cis-octahydropyrrolopyridines, supported by experimental data and detailed methodologies.

Introduction to cis-Octahydropyrrolopyridines

cis-Octahydropyrrolopyridines are saturated bicyclic heterocyclic amines with a pyrrolidine ring fused to a piperidine ring in a cis configuration. This arrangement imparts a specific three-dimensional shape that is crucial for its interaction with biological targets. For instance, the (4aS,7aS)-enantiomer of octahydro-1H-pyrrolo[3,4-b]pyridine is a key intermediate in the synthesis of the broad-spectrum antibiotic Moxifloxacin.[1] The accurate assignment of the cis stereochemistry is therefore a fundamental requirement in the synthesis and quality control of such pharmaceutical intermediates.

Comparison of Analytical Techniques

The stereochemistry of cis-octahydropyrrolopyridines can be elucidated using a combination of spectroscopic and analytical techniques. The most common and reliable methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). More recently, computational methods coupled with spectroscopic techniques like Vibrational Circular Dichroism (VCD) have emerged as powerful alternatives.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data obtained from various analytical techniques for the stereochemical confirmation of cis-octahydropyrrolopyridines and their derivatives.

TechniqueParameterTypical Value/Observation for cis-IsomerReference
¹H NMR Coupling Constants (J)J-values for bridgehead protons are characteristic of the cis-fusion.[1]
Chemical Shifts (δ)Specific chemical shifts for protons adjacent to the ring junction.[1]
¹³C NMR Chemical Shifts (δ)Distinct chemical shifts for the carbon atoms of the bicyclic core.[1]
NOESY/ROESY NOE/ROE CorrelationsStrong through-space correlations between protons on the same face of the bicyclic system, confirming the cis-fusion.[2]
X-ray Crystallography Torsion AnglesDefinitive determination of the cis-relationship of the fused rings.N/A for parent compound, derivative data available
Bond Lengths & AnglesPrecise measurement of the molecular geometry.N/A for parent compound, derivative data available
Chiral HPLC Retention Times (t R )Separation of enantiomers on a chiral stationary phase.[1][3]
Resolution (R s )Baseline separation (R s > 1.5) indicates good enantiomeric resolution.[3]
Computational (DFT) Relative EnergiesCalculation of the thermodynamic stability of cis vs. trans isomers.[4]
VCD Spectroscopy Spectral SignatureComparison of experimental and calculated spectra to determine absolute configuration.[5]

Key Experimental Techniques and Protocols

A detailed understanding of the experimental methodologies is crucial for the successful application of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the relative stereochemistry of molecules in solution. For cis-octahydropyrrolopyridines, 1D and 2D NMR experiments are employed.

Experimental Protocol for 2D NMR (COSY & NOESY/ROESY):

  • Sample Preparation: Dissolve 5-10 mg of the purified cis-octahydropyrrolopyridine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Tune and match the probe for the desired nucleus (¹H).

  • 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range and to optimize spectral parameters.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks within the molecule, which helps in assigning the signals of the pyrrolidine and piperidine rings.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. For cis-octahydropyrrolopyridines, key NOE/ROE cross-peaks are expected between the bridgehead protons and other protons on the same face of the ring system, providing definitive evidence for the cis-fusion.[2] The choice between NOESY and ROESY depends on the molecular weight of the compound.[6]

Supporting Experimental Data:

For (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine:[1]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 2.95-2.98 (m, 1H), 2.63-2.82 (m, 4H), 2.54 (dd, 1H, J = 1.6 Hz, J = 1.2 Hz), 2.39-2.45 (m, 1H), 2.16-2.45 (br, s, 2H), 1.81-1.89 (m, 1H), 1.59-1.66 (m, 2H), 1.35-1.46 (m, 1H), 1.24-1.31(m, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 57.43, 53.37, 47.78, 44.49, 37.85, 23.51, 21.90.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry if a suitable crystal is obtained.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: Grow single crystals of the cis-octahydropyrrolopyridine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric purity of a chiral compound.

Experimental Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for the separation of amine enantiomers.[7]

  • Mobile Phase Optimization: Develop an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Additives like diethylamine or trifluoroacetic acid may be required to improve peak shape and resolution for basic or acidic compounds, respectively.[3]

  • Analysis: Inject the racemic or enantiomerically enriched sample onto the chiral column and monitor the elution profile using a suitable detector (e.g., UV-Vis). The separation of the enantiomers into two distinct peaks allows for their quantification.

Supporting Experimental Data:

For (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, a chiral purity of 98.93% was reported using a chiral HPLC method.[1]

Alternative and Complementary Techniques

Computational Chemistry (DFT and VCD)

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the relative stabilities of different stereoisomers.[4] Vibrational Circular Dichroism (VCD) spectroscopy, coupled with DFT calculations, is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization.[5][8]

Experimental and Computational Workflow for VCD:

  • Experimental VCD Spectrum: Record the VCD and infrared (IR) spectra of the chiral sample in a suitable solvent.[8]

  • Computational Modeling: Perform DFT calculations to predict the theoretical VCD and IR spectra for one of the enantiomers. This involves conformational analysis to identify the low-energy conformers and then calculating the spectra for the Boltzmann-averaged population.[9]

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.

Visualizing Experimental Workflows

Stereochemical_Confirmation_Workflow cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography cluster_HPLC Chiral HPLC cluster_Computational Computational & VCD NMR_Sample Sample Preparation OneD_NMR 1D NMR Acquisition NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, NOESY) OneD_NMR->TwoD_NMR NMR_Analysis Data Analysis (Coupling Constants, NOEs) TwoD_NMR->NMR_Analysis Xray_Crystal Crystallization Xray_Data Data Collection Xray_Crystal->Xray_Data Xray_Structure Structure Solution & Refinement Xray_Data->Xray_Structure Xray_Analysis Absolute Structure Xray_Structure->Xray_Analysis HPLC_Method Method Development (Column & Mobile Phase) HPLC_Analysis Sample Analysis HPLC_Method->HPLC_Analysis HPLC_Result Enantiomeric Purity HPLC_Analysis->HPLC_Result VCD_Exp Experimental VCD VCD_Compare Spectral Comparison VCD_Exp->VCD_Compare DFT_Calc DFT Calculation DFT_Calc->VCD_Compare VCD_Result Absolute Configuration VCD_Compare->VCD_Result Start Synthesized cis-Octahydropyrrolopyridine cluster_NMR cluster_NMR Start->cluster_NMR Relative Stereochemistry cluster_Xray cluster_Xray Start->cluster_Xray Absolute Stereochemistry (Solid State) cluster_HPLC cluster_HPLC Start->cluster_HPLC Enantiomeric Purity cluster_Computational cluster_Computational Start->cluster_Computational Absolute Stereochemistry (Solution)

Conclusion

The confirmation of stereochemistry for cis-octahydropyrrolopyridines is a multi-faceted process that relies on the synergistic use of various analytical techniques. NMR spectroscopy, particularly 2D NOESY/ROESY, is indispensable for determining the relative cis-stereochemistry in solution. X-ray crystallography offers the most definitive structural information in the solid state, including absolute configuration, provided that suitable crystals can be obtained. Chiral HPLC is the industry standard for assessing enantiomeric purity. Furthermore, the combination of VCD spectroscopy and DFT calculations provides a powerful and increasingly accessible alternative for determining absolute configuration in solution. A comprehensive approach, utilizing a combination of these methods, is recommended to ensure the unambiguous stereochemical assignment of these important pharmaceutical building blocks.

References

Unveiling the Molecular Targets of Substituted Octahydropyrrolopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel chemical entities is paramount. This guide provides a comparative analysis of biological target identification for a promising class of compounds: substituted octahydropyrrolopyridines. We delve into the experimental data and methodologies used to identify their protein partners, offering a valuable resource for those engaged in drug discovery and development.

Substituted octahydropyrrolopyridines represent a versatile scaffold in medicinal chemistry, with derivatives showing affinity for a range of biological targets. This guide will focus on two distinct examples: the identification of the orexin-2 receptor (OX2R) as a target for a series of octahydropyrrolo[3,4-c]pyrrole-based antagonists and the exploration of the broader pyrrolopyridine class as kinase inhibitors.

Comparative Analysis of Biological Targets

The biological targets for substituted octahydropyrrolopyridines are diverse, underscoring the importance of comprehensive target identification studies. Below is a summary of the binding affinities for a representative octahydropyrrolopyridine, JNJ-42847922, a selective OX2R antagonist, and a hypothetical, yet representative, pyrrolopyridine-based kinase inhibitor.

Compound IDTargetBinding Affinity (Ki, nM)Assay TypeReference
JNJ-42847922 Orexin-2 Receptor (OX2R)8.1 (human), 8.0 (rat)Radioligand Binding Assay[1]
Orexin-1 Receptor (OX1R)>1000Radioligand Binding Assay[2]
Hypothetical Kinase Inhibitor A Kinase X15Kinase Glo AssayN/A
Kinase Y250Kinase Glo AssayN/A
Kinase Z>5000Kinase Glo AssayN/A

Table 1: Comparative binding affinities of a substituted octahydropyrrolopyridine against its identified target and a representative pyrrolopyridine kinase inhibitor.

Experimental Protocols for Target Identification

The identification of the biological targets for these compounds relies on a variety of robust experimental techniques. Here, we detail the methodologies for two key approaches: radioligand binding assays for receptor targets and affinity chromatography coupled with mass spectrometry for broader target deconvolution.

Radioligand Binding Assay for Orexin Receptors

This method is employed to determine the binding affinity of a compound to a specific receptor.

1. Membrane Preparation:

  • CHO-K1 cells stably expressing either the human orexin-1 or orexin-2 receptor are cultured and harvested.

  • The cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand (e.g., [³H]-SB-674042 for OX2R) is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., JNJ-42847922) are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated to reach equilibrium.

3. Detection and Data Analysis:

  • The mixture is filtered through a glass fiber filter to separate the bound and free radioligand.

  • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Affinity Chromatography coupled with Mass Spectrometry for Kinase Inhibitor Target Identification

This technique is a powerful tool for identifying the protein targets of a small molecule from a complex biological sample.

1. Affinity Probe Synthesis:

  • The substituted octahydropyrrolopyridine is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) studies are crucial to determine the appropriate modification site.

2. Affinity Purification:

  • The biotinylated compound is immobilized on streptavidin-coated beads.

  • A cell lysate is prepared from the cells of interest.

  • The cell lysate is incubated with the immobilized compound, allowing the target protein(s) to bind to the ligand.

  • The beads are washed extensively to remove non-specifically bound proteins.

3. Elution and Protein Identification:

  • The bound proteins are eluted from the beads, often by using a denaturing agent or by competing with an excess of the free compound.

  • The eluted proteins are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • The protein bands of interest are excised from the gel and subjected to in-gel digestion with a protease (e.g., trypsin).

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometry data is used to search protein databases to identify the proteins that were bound to the affinity probe.

Visualizing the Pathways and Workflows

To further clarify the processes involved in target identification, the following diagrams illustrate a representative signaling pathway and the experimental workflow for affinity chromatography.

Signaling_Pathway cluster_0 Cell Membrane OX2R Orexin-2 Receptor G-protein G-protein OX2R->G-protein Activates Orexin Orexin Orexin->OX2R Binds and Activates JNJ-42847922 Substituted Octahydropyrrolopyridine JNJ-42847922->OX2R Binds and Blocks Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Initiates

Orexin-2 receptor signaling and its inhibition.

Experimental_Workflow Compound Substituted Octahydropyrrolopyridine Probe Biotinylated Probe Synthesis Compound->Probe Immobilize Immobilization on Streptavidin Beads Probe->Immobilize Incubate Incubation of Lysate with Beads Immobilize->Incubate Lysate Cell Lysate Preparation Lysate->Incubate Wash Washing to Remove Non-specific Binders Incubate->Wash Elute Elution of Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Identification Protein Target Identification MS->Identification

Affinity chromatography workflow for target identification.

This guide provides a foundational understanding of the approaches used to identify the biological targets of substituted octahydropyrrolopyridines. By presenting comparative data and detailed experimental protocols, we aim to equip researchers with the knowledge necessary to advance their own drug discovery efforts. The versatility of this chemical scaffold suggests that further exploration will undoubtedly uncover a wider range of biological activities and therapeutic applications.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds targeting a range of biological pathways implicated in cancer, inflammation, and other diseases. The translation of promising in vitro activity to in vivo efficacy is a critical hurdle in the development of these compounds as therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo performance of several pyrrolopyridine-based compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the preclinical development landscape.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro and in vivo efficacy of representative pyrrolopyridine-based compounds targeting key cellular signaling pathways.

Table 1: In Vitro Efficacy of Pyrrolopyridine-Based Compounds
Compound IDTargetAssay TypeCell Line/EnzymeIC50/EC50 (nM)Reference
AZD1480 JAK1/2Cell Viability (MTS)Neuroblastoma (NB), Rhabdomyosarcoma (RMS), Ewing Sarcoma Family Tumors (ESFT) cell lines360 - 5370[1][2]
Compound 21 c-MetCytotoxicityA549, Hela, MCF-71060, 10870, 110[3]
SPP10 EGFRKinase InhibitionH69AR, MCF-7, PC-3200, 400, 420[4]
Tofacitinib JAK1/2/3Enzymatic AssayJAK1, JAK2, JAK31.2, 20, 112[5]
Metarrestin (5f) PNCHigh-Content ScreeningPC3M<500[6]
Table 2: In Vivo Efficacy and Pharmacokinetics of Pyrrolopyridine-Based Compounds
Compound IDAnimal ModelTumor TypeAdministration Route & DosageKey In Vivo EfficacyPharmacokinetic Parameters (Mouse)Reference
AZD1480 Mouse XenograftNeuroblastoma, Rhabdomyosarcoma, Ewing SarcomaOralSignificant tumor growth decrease and prolonged overall survivalNot specified[1][2]
Compound 21 BALB/c Nude MiceLung Carcinoma Allograft20 mg/kgTumor Growth Inhibition (TGI) of 64.5%Not specified[3]
Tofacitinib SCID-HuRAg MiceRheumatoid Arthritis ModelNot specifiedReduced synovial inflammation and invasionNot specified[7]
Metarrestin (5f) Male C57BL/6 MiceN/A50 mg/kg (IP)N/ACmax: 20.26 µM, Tmax: 0.5 h, T1/2: 1.32 h, AUC: 16.4 h*µg/mL[6][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

JAK-STAT Signaling Pathway Inhibition

Pyrrolopyridine-based compounds like AZD1480 and Tofacitinib are known to inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[9][10]

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Initiates Inhibitor Pyrrolopyridine Inhibitor (e.g., AZD1480) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by pyrrolopyridine compounds.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Other pyrrolopyridine derivatives have been developed to target components of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[11][12][13]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis Promotes Inhibitor Pyrrolopyridine Inhibitor Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrrolopyridine compounds.

General Experimental Workflow for In Vitro and In Vivo Studies

The following diagram outlines a typical workflow for the preclinical evaluation of pyrrolopyridine-based compounds.

Experimental_Workflow General Preclinical Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation In_Vitro In Vitro Studies Enzyme_Assay Enzymatic Assays (IC50 determination) Cell_Assay Cell-Based Assays (Cytotoxicity, Proliferation) Signaling_Assay Signaling Pathway Analysis (Western Blot) In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results PK_Studies Pharmacokinetic Studies (in rodents) Efficacy_Studies Efficacy Studies (Xenograft models) Tox_Studies Toxicology Studies Clinical_Candidate Clinical Candidate Selection In_Vivo->Clinical_Candidate

Caption: A generalized workflow for preclinical drug discovery.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method to assess the effect of a compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrrolopyridine compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[14]

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7][15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the compound concentration.[14]

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.

  • Cell Preparation: Culture human cancer cells in vitro, harvest them during the exponential growth phase, and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration for injection.[17]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[17][18]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume periodically (e.g., twice a week) using calipers.[19]

  • Randomization and Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the pyrrolopyridine compound or a vehicle control to the respective groups according to the planned dosage and schedule (e.g., oral gavage, intraperitoneal injection).[19]

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. Body weight loss can be an indicator of toxicity.[18]

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size or after a set duration. At the endpoint, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.[19]

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.

  • Sample Preparation: Treat cells with the pyrrolopyridine inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the proteins.[15][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[20]

  • Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[20]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt). Subsequently, wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[15]

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[21]

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation, which indicates the extent of pathway inhibition.[21]

This guide provides a foundational understanding of the preclinical evaluation of pyrrolopyridine-based compounds. For more detailed information, researchers are encouraged to consult the cited literature.

References

A Comparative Guide to the Synthetic Routes of (4aS,7aS)-Octahydropyrrolopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4aS,7aS)-octahydropyrrolo[3,4-b]pyridine is a critical chiral intermediate in the synthesis of the broad-spectrum antibacterial agent, Moxifloxacin.[1] The stereochemistry of this bicyclic amine is crucial for the drug's efficacy. This guide provides a detailed comparison of the two primary synthetic strategies for obtaining this key intermediate: the classical chemical resolution and a modern enzymatic resolution approach.

At a Glance: Comparison of Synthetic Routes

ParameterClassical Resolution RouteEnzymatic Resolution Route
Starting Material Pyridine-2,3-dicarboxylic acidPyridine-2,3-dicarboxylic acid
Key Chiral Separation Diastereomeric salt resolutionEnzymatic kinetic resolution
Resolving Agent L-tartaric acid or other chiral acidsLipase (e.g., Candida antarctica lipase B)
Reported Optical Purity >98% (with potential for lower yields)>99%[1][2]
Key Advantages Established, traditional methodologyHigh stereoselectivity, milder reaction conditions
Key Disadvantages Often requires multiple recrystallizations, potentially lower yields due to loss of undesired enantiomerRequires specific enzymes, potential for enzyme deactivation

Route 1: The Classical Resolution Pathway

This synthetic approach relies on the separation of a racemic mixture of a late-stage intermediate by forming diastereomeric salts with a chiral resolving agent. A common starting material for this route is pyridine-2,3-dicarboxylic acid.[1][3]

The general sequence of this route involves:

  • Formation of a protected diamine: Pyridine-2,3-dicarboxylic acid is converted to the corresponding N-benzyl-2,3-pyridinedicarboximide.

  • Reduction of the pyridine ring and imide: The pyridinedicarboximide intermediate is reduced to yield racemic 6-benzyl-octahydropyrrolo[3,4-b]pyridine.

  • Optical Resolution: The racemic mixture is treated with a chiral acid, such as L-tartaric acid, to form diastereomeric salts, which can be separated by fractional crystallization.

  • Debenzylation: The desired diastereomer is isolated and the benzyl protecting group is removed to yield (4aS,7aS)-octahydropyrrolopyridine.

A variation of this method utilizes naproxen as a chiral auxiliary to achieve the desired stereochemistry.[3][4]

Experimental Protocol: Classical Resolution (Illustrative)

Step 1: Synthesis of N-benzyl-2,3-pyridinedicarboximide Pyridine-2,3-dicarboxylic acid anhydride is reacted with benzylamine to form N-benzyl-2,3-pyridinedicarboximide.[1]

Step 2: Reduction to 6-benzyl-octahydropyrrolo[3,4-b]pyridine The N-benzyl-2,3-pyridinedicarboximide is subjected to a reduction of the pyridine ring, followed by the reduction of the amide groups to yield the racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine.[1]

Step 3: Optical Resolution with L-Tartaric Acid The racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine is dissolved in a suitable solvent, and a solution of L-tartaric acid is added. The mixture is heated and then allowed to cool, leading to the crystallization of the less soluble diastereomeric salt. The salt is collected by filtration and can be recrystallized to improve chiral purity.

Step 4: Debenzylation The resolved diastereomeric salt is treated to remove the benzyl protecting group, typically through catalytic hydrogenation, to afford (4aS,7aS)-octahydropyrrolopyridine.[1]

Logical Workflow for Classical Resolution

Classical Resolution Workflow start Pyridine-2,3-dicarboxylic Acid step1 N-Benzylation & Cyclization start->step1 step2 Pyridine & Amide Reduction step1->step2 racemate Racemic 6-benzyl- octahydropyrrolo[3,4-b]pyridine step2->racemate step3 Diastereomeric Salt Formation (L-tartaric acid) racemate->step3 separation Fractional Crystallization step3->separation desired_salt Desired Diastereomer Salt separation->desired_salt Isolation step4 Debenzylation desired_salt->step4 product (4aS,7aS)-octahydropyrrolopyridine step4->product

Caption: Workflow of the classical resolution route.

Route 2: The Enzymatic Resolution Pathway

This modern approach utilizes the high stereoselectivity of enzymes to resolve a racemic intermediate, often earlier in the synthetic sequence. This can lead to higher overall yields and optical purities.

This route also commences with pyridine-2,3-dicarboxylic acid and proceeds through the following key stages[1][2]:

  • Esterification and N-acylation: Pyridine-2,3-dicarboxylic acid is converted to a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate.

  • Enzymatic Hydrolysis: The racemic diester is subjected to enzymatic hydrolysis using a lipase, such as Candida antarctica lipase B (CALB). The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted desired enantiomer.

  • Conversion to the final product: The resolved intermediate is then converted in several steps to (4aS,7aS)-octahydropyrrolopyridine with an optical purity reported to be above 99%.[1][2]

Experimental Protocol: Enzymatic Resolution (Illustrative)

Step 1: Synthesis of dimethyl-1-acetylpiperidine-2,3-dicarboxylate racemate Pyridine-2,3-dicarboxylic acid is first converted to dimethyl pyridine-2,3-dicarboxylate.[2] This is followed by reduction of the pyridine ring and N-acylation to yield the racemic dimethyl-1-acetylpiperidine-2,3-dicarboxylate.

Step 2: Enzymatic Resolution The racemic diester is suspended in a buffered aqueous solution, and immobilized Candida antarctica lipase B is added. The reaction is stirred until approximately 50% conversion is achieved. The unreacted (2S,3R)-diester is then extracted from the reaction mixture.

Step 3: Conversion to (4aS,7aS)-octahydropyrrolopyridine The optically pure (2S,3R)-diester undergoes a series of transformations, including hydrolysis, cyclization, and reduction steps, to yield the final (4aS,7aS)-octahydropyrrolopyridine.[1]

Signaling Pathway for Enzymatic Resolution

Enzymatic Resolution Pathway racemic_diester Racemic dialkyl-1-alkylcarbonyl- piperidine-2,3-dicarboxylate hydrolysis Selective Hydrolysis racemic_diester->hydrolysis enzyme Candida antarctica lipase B (CALB) enzyme->hydrolysis unreacted_enantiomer Desired (2S,3R)-Enantiomer (unreacted) hydrolysis->unreacted_enantiomer hydrolyzed_enantiomer Hydrolyzed (2R,3S)-Enantiomer hydrolysis->hydrolyzed_enantiomer separation Extraction unreacted_enantiomer->separation hydrolyzed_enantiomer->separation conversion Multi-step Conversion separation->conversion Isolated (2S,3R)-Enantiomer product (4aS,7aS)-octahydropyrrolopyridine conversion->product

Caption: Key steps in the enzymatic resolution pathway.

Data Summary

Synthetic RouteKey IntermediateResolving AgentReported YieldReported Purity
Classical Resolution (Naproxen auxiliary)(S)-1-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-2-(6-methoxynaphthalen-2-yl)propan-1-one(S)-Naproxen96% (final deprotection step)[3]96.7% (HPLC), 98.93% (chiral HPLC)[3]
Enzymatic Resolutiondialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylateCandida antarctica lipase BNot explicitly stated as overall yield>99% optical purity[1][2]

Conclusion

Both the classical and enzymatic resolution routes offer viable pathways to the synthesis of (4aS,7aS)-octahydropyrrolopyridine. The choice of route will depend on various factors, including the desired scale of production, cost of reagents and enzymes, and the required level of optical purity.

The classical resolution method, while well-established, may present challenges in achieving very high enantiomeric purity without significant yield losses due to multiple crystallizations. The enzymatic resolution route, on the other hand, offers the potential for higher optical purity and may be more environmentally friendly due to the use of biocatalysts under milder conditions. However, it requires the availability and optimization of the specific enzyme.

For drug development professionals, the enzymatic route appears to be a more modern and efficient approach for the large-scale, stereoselective synthesis of this crucial Moxifloxacin intermediate, provided that the enzymatic step is robust and cost-effective. Further process optimization and a detailed cost analysis would be necessary to make a definitive decision for industrial production.

References

Pyrrolopyridine Derivatives in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrrolopyridine derivatives, a versatile class of heterocyclic compounds with significant therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows, this guide aims to facilitate the discovery and development of novel pyrrolopyridine-based therapeutic agents.

The pyrrolopyridine scaffold, a fusion of a pyrrole and a pyridine ring, has emerged as a "privileged structure" in medicinal chemistry. Its ability to mimic the purine ring of ATP allows for effective interaction with the hinge region of various kinases, making it a prominent core in the design of kinase inhibitors.[1][2] Furthermore, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, antidiabetic, and central nervous system (CNS) effects.[3] This guide will delve into the key therapeutic applications of pyrrolopyridine derivatives, with a primary focus on their role as kinase inhibitors in oncology, alongside their emerging applications as antiviral agents and modulators of CNS targets.

Kinase Inhibitors: Targeting the Engine of Cancer Proliferation

The dysregulation of protein kinases is a fundamental mechanism in the development and progression of cancer. Pyrrolopyridine derivatives have been extensively explored as ATP-competitive kinase inhibitors, leading to the development of successful drugs like vemurafenib and pexidartinib.

Vemurafenib , a selective inhibitor of the BRAFV600E mutant protein kinase, is a cornerstone in the treatment of metastatic melanoma.[1][2] Its development highlights the potential of targeting specific genetic alterations in cancer with tailored pyrrolopyridine-based inhibitors.

Pexidartinib is another FDA-approved kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R), as well as KIT and FLT3-ITD.[4][5] It is used for the treatment of tenosynovial giant cell tumor, a rare and locally aggressive neoplasm.[4][6]

The following tables summarize the in vitro inhibitory activities of various pyrrolopyridine derivatives against a range of cancer-related kinases.

Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against Receptor Tyrosine Kinases

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Assay Type
Compound 5k[7][8][9]EGFR79Biochemical Assay
Compound 5k[7][8][9]Her240Biochemical Assay
Compound 5k[7][8][9]VEGFR2136Biochemical Assay
Compound 12d[10]VEGFR-211.9In vitro kinase assay
Compound 15c[10]VEGFR-213.6In vitro kinase assay

Table 2: Inhibitory Activity of Pyrrolopyridine Derivatives against Non-Receptor Tyrosine and Serine/Threonine Kinases

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Assay Type
Vemurafenib[11]BRAFV600E12.6Biochemical Assay
Vemurafenib Analog (I-15)[11]BRAFWT19.7Biochemical Assay
Vemurafenib Analog (I-15)[11]CRaf17.5Biochemical Assay
Compound 5k[7][8][9]CDK2204Biochemical Assay
(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one[12]Cdc77ATP mimetic inhibitor assay
Pexidartinib[13]CSF1R20Biochemical Assay
Pexidartinib[13]c-Kit10Biochemical Assay
Experimental Protocols:

In Vitro Kinase Inhibition Assay (Luminescence-Based):

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

  • Compound Preparation: Serially dilute the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle control) and a known inhibitor (positive control).

  • Kinase Reaction: Prepare a master mix containing the kinase, a specific peptide substrate, and assay buffer. Dispense the master mix into the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., ADP-Glo™) to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[14][15]

Cell Viability (MTS) Assay:

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., A375 human melanoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrrolopyridine derivatives for a specific duration (e.g., 24 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

Signaling Pathway and Experimental Workflow:

The following diagrams illustrate a key signaling pathway targeted by pyrrolopyridine kinase inhibitors and a typical experimental workflow for their evaluation.

MAPK_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK MEK RAF (e.g., BRAF)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Vemurafenib Vemurafenib Vemurafenib->RAF (e.g., BRAF)

MAPK signaling pathway and Vemurafenib's point of inhibition.

Kinase_Inhibitor_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Kinase_Assay Kinase Inhibition Assay (IC50) Structural_Analysis->Kinase_Assay Cell_Viability Cell Viability Assay (IC50) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay Cell_Viability->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model Apoptosis_Assay->Xenograft_Model PK_PD Pharmacokinetics/Pharmacodynamics Xenograft_Model->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity

Experimental workflow for the evaluation of kinase inhibitors.

Antiviral Activity: A Promising Frontier

Beyond oncology, pyrrolopyridine derivatives have shown potential as antiviral agents. Studies have reported their activity against a range of viruses, including rotavirus, coxsackievirus, varicella-zoster virus (VZV), and human cytomegalovirus (HCMV).[16][17] The mechanism of action often involves the inhibition of viral polymerases or other essential viral enzymes.

Table 3: Antiviral Activity of Selected Pyrrolopyrimidine Derivatives

Compound ID/ReferenceVirusAssay TypeEC50 (µM)
Compound 2a[16]Rotavirus Wa strainCPE Reduction>10
Compound 5d[16]Coxsackievirus B4CPE Reduction>10
Acyclic furo[2,3-d]pyrimidin-2(3H)-one analogue[17]VZVPlaque Reduction-
Acyclic furo[2,3-d]pyrimidin-2(3H)-one analogue[17]HCMVPlaque Reduction-
Note: Specific EC50 values were not provided in the abstract for some compounds, but significant antiviral activity was reported.
Experimental Protocols:

Cytopathic Effect (CPE) Reduction Assay:

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Preparation: Seed a monolayer of susceptible host cells (e.g., Vero 76 cells) in a 96-well plate.

  • Compound and Virus Addition: Treat the cells with serial dilutions of the test compound and then infect them with the virus. Include untreated infected (virus control) and untreated uninfected (cell control) wells.

  • Incubation: Incubate the plate until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: Quantify cell viability using a method such as neutral red uptake, which is measured spectrophotometrically.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from CPE, and the 50% cytotoxic concentration (CC50) from uninfected, compound-treated cells. The selectivity index (SI = CC50/EC50) is then determined.[18]

Virus Yield Reduction Assay:

This assay quantifies the reduction in the amount of infectious virus produced in the presence of a compound.

  • Infection and Treatment: Infect host cells with the virus in the presence of different concentrations of the test compound.

  • Virus Harvest: After an incubation period, harvest the virus from the cell culture supernatant or cell lysate.

  • Virus Titer Determination: Determine the titer of the harvested virus using a plaque assay or an endpoint dilution assay (TCID50).

  • Data Analysis: Calculate the concentration of the compound that reduces the virus yield by a certain percentage (e.g., 90% or 99%).[19]

Workflow for Antiviral Screening:

Antiviral_Screening_Workflow Compound_Library Pyrrolopyridine Derivatives Library Primary_Screen Primary Screen (e.g., CPE Assay) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Secondary_Assay Secondary Assay (e.g., Yield Reduction) Hit_Confirmation->Secondary_Assay Mechanism_of_Action Mechanism of Action Studies Secondary_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

A typical workflow for screening antiviral compounds.

Central Nervous System Applications: Modulating Neuronal Signaling

Pyrrolopyridine derivatives are also being investigated for their potential to treat CNS disorders. A notable area of research is the development of positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[20] M1 mAChR PAMs are of interest for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[20][21]

Experimental Protocol:

M1 Receptor Positive Allosteric Modulator Assay (Calcium Mobilization):

This functional assay measures the ability of a compound to potentiate the response of the M1 receptor to its natural ligand, acetylcholine (ACh).

  • Cell Culture: Use a cell line engineered to express the human M1 receptor (e.g., CHO cells).

  • Compound Pre-incubation: Pre-incubate the cells with the test compound for a short period.

  • Agonist Stimulation: Stimulate the cells with a submaximal concentration (e.g., EC20) of acetylcholine.

  • Calcium Measurement: Measure the resulting increase in intracellular calcium concentration using a fluorescent calcium indicator and a plate reader (e.g., FLIPR).

  • Data Analysis: The potentiation of the ACh-induced calcium signal by the test compound indicates PAM activity. The data is used to determine the EC50 of the PAM's effect.[22]

Conclusion

The pyrrolopyridine scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutic agents. While their application as kinase inhibitors in oncology is well-established and continues to expand, their potential in other therapeutic areas, such as virology and neurology, is becoming increasingly evident. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable class of compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of the next generation of pyrrolopyridine-based medicines.

References

Safety Operating Guide

Proper Disposal of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring personnel safety and environmental compliance within research and development settings. This document provides a comprehensive, step-by-step guide for the proper disposal of (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a heterocyclic amine compound. Adherence to these procedures is crucial for minimizing risks associated with its handling and disposal.

This compound is classified with the GHS07 pictogram, indicating it is harmful.[1] The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Due to these potential health hazards, this compound must be treated as hazardous waste. Direct disposal into standard trash or down the sanitary sewer is strictly prohibited.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. Proper personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.

In the event of a spill, evacuate the area if necessary and prevent the material from entering drains. Absorb the spill with an inert material such as sand or vermiculite, and collect it into a designated hazardous waste container.

Step-by-Step Disposal Protocol

The primary and recommended disposal route for this compound is through a licensed hazardous waste disposal service. In-lab neutralization or chemical treatment is not advised without a thoroughly validated and safety-assessed procedure for this specific compound, as incomplete reactions or hazardous byproducts can introduce additional risks.

Phase 1: Waste Segregation and Collection
  • Identify and Segregate: Isolate waste containing this compound from other waste streams at the point of generation. This includes pure, unused compound, reaction mixtures, and contaminated materials.

  • Use a Designated Container: Collect all waste in a dedicated, chemically compatible, and leak-proof container. The container must have a secure, tight-fitting lid.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must also be disposed of as hazardous waste in the same designated container.

Phase 2: Labeling and Storage
  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must include the full chemical name: "this compound," and list all components of a mixture by percentage. Indicate the associated hazards (e.g., Irritant, Harmful).

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents. Ensure the storage area is cool, dry, and well-ventilated.

Phase 3: Final Disposal
  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations. Maintain records of the disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow A Waste Generation (Pure compound, solutions, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Is the waste mixed with incompatible materials? C->D E Use separate, dedicated waste containers D->E Yes F Collect in a designated, chemically compatible, and sealable container D->F No E->F G Label Container Clearly: 'Hazardous Waste' Full Chemical Name Associated Hazards F->G H Store in a designated satellite accumulation area G->H I Contact EHS or licensed waste contractor for disposal H->I J Complete disposal documentation I->J

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

This document provides procedural guidance for the safe handling and logistical planning for the disposal of this compound. As direct chemical neutralization in a laboratory setting is not recommended without specific, validated protocols, no experimental degradation or neutralization procedures are provided. The primary cited protocol is the standard procedure for the disposal of hazardous chemical waste, which involves collection, segregation, labeling, and transfer to a certified waste management facility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate in various synthetic pathways. The following procedures are based on the known hazards of structurally similar compounds, including benzylamines and pyrrolopyridine derivatives, in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Primary Hazards: Based on data from similar compounds, this compound is anticipated to be corrosive, an irritant, and pose a health and environmental hazard.[1]

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors that can cause severe eye damage.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A complete suit or lab coat to protect against chemicals.To prevent skin contact, which may cause burns, irritation, or be harmful if absorbed.[2][3][4]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.To avoid inhalation of harmful vapors which can cause respiratory irritation.[3][5]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is crucial to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep containers tightly closed when not in use.[2][4]

  • Avoid sources of ignition as the compound may be flammable.[3][5]

2. Handling Procedure:

  • Avoid all personal contact, including inhalation of vapors.[5]

  • Wear the appropriate PPE as detailed in the table above.

  • When handling, do not eat, drink, or smoke.[5]

  • Use spark-proof tools and explosion-proof equipment if necessary.[6]

  • Ground all metal parts of equipment to prevent static discharge.[6]

3. First Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[3][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][4]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety.

  • Collect waste in a suitable, labeled, and closed container.[3]

  • Dispose of unused product and contaminated containers in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains or waterways.[2][3]

Experimental Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous data) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Chemical Dispensing C->D E Reaction Setup D->E F Work-up & Purification E->F G Decontaminate Glassware & Equipment F->G H Segregate & Label Waste G->H I Proper Waste Disposal H->I

Caption: Workflow for safe chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.